n2,2'-O-dimethylguanosine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17N5O5 |
|---|---|
Molecular Weight |
311.29 g/mol |
IUPAC Name |
9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one |
InChI |
InChI=1S/C12H17N5O5/c1-13-12-15-9-6(10(20)16-12)14-4-17(9)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2,13,15,16,20)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
OJTAZBNWKTYVFJ-IOSLPCCCSA-N |
Isomeric SMILES |
CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
Canonical SMILES |
CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N2,2'-O-dimethylguanosine: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N2,2'-O-dimethylguanosine, more commonly referred to in scientific literature as N2,N2-dimethylguanosine (m2,2G), is a post-transcriptionally modified nucleoside found primarily in transfer RNA (tRNA). This modification, where two methyl groups are added to the exocyclic amine of guanine (B1146940), plays a crucial role in the structural integrity and function of tRNA, thereby influencing the fidelity and efficiency of protein synthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of N2,N2-dimethylguanosine. It includes a summary of quantitative data, an outline of experimental protocols for its synthesis and analysis, and visualizations of its biochemical pathway and experimental workflows.
Chemical Structure and Identification
N2,N2-dimethylguanosine is a purine (B94841) nucleoside analog where the two hydrogen atoms of the amino group at the N2 position of guanosine (B1672433) are replaced by methyl groups.
Systematic Name: 2-(dimethylamino)-9-((2R,3R,4S,5R)-5-(hydroxymethyl)-3,4-dihydroxyoxolan-2-yl)-1H-purin-6(9H)-one
Common Abbreviations: m2,2G, N2,N2-dimethylguanosine
The structure consists of a dimethylated guanine base attached to a ribose sugar moiety via a β-N9-glycosidic bond.
Physicochemical Properties
A summary of the key quantitative properties of N2,N2-dimethylguanosine is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C12H17N5O5 | [1] |
| Molecular Weight | 311.29 g/mol | [1] |
| Monoisotopic Mass | 311.12296866 Da | [1] |
| Melting Point | 235 - 236 °C | [1] |
| XLogP3 | -1.3 | [1] |
| Solubility in Water | Slightly soluble | [2] |
| Solubility in DMSO | Slightly soluble | [2] |
| UV λmax | 260 nm | [2] |
Biological Significance and Signaling Pathway
N2,N2-dimethylguanosine is a crucial modification in the D-arm of many eukaryotic and archaeal tRNAs, typically at position 26. This modification is catalyzed by the tRNA methyltransferase Trm1. The presence of m2,2G at this position is critical for maintaining the correct three-dimensional structure of tRNA, which is essential for its stability and proper function during translation.
The methylation of G26 to m2,2G by Trm1 occurs in a two-step process, utilizing S-adenosylmethionine (SAM) as the methyl donor. The presence of the bulky dimethylamino group at the N2 position prevents the formation of alternative, non-functional tRNA conformations. This ensures the correct folding of the tRNA, which is necessary for its aminoacylation and subsequent participation in protein synthesis on the ribosome. Deficiencies in Trm1 and the resulting absence of the m2,2G modification have been linked to decreased proliferation rates and increased sensitivity to oxidative stress.[3]
Below is a diagram illustrating the enzymatic modification of guanosine in tRNA to N2,N2-dimethylguanosine.
Experimental Protocols
The following sections outline the general methodologies for the chemical synthesis and analytical characterization of N2,N2-dimethylguanosine based on available literature. These are not exhaustive step-by-step protocols but provide a framework for the experimental approaches.
Chemical Synthesis
A common strategy for the chemical synthesis of N2,N2-dimethylguanosine involves the modification of a protected guanosine precursor. A representative workflow is outlined below.[4]
Key Steps:
-
Protection of Ribose Hydroxyls: The hydroxyl groups of the ribose moiety of guanosine are protected, commonly by acetylation using acetic anhydride, to prevent side reactions.[4]
-
Activation of the C2 Position: The C2 position of the guanine ring is activated for nucleophilic substitution. A common method is the conversion to a 2-fluoro derivative using a diazotization reaction in the presence of a fluoride (B91410) source.[4]
-
Nucleophilic Substitution: The 2-fluoro intermediate is reacted with dimethylamine, which displaces the fluoride to form the N2,N2-dimethylguanine moiety.
-
Deprotection: The protecting groups on the ribose are removed, typically under basic conditions.
-
Purification: The final product is purified from the reaction mixture using techniques such as High-Performance Liquid Chromatography (HPLC).
Analytical Characterization
HPLC is a standard method for the purification and analysis of N2,N2-dimethylguanosine.
-
Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase.
-
Typical Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV absorbance at 260 nm.
-
Mass spectrometry is used to confirm the molecular weight and elucidate the structure of N2,N2-dimethylguanosine.
-
Ionization Technique: Electrospray ionization (ESI) is commonly used.
-
Analysis:
-
Full Scan MS: To determine the mass-to-charge ratio (m/z) of the molecular ion. For N2,N2-dimethylguanosine, the expected [M+H]+ ion is at m/z 312.13.
-
Tandem MS (MS/MS): To obtain fragmentation patterns for structural confirmation. The fragmentation of the ribose moiety and the purine base provides a characteristic fingerprint.
-
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in N2,N2-dimethylguanosine.
-
¹H NMR: Provides information on the chemical environment of the hydrogen atoms. Characteristic signals include those for the ribose protons, the H8 proton of the purine ring, and the methyl protons of the dimethylamino group.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
2D NMR Techniques (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.
Conclusion
N2,N2-dimethylguanosine is a vital modified nucleoside that underscores the importance of post-transcriptional modifications in ensuring the proper functioning of the translational machinery. Its unique chemical structure imparts critical stability to tRNA molecules. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to further investigate the roles of this and other RNA modifications in health and disease, potentially opening new avenues for therapeutic intervention.
References
- 1. Crystal structure of tRNA N2,N2-guanosine dimethyltransferase Trm1 from Pyrococcus horikoshii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. db-thueringen.de [db-thueringen.de]
- 3. Enzymatic formation of N2,N2-dimethylguanosine in eukaryotic tRNA: importance of the tRNA architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N2-modified 7-methylguanosine 5’-monophosphates as nematode translation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Historical Context of N²,2'-O-dimethylguanosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N²,2'-O-dimethylguanosine (m²'²G) is a post-transcriptionally modified ribonucleoside, a member of the extensive family of chemical alterations to RNA that play critical roles in modulating RNA structure and function. First identified in the seminal work that deciphered the primary structure of a nucleic acid, this modified guanosine (B1672433) analog has since been recognized as a key component of transfer RNA (tRNA), contributing to its structural integrity and functional efficacy. This technical guide provides a comprehensive overview of the discovery and historical context of N²,2'-O-dimethylguanosine, detailing the pioneering experimental methodologies that led to its identification. It presents a quantitative summary of its early characterization, outlines the initial experimental protocols, and visually represents the workflows that were instrumental in its discovery. This document serves as a foundational resource for researchers in RNA biology, drug development, and related fields, offering insights into the early days of nucleic acid research and the fundamental importance of RNA modifications.
Discovery and Historical Context
The discovery of N²,2'-O-dimethylguanosine is intrinsically linked to the groundbreaking research of Robert W. Holley and his colleagues, which culminated in the first-ever sequencing of a nucleic acid molecule—yeast alanine (B10760859) transfer RNA (tRNAAla). This monumental achievement, published in 1965, not only elucidated the primary structure of an RNA molecule but also revealed the existence of several "unusual" or modified nucleosides within its sequence, including N²,2'-O-dimethylguanosine.[1][2]
Holley's work, for which he was awarded the Nobel Prize in Physiology or Medicine in 1968, was a technical tour de force that laid the foundation for modern molecular biology. The identification of modified nucleosides like N²,2'-O-dimethylguanosine within the tRNA structure hinted at a previously unappreciated layer of complexity in the function of RNA molecules, moving beyond their role as simple carriers of genetic information. These modifications were proposed to be crucial for the correct folding and stability of the tRNA molecule, ensuring its proper function in protein synthesis.
The presence of N²,2'-O-dimethylguanosine at a specific position in the "D-arm" of the tRNA cloverleaf structure suggested a role in maintaining the tertiary structure of the molecule. Early researchers hypothesized that such modifications were essential for the recognition of the tRNA by its cognate aminoacyl-tRNA synthetase and for the overall stability of the tRNA during translation.
The initial discovery was made in soluble RNA (sRNA), now known as transfer RNA (tRNA), isolated from baker's yeast (Saccharomyces cerevisiae). The unequivocal identification of N²,2'-O-dimethylguanosine was a testament to the meticulous and innovative biochemical techniques developed during that era.
Data Presentation
The early studies on yeast alanine tRNA provided the first quantitative data on the presence of N²,2'-O-dimethylguanosine. The meticulous work of Holley's team allowed for the determination of the stoichiometry of each nucleoside within the tRNA molecule.
| Modified Nucleoside | Abbreviation | Quantity per Molecule of Yeast Alanine tRNA |
| N²,2'-O-dimethylguanosine | m²'²G | 1 |
Table 1: Quantitative analysis of N²,2'-O-dimethylguanosine in the first sequenced tRNA.
Experimental Protocols
The identification of N²,2'-O-dimethylguanosine was the result of a multi-step, rigorous experimental workflow. The following protocols are based on the methodologies described in the seminal publications by Robert W. Holley and his collaborators in 1965.
Isolation and Purification of Alanine tRNA
-
Source Material: Commercial baker's yeast (Saccharomyces cerevisiae) was used as the source of tRNA.
-
Initial Extraction: A large-scale phenol (B47542) extraction method was employed to isolate total RNA from the yeast cells.
-
Purification: The total RNA was then subjected to counter-current distribution, a liquid-liquid extraction technique, to separate the different types of RNA. This was followed by chromatography on DEAE-cellulose columns to purify the alanine-specific tRNA to a high degree of homogeneity.
Enzymatic Digestion of Purified tRNA
To determine the sequence, the purified alanine tRNA was fragmented into smaller, manageable oligonucleotides using specific ribonucleases:
-
Pancreatic Ribonuclease: This enzyme specifically cleaves the phosphodiester bond on the 3' side of pyrimidine (B1678525) nucleosides (cytidine and uridine), yielding fragments ending in a pyrimidine.
-
Takadiastase Ribonuclease T1: This enzyme specifically cleaves the phosphodiester bond on the 3' side of guanosine and its modified forms, resulting in fragments ending in guanosine.
The digestions were carried out under controlled conditions of temperature, pH, and enzyme concentration to achieve complete or partial hydrolysis as needed.
Separation and Identification of Oligonucleotides
The resulting oligonucleotide fragments from the enzymatic digests were separated using a combination of chromatographic techniques:
-
DEAE-Cellulose Chromatography: The primary method for separating the fragments was ion-exchange chromatography on DEAE-cellulose columns using a linear gradient of ammonium (B1175870) carbonate or formate (B1220265) buffer. The elution profile was monitored by UV absorbance at 260 nm.
-
Paper Chromatography: Further separation and purification of the collected fractions were often performed using descending paper chromatography with various solvent systems (e.g., isobutyric acid-ammonia-water).
Characterization and Sequencing of Fragments
Each purified oligonucleotide fragment was then analyzed to determine its base composition and sequence:
-
Alkaline Hydrolysis: The fragments were completely hydrolyzed to their constituent nucleosides by treatment with potassium hydroxide.
-
Nucleoside Identification: The resulting nucleosides were separated by paper chromatography and identified by their chromatographic mobility and UV spectra compared to known standards. This is the step where N²,2'-O-dimethylguanosine was identified as a unique component.
-
Sequence Determination: The sequence of the fragments was deduced by a combination of methods, including partial digestion with snake venom phosphodiesterase (which removes nucleotides sequentially from the 3' end) and analysis of the products of both pancreatic and T1 ribonuclease digestions to find overlapping sequences.
Mandatory Visualizations
The following diagrams illustrate the key workflows and concepts related to the discovery of N²,2'-O-dimethylguanosine.
First Chemical Synthesis
While the discovery of N²,2'-O-dimethylguanosine was through its isolation from a biological source, its chemical synthesis was a subsequent and significant achievement. The first complete chemical synthesis of N²,2'-O-dimethylguanosine was reported by Davoll and Lowy in 1951 as part of their broader work on the synthesis of N-substituted guanosines. Their method involved the reaction of 2,6-dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine with dimethylamine, followed by removal of the protecting groups. This synthetic route provided a means to produce the modified nucleoside in the laboratory, enabling further studies on its chemical and physical properties.
Conclusion
The discovery of N²,2'-O-dimethylguanosine was a landmark event in the history of molecular biology, not only for its contribution to the first elucidation of a nucleic acid sequence but also for opening the door to the vast and complex world of RNA modifications. The pioneering work of Robert W. Holley and his contemporaries laid the groundwork for our current understanding of the critical roles that these modifications play in RNA biology. The experimental techniques they developed, though laborious by modern standards, were remarkably effective and set the stage for the development of the high-throughput sequencing and analytical methods used today. This technical guide serves as a testament to their ingenuity and provides a valuable historical and technical resource for the ongoing exploration of the epitranscriptome.
References
The Regulatory Role of N2,2'-O-dimethylguanosine in Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N2,2'-O-dimethylguanosine (m2,2'G) is a post-transcriptional RNA modification predominantly found in transfer RNA (tRNA) that plays a critical role in the fine-tuning of gene expression. This technical guide provides a comprehensive overview of the function of m2,2'G, detailing its impact on RNA structure and stability, the enzymatic machinery responsible for its deposition and removal, and its downstream effects on translation and cellular physiology. We present detailed experimental protocols for the detection and analysis of m2,2'G and summarize key quantitative data. Furthermore, this guide includes visual representations of the relevant molecular pathways and experimental workflows to facilitate a deeper understanding of the regulatory mechanisms governed by this important RNA modification.
Introduction to this compound (m2,2'G)
This compound is a modified nucleoside derived from guanosine (B1672433), characterized by the addition of two methyl groups at the N2 position of the guanine (B1146940) base and a methyl group at the 2'-O position of the ribose sugar. While present in various RNA species, including ribosomal RNA (rRNA) and small nuclear RNA (snRNA), its most significant and well-characterized roles are within tRNA.[1][2][3] In tRNA, m2,2'G is typically located at position 26, a crucial hinge region between the D-arm and the anticodon stem-loop.[2][4][5] This modification is essential for maintaining the correct L-shaped tertiary structure of tRNA, thereby ensuring its stability and proper function during protein synthesis.[1][4][6]
The presence of m2,2'G influences base-pairing dynamics. Unlike unmodified guanosine, the dimethylation at the N2 position hinders the formation of canonical Watson-Crick base pairs with cytosine.[1][2] However, it can still form non-canonical pairs with adenosine (B11128) and uridine.[1][2] This altered base-pairing capacity is critical for preventing alternative tRNA conformations and maintaining the structural integrity of the molecule.[4][7]
The Enzymatic Machinery of m2,2'G Metabolism
The dynamic regulation of m2,2'G levels is controlled by the coordinated action of "writer" and "eraser" enzymes.
2.1. Writer Enzymes: TRMT1 and TRMT1L
The primary methyltransferase responsible for the formation of m2,2'G in both cytosolic and mitochondrial tRNAs is TRMT1 (tRNA methyltransferase 1).[5][8] TRMT1 utilizes S-adenosyl-L-methionine (SAM) as a methyl donor in a two-step process, sequentially adding two methyl groups to the N2 position of guanosine at position 26.[1][8][9] A related enzyme, TRMT1L , has also been identified as an N2, N2-dimethylguanosine RNA methyltransferase.[10] The substrate specificity of these enzymes is determined by the sequence and structural features of the target tRNA, particularly within the D-arm.[1][9]
2.2. Eraser Enzymes: The ALKBH Family
While the removal of the 2'-O-methylation is less understood, the demethylation of the N2,N2-dimethylguanosine base can be performed by members of the AlkB homolog (ALKBH) family of dioxygenases.[11] Specifically, engineered mutants of E. coli AlkB, such as the D135S/L118V mutant, have been shown to efficiently and selectively convert m2,2'G to N2-methylguanosine (m2G).[12][13][14] In humans, ALKBH7 has been implicated in the demethylation of m2,2'G in mitochondrial tRNA, suggesting a role in the dynamic regulation of this modification.[1][11]
Signaling Pathways and Functional Consequences of m2,2'G
The presence or absence of m2,2'G on tRNA has profound implications for cellular function, impacting translation efficiency, stress responses, and cell proliferation.
3.1. Regulation of Translation
By stabilizing the tertiary structure of tRNA, m2,2'G ensures efficient and accurate protein synthesis.[4][6][8] Deficiencies in m2,2'G formation, due to mutations or depletion of TRMT1, lead to perturbations in global protein synthesis.[4] The increased stiffness of the m2,2'G-modified tRNA facilitates its conformational dynamics during ribosomal translocation, enhancing the speed and fidelity of translation.[6]
3.2. Cellular Stress Response
The regulation of m2,2'G is also linked to the cellular response to oxidative stress. Depletion of TRMT1 in human neural cells alters their sensitivity to oxidative stress and disrupts redox homeostasis. This suggests that the dynamic modulation of m2,2'G levels may be a mechanism for cells to adapt their translational machinery in response to environmental challenges.
3.3. Cell Proliferation and Disease
Given its fundamental role in protein synthesis, it is not surprising that dysregulation of m2,2'G modification is associated with human diseases. Loss of m2,2'G modification due to TRMT1 knockout impairs cell proliferation.[15] Furthermore, missense mutations in TRMT1 that perturb its tRNA modification activity have been linked to developmental delay, intellectual disability, and epilepsy.[6] The antitumor activity of purine (B94841) nucleoside analogs, some of which are structurally related to m2,2'G, further highlights the potential of targeting m2,2'G metabolism for therapeutic intervention.[13][16]
Below is a diagram illustrating the central role of m2,2'G in gene expression regulation.
Caption: The central role of m2,2'G in gene expression regulation.
Quantitative Data on m2,2'G
Quantitative analysis of m2,2'G is crucial for understanding its dynamic regulation. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for accurate quantification.[1][17][18]
| Organism/Cell Type | RNA Type | m2,2'G Position | Quantitative Observation | Reference |
| Arabidopsis thaliana | 18S rRNA | Not specified | Increased levels upon Cadmium exposure. | [19] |
| Arabidopsis thaliana | 25S rRNA | Not specified | Increased levels upon Cadmium exposure. | [19] |
| Human Cells | Cytosolic tRNA | 26 | Present in the majority of eukaryotic tRNAs. | [2][4] |
| Human Cells | Mitochondrial tRNA | 26 | Present in mt-tRNAIle. | [1][15] |
Experimental Protocols
5.1. Detection and Quantification of m2,2'G by HPLC-MS
This protocol outlines the general steps for the analysis of m2,2'G from total RNA.
-
RNA Isolation: Isolate total RNA from cells or tissues using a standard method like TRIzol extraction to ensure high quality and integrity.
-
RNA Digestion: Digest 1-5 µg of total RNA into nucleosides using a cocktail of enzymes. A common combination includes nuclease P1 followed by bacterial alkaline phosphatase.
-
HPLC Separation: Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of a polar solvent (e.g., aqueous ammonium (B1175870) acetate) and a non-polar solvent (e.g., acetonitrile).
-
Mass Spectrometry Analysis: Couple the HPLC to a tandem mass spectrometer (MS/MS) operating in positive ion mode with selected reaction monitoring (SRM). The transition for m2,2'G is from the precursor ion [M+H]+ at m/z 312.1308 to a specific product ion (e.g., m/z 180).[18]
-
Quantification: Generate a standard curve using a pure m2,2'G standard of known concentrations to quantify the amount of m2,2'G in the sample.
Below is a workflow diagram for the HPLC-MS detection of m2,2'G.
Caption: Workflow for HPLC-MS based detection of m2,2'G.
5.2. Immuno-Northern Blotting for m2,2'G Detection in Specific tRNAs
This protocol allows for the detection of m2,2'G on specific tRNA iso-decoders.[20]
-
tRNA Isolation: Isolate total RNA and enrich for small RNAs, including tRNA, using methods like ion-exchange chromatography.
-
Biotinylation of Probes: Synthesize biotinylated DNA probes complementary to the specific tRNA iso-decoder of interest.
-
Hybridization and Capture: Hybridize the biotinylated probes with the enriched tRNA fraction. Capture the probe-tRNA complexes on streptavidin-coated magnetic beads.
-
Washing: Wash the beads to remove non-specifically bound RNA.
-
Elution: Elute the captured tRNA from the beads.
-
Gel Electrophoresis and Transfer: Separate the eluted tRNA on a denaturing polyacrylamide gel and transfer to a nylon membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for m2,2'G.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
5.3. Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-Seq) for Transcriptome-Wide m2,2'G Mapping
While primarily used for m6A, MeRIP-Seq can be adapted for m2,2'G with a specific antibody.[21][22][23][24]
-
RNA Fragmentation: Fragment total RNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.[21]
-
Immunoprecipitation:
-
Incubate the fragmented RNA with a specific anti-m2,2'G antibody.
-
Add protein A/G magnetic beads to capture the antibody-RNA complexes.[21]
-
-
Washing and Elution: Wash the beads to remove non-specifically bound RNA and then elute the m2,2'G-containing RNA fragments.[21]
-
Library Preparation: Prepare a sequencing library from the immunoprecipitated RNA and an input control library from a fraction of the fragmented RNA before immunoprecipitation.
-
High-Throughput Sequencing: Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome/transcriptome and identify enriched regions (peaks) in the immunoprecipitated sample compared to the input control. These peaks represent putative m2,2'G sites.
Below is a workflow diagram for MeRIP-Seq.
Caption: Workflow for MeRIP-Seq to map m2,2'G transcriptome-wide.
Conclusion and Future Directions
This compound is a vital RNA modification that exerts significant control over gene expression, primarily through the regulation of tRNA structure and function. The enzymatic pathways governing its metabolism are emerging as key nodes in cellular signaling, with implications for development, stress response, and disease. The methodologies outlined in this guide provide a robust framework for the continued investigation of m2,2'G. Future research will likely focus on elucidating the full spectrum of its regulatory roles, identifying the complete set of writer and eraser enzymes, and exploring the therapeutic potential of targeting m2,2'G metabolism in various pathologies. The development of more sensitive and high-resolution techniques for mapping m2,2'G at single-nucleotide resolution will be instrumental in advancing our understanding of this critical epitranscriptomic mark.
References
- 1. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 2. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N 2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of the enzymes responsible for m2,2G and acp3U formation on cytosolic tRNA from insects and plants | PLOS One [journals.plos.org]
- 6. tandfonline.com [tandfonline.com]
- 7. A correlation between N2-dimethylguanosine presence and alternate tRNA conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ALKBH7-mediated demethylation regulates mitochondrial polycistronic RNA processing | Semantic Scholar [semanticscholar.org]
- 15. tRNA modification dynamics from individual organisms to metaepitranscriptomics of microbiomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Modomics - A Database of RNA Modifications [genesilico.pl]
- 19. researchgate.net [researchgate.net]
- 20. Protocol to detect m22G modification on single tRNA iso-decoders by immuno-northern blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 22. rna-seqblog.com [rna-seqblog.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. researchgate.net [researchgate.net]
The Biosynthesis of N2,2'-O-dimethylguanosine (m2,2G) in Eukaryotic tRNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthesis of N2,2'-O-dimethylguanosine (m2,2G), a crucial modified nucleoside in eukaryotic transfer RNA (tRNA). The document details the enzymatic pathway, presents available quantitative data, and offers comprehensive experimental protocols for studying this essential tRNA modification.
Introduction
This compound (m2,2G) is a post-transcriptional modification found in the majority of eukaryotic tRNAs at position 26, located in the hinge region between the D- and anticodon-stems.[1] This modification plays a critical role in tRNA structure and function, contributing to the prevention of alternative tRNA conformations and ensuring the efficiency and fidelity of protein translation.[2] The biosynthesis of m2,2G is a two-step methylation process catalyzed by the highly conserved tRNA methyltransferase 1 (TRMT1) in humans, and its ortholog Trm1 in yeast.[2][3] Dysregulation of m2,2G levels has been linked to various human diseases, including intellectual disability, highlighting the importance of understanding its biosynthetic pathway for potential therapeutic interventions.[4]
The Enzymatic Pathway of m2,2G Biosynthesis
The formation of m2,2G in eukaryotic tRNA is a sequential process involving two successive methylation reactions at the N2 position of a guanosine (B1672433) residue at position 26. Both methylation steps are catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, TRMT1.[3]
The reaction proceeds as follows:
-
Monomethylation: TRMT1 first catalyzes the transfer of a methyl group from SAM to the N2 atom of the guanosine (G) at position 26 of the precursor tRNA, forming N2-methylguanosine (m2G). S-adenosyl-L-homocysteine (SAH) is released as a byproduct.
-
Dimethylation: Subsequently, TRMT1 catalyzes the transfer of a second methyl group from another molecule of SAM to the same N2 atom of the m2G intermediate, resulting in the final product, N2,N2-dimethylguanosine (m2,2G), and another molecule of SAH.
Both cytoplasmic and mitochondrial tRNAs are substrates for TRMT1.[4] The enzyme recognizes specific structural elements within the tRNA molecule, ensuring the fidelity of the modification at position 26.
Quantitative Data
While the enzymatic pathway is well-established, specific Michaelis-Menten kinetic parameters for human or yeast TRMT1 are not extensively reported in the literature. The following table summarizes the available quantitative data related to the m2,2G biosynthesis pathway.
| Parameter | Value | Organism/Enzyme | Substrate | Reference |
| Km (tRNA) | Data not available | Homo sapiens TRMT1 | tRNA | - |
| kcat (tRNA) | Data not available | Homo sapiens TRMT1 | tRNA | - |
| Km (SAM) | Data not available | Homo sapiens TRMT1 | S-adenosylmethionine | - |
| kcat (SAM) | Data not available | Homo sapiens TRMT1 | S-adenosylmethionine | - |
| Km (tRNA) | Data not available | Saccharomyces cerevisiae Trm1 | tRNA | - |
| kcat (tRNA) | Data not available | Saccharomyces cerevisiae Trm1 | tRNA | - |
| Km (SAM) | Data not available | Saccharomyces cerevisiae Trm1 | S-adenosylmethionine | - |
| kcat (SAM) | Data not available | Saccharomyces cerevisiae Trm1 | S-adenosylmethionine | - |
Note: The absence of specific Km and kcat values for TRMT1 highlights a knowledge gap in the field and an opportunity for future research to quantitatively characterize the enzyme's catalytic efficiency.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the biosynthesis of m2,2G.
Purification of Recombinant Human TRMT1
This protocol describes the expression and purification of recombinant human TRMT1 from E. coli.
Workflow:
Methodology:
-
Expression:
-
Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the human TRMT1 gene fused to an affinity tag (e.g., His-tag).
-
Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 4-6 hours at 30°C.
-
-
Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the recombinant TRMT1 with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialyze the eluted protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole.
-
Concentrate the purified protein using a centrifugal filter unit.
-
Assess protein purity and concentration by SDS-PAGE and a Bradford assay, respectively.
-
In Vitro tRNA Methylation Assay
This assay is used to determine the methyltransferase activity of purified TRMT1 on a specific tRNA substrate.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl pH 8.0
-
5 mM MgCl2
-
1 mM DTT
-
1 µM in vitro transcribed, unmodified tRNA substrate
-
10 µM S-adenosyl-L-[methyl-³H]methionine (³H-SAM)
-
1 µM purified recombinant TRMT1
-
-
The total reaction volume is typically 20-50 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 hour.
-
-
Quenching and Analysis:
-
Stop the reaction by adding an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).
-
Separate the aqueous and organic phases by centrifugation.
-
Precipitate the tRNA from the aqueous phase with ethanol.
-
Resuspend the tRNA pellet in nuclease-free water.
-
Quantify the incorporation of the radiolabeled methyl group by scintillation counting.
-
Primer Extension Analysis for m2,2G Detection
Primer extension is a method to detect the presence of m2,2G in tRNA, as the modification can cause a reverse transcriptase to stall.
Workflow:
Methodology:
-
Primer Labeling and Annealing:
-
Label a DNA oligonucleotide primer, complementary to a region downstream of position 26 of the target tRNA, at its 5' end with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Anneal the labeled primer to total RNA or purified tRNA by heating to 90°C for 3 minutes and then slowly cooling to room temperature.
-
-
Reverse Transcription:
-
Perform a reverse transcription reaction using a reverse transcriptase (e.g., SuperScript III) and dNTPs.
-
The presence of m2,2G at position 26 will cause the reverse transcriptase to pause or terminate, resulting in a cDNA product that is one nucleotide longer than the primer's 3' end position relative to the modification site.
-
-
Analysis:
-
Denature the reaction products and separate them on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder generated with the same primer and a DNA template of the tRNA gene.
-
Visualize the cDNA products by autoradiography. A band corresponding to a stop at position 27 (one nucleotide downstream of the modified G26) indicates the presence of m2,2G.
-
LC-MS/MS for m2,2G Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and quantitative method for the analysis of modified nucleosides.
Methodology:
-
tRNA Isolation and Digestion:
-
Isolate total RNA from cells or tissues.
-
Purify the tRNA fraction using methods such as anion-exchange chromatography or size-exclusion chromatography.
-
Digest the purified tRNA to single nucleosides using a mixture of nucleases (e.g., nuclease P1 and alkaline phosphatase).
-
-
LC-MS/MS Analysis:
-
Separate the resulting nucleosides by reverse-phase high-performance liquid chromatography (HPLC).
-
Detect and quantify the nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Specific precursor-to-product ion transitions for m2,2G and unmodified guanosine are monitored for accurate quantification.
-
-
Quantification:
-
Generate a standard curve using known concentrations of pure m2,2G and guanosine to determine the absolute or relative abundance of m2,2G in the sample.
-
Conclusion
The biosynthesis of this compound is a fundamental process in eukaryotic tRNA maturation, essential for maintaining translational fidelity and cellular homeostasis. This technical guide has provided a comprehensive overview of the enzymatic pathway catalyzed by TRMT1, summarized the current state of quantitative knowledge, and detailed key experimental protocols for its investigation. Further research, particularly in elucidating the precise kinetic parameters of TRMT1, will be crucial for a complete understanding of this vital tRNA modification and its implications in health and disease. This knowledge will be invaluable for researchers and professionals in the fields of molecular biology, drug development, and translational medicine.
References
- 1. Kinetic Analysis of tRNA Methylfransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human TRMT1 catalyzes m2G or m22G formation on tRNAs in a substrate-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis To Ensure Proper Cellular Proliferation and Oxidative Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]
The Core of N2,2'-O-dimethylguanosine Synthesis: A Technical Guide to the Key Enzymes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the essential enzymes responsible for the synthesis of N2,2'-O-dimethylguanosine (m2,2G), a critical modification in transfer RNA (tRNA). This document provides a comprehensive overview of the key enzymes, their functions, and the methodologies used to study them, tailored for professionals in research and drug development.
Introduction to this compound (m2,2G)
This compound is a post-transcriptional modification found in tRNA, primarily at position 26, in the hinge region between the D-arm and the anticodon stem. This modification is crucial for the proper folding and stability of tRNA, thereby ensuring translational fidelity and efficiency. Deficiencies in m2,2G synthesis have been linked to various human diseases, including neurological disorders, highlighting the importance of understanding the enzymes that catalyze its formation.
Key Enzymes in m2,2G Synthesis
The biosynthesis of m2,2G is primarily carried out by two key enzymes: tRNA methyltransferase 1 (TRMT1) and its paralog, tRNA methyltransferase 1-like (TRMT1L). These enzymes exhibit high specificity for their tRNA substrates and the position of modification.
tRNA Methyltransferase 1 (TRMT1)
TRMT1 is the primary enzyme responsible for the dimethylation of guanosine (B1672433) at position 26 (G26) in both nuclear and mitochondrial tRNAs.[1][2] This modification is a two-step process where S-adenosyl-L-methionine (SAM) serves as the methyl donor.[3] TRMT1 is localized to both the nucleus and mitochondria to modify its respective tRNA substrates.[2]
Function:
-
tRNA Stability: The m2,2G modification at G26 is critical for maintaining the structural integrity of tRNA, preventing misfolding and degradation.[4]
-
Translational Fidelity: By ensuring the correct tRNA conformation, TRMT1-mediated modification contributes to the accuracy of protein synthesis.
-
Redox Homeostasis: TRMT1 deficiency leads to increased levels of reactive oxygen species (ROS) and hypersensitivity to oxidative stress.[2][5] This suggests a role for TRMT1 and m2,2G in cellular stress responses.
tRNA Methyltransferase 1-Like (TRMT1L)
In vertebrates, a paralog of TRMT1, named TRMT1L, has been identified. This enzyme is responsible for the elusive m2,2G modification at position 27 (G27) specifically in tyrosine tRNAs (tRNA-Tyr).[4][6]
Function:
-
tRNA-Tyr Modification: TRMT1L specifically dimethylates G27 of tRNA-Tyr, a modification crucial for its stability and function in translation.[6][7]
-
Cellular Stress Response: Similar to TRMT1, TRMT1L knockout cells show hypersensitivity to oxidative stress, indicating its role in maintaining cellular homeostasis.[7]
-
Potential Non-canonical Functions: Interestingly, TRMT1L has also been implicated in maintaining 3-(3-amino-3-carboxypropyl)uridine (B1195333) (acp3U) modifications in a subset of tRNAs, a function that may be independent of its methyltransferase activity.[4]
Quantitative Data on Enzyme Activity
While extensive research has been conducted on the function and substrates of TRMT1 and TRMT1L, detailed kinetic parameters for their primary tRNA methyltransferase activity are not yet fully established in the literature. However, some kinetic data is available for the cleavage of TRMT1 by the SARS-CoV-2 main protease (Mpro), which provides insight into its interaction with other proteins.
| Enzyme | Substrate (for cleavage) | Kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| TRMT1 | TRMT1(526–536) peptide | 0.033 ± 0.002 | 140 ± 20 | 240 ± 40 | [1] |
| TRMT1 | nsp8/9 viral peptide | 0.089 ± 0.003 | 140 ± 10 | 640 ± 50 | [1] |
Table 1: Kinetic parameters for the cleavage of a TRMT1 peptide by SARS-CoV-2 Main Protease. This table summarizes the catalytic efficiency (kcat/Km) of the viral protease on a peptide sequence within TRMT1 compared to a known viral substrate.[1]
Signaling Pathways and Logical Relationships
The deficiency of TRMT1 and the subsequent loss of m2,2G modification have been strongly linked to increased cellular oxidative stress. The following diagram illustrates the logical workflow from TRMT1 function to the maintenance of redox homeostasis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study TRMT1, TRMT1L, and the m2,2G modification.
In Vitro Transcription of tRNA Substrates
The generation of unmodified tRNA substrates is a prerequisite for in vitro methyltransferase assays.
Protocol:
-
DNA Template Preparation: A DNA template containing a T7 RNA polymerase promoter upstream of the tRNA sequence is generated by PCR or synthesized as complementary oligonucleotides.[8][9]
-
In Vitro Transcription Reaction: The transcription reaction is assembled with the DNA template, T7 RNA polymerase, ribonucleoside triphosphates (NTPs), and a transcription buffer. For radioactive labeling, [α-³²P]-CTP can be included.[9] The reaction is typically incubated at 37°C for 2-4 hours.
-
DNase I Treatment: To remove the DNA template, DNase I is added to the reaction and incubated for an additional 15-30 minutes at 37°C.[9]
-
tRNA Purification: The transcribed tRNA is purified from the reaction mixture using denaturing polyacrylamide gel electrophoresis (PAGE) or chromatography methods.[10]
-
Quantification and Quality Control: The concentration and purity of the transcribed tRNA are determined by UV spectrophotometry (A260) and visualized by gel electrophoresis.[10]
In Vitro tRNA Methyltransferase Assay
This assay measures the ability of recombinant TRMT1 or TRMT1L to methylate a tRNA substrate in vitro.
Protocol:
-
Reaction Setup: The methylation reaction is set up in a buffer containing the purified recombinant enzyme (TRMT1 or TRMT1L), the in vitro transcribed tRNA substrate, and the methyl donor, S-adenosyl-L-methionine (SAM). For radioactive detection, [³H]-SAM is used.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a quenching buffer, such as one containing EDTA or by phenol-chloroform extraction.
-
Analysis of Methylation:
-
Radioactive Detection: The amount of incorporated [³H]-methyl groups into the tRNA can be quantified by scintillation counting after precipitating the tRNA.
-
Primer Extension Analysis (see Protocol 5.4): The site of methylation can be determined by primer extension, as the m2,2G modification causes a reverse transcriptase stop.[2]
-
Mass Spectrometry (see Protocol 5.5): The precise mass change due to methylation can be detected by mass spectrometry.[11]
-
Positive Hybridization in the Absence of Modification (PHAM) Northern Blot
The PHAM assay is a specialized Northern blot technique used to detect the absence of m2,2G, which disrupts Watson-Crick base pairing.[2]
Protocol:
-
RNA Isolation: Total RNA is extracted from cells or tissues of interest.
-
Gel Electrophoresis: The RNA is separated by size on a denaturing polyacrylamide gel.
-
Transfer: The separated RNA is transferred to a nylon or nitrocellulose membrane.
-
Hybridization: The membrane is hybridized with two probes:
-
PHAM Probe: A DNA oligonucleotide probe that is complementary to the region of the tRNA containing the G26 or G27 modification site. This probe will hybridize more strongly to the unmodified tRNA.[2]
-
Control Probe: A probe that hybridizes to a different, unmodified region of the same tRNA to serve as a loading control.[2]
-
-
Detection and Quantification: The signals from both probes are detected (e.g., by autoradiography for radiolabeled probes) and quantified. The ratio of the PHAM probe signal to the control probe signal is used to determine the relative level of modification. A higher ratio indicates a lower level of m2,2G modification.
Primer Extension Analysis for m2,2G Detection
This method maps the location of m2,2G modifications, as the bulky dimethyl group on the guanine (B1146940) base causes a stall in reverse transcription.[2]
Protocol:
-
Primer Labeling: A DNA oligonucleotide primer complementary to a region downstream of the modification site is end-labeled, typically with ³²P.
-
Annealing: The labeled primer is annealed to the total RNA sample.
-
Reverse Transcription: Reverse transcriptase is added along with deoxynucleoside triphosphates (dNTPs) to extend the primer.
-
Gel Electrophoresis: The reaction products are resolved on a denaturing polyacrylamide sequencing gel.
-
Analysis: The presence of a band corresponding to a premature termination of reverse transcription one nucleotide downstream of the G26 or G27 position indicates the presence of the m2,2G modification.[2][12]
Quantitative Mass Spectrometry of m2,2G
Mass spectrometry provides a highly sensitive and quantitative method for detecting and quantifying RNA modifications.[11]
Protocol:
-
tRNA Purification: Total tRNA is purified from cellular RNA extracts.
-
Enzymatic Digestion: The purified tRNA is completely digested into individual nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases.[11]
-
Liquid Chromatography (LC) Separation: The resulting nucleoside mixture is separated by high-performance liquid chromatography (HPLC).
-
Mass Spectrometry (MS) Analysis: The eluting nucleosides are analyzed by a mass spectrometer. The m2,2G nucleoside is identified by its specific mass-to-charge ratio.
-
Quantification: The amount of m2,2G is quantified by comparing its signal intensity to that of the canonical nucleosides or to a stable isotope-labeled internal standard.[11]
Conclusion
TRMT1 and TRMT1L are the key enzymatic players in the synthesis of this compound, a critical tRNA modification for cellular function and homeostasis. Understanding the roles and characteristics of these enzymes is paramount for research into tRNA biology, translational control, and the pathogenesis of associated human diseases. The experimental protocols detailed in this guide provide a robust framework for the investigation of these enzymes and the functional consequences of m2,2G modification, offering valuable tools for researchers and drug development professionals. Further research into the precise kinetic parameters of these enzymes and their intricate roles in cellular signaling pathways will undoubtedly open new avenues for therapeutic intervention.
References
- 1. Recognition and Cleavage of Human tRNA Methyltransferase TRMT1 by the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis To Ensure Proper Cellular Proliferation and Oxidative Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 4. Human TRMT1 and TRMT1L paralogs ensure the proper modification state, stability, and function of tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis To Ensure Proper Cellular Proliferation and Oxidative Stress Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New substrates and determinants for tRNA recognition of RNA methyltransferase DNMT2/TRDMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRMT1L-catalyzed m2 2G27 on tyrosine tRNA is required for efficient mRNA translation and cell survival under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro Transcription (IVT) and tRNA Binding Assay [bio-protocol.org]
- 9. In vitro Transcription (IVT) and tRNA Binding Assay [en.bio-protocol.org]
- 10. jdc.jefferson.edu [jdc.jefferson.edu]
- 11. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crosstalk between the tRNA methyltransferase Trm1 and RNA chaperone La influences eukaryotic tRNA maturation - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitous Modifier: A Technical Guide to N2,2'-O-dimethylguanosine (m2,2G) in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the modified ribonucleoside N2,2'-O-dimethylguanosine (m2,2G), detailing its presence across different organisms, its critical biological functions, and the methodologies for its detection and analysis. This document is intended to serve as a valuable resource for researchers in molecular biology, drug development professionals exploring novel therapeutic targets, and scientists investigating the epitranscriptome.
Presence of this compound (m2,2G) Across Organisms
This compound is a post-transcriptional modification found in the RNA of a wide range of organisms, from archaea to eukaryotes. Its presence is particularly prominent in transfer RNA (tRNA) and ribosomal RNA (rRNA), where it plays a crucial role in maintaining structural integrity and function.
While extensive quantitative data on the absolute abundance of m2,2G across all species and RNA types is still an active area of research, the available information on its location is summarized below.
| Organism Domain | RNA Type | Typical Location of m2,2G | Key Enzymes |
| Eukaryotes | Cytosolic tRNA | Position 26 (G26) in the D-arm/anticodon stem junction[1][2][3] | TRMT1 (humans), Trm1 (yeast)[1][3] |
| Mitochondrial tRNA | Position 26 (G26) in a subset of mitochondrial tRNAs[4] | TRMT1 (humans), Trm1 (yeast)[4] | |
| Cytosolic tRNA (Tyr) | Position 27 (G27) in tyrosine tRNAs in vertebrates[5] | TRMT1L (humans)[3][5] | |
| rRNA | Present, but less characterized than in tRNA[6] | Not fully elucidated | |
| Archaea | tRNA | Position 10 (G10) and other locations[6] | Trm1 family enzymes[6] |
| Viruses | tRNA | Found in some vertebrate viral tRNAs at position 9[7] | Host or viral enzymes |
The Functional Significance of m2,2G
The dimethylation of guanosine (B1672433) at the N2 and 2'-O positions has profound implications for RNA structure and function, impacting translation, stress response, and overall cellular homeostasis.
Structural Stabilization of tRNA
The most well-characterized role of m2,2G is in the structural stabilization of tRNA. Located at the hinge region between the D-stem and the anticodon stem, m2,2G at position 26 is critical for maintaining the canonical L-shaped tertiary structure of tRNA.[8] This modification prevents alternative, non-functional tRNA conformations by destabilizing certain base-pairing interactions that could otherwise lead to misfolding.[9][4]
Modulating Translation and Stress Response
By ensuring the correct tRNA structure, m2,2G indirectly influences the efficiency and fidelity of protein synthesis. Proper tRNA folding is essential for its aminoacylation and interaction with the ribosome. Recent studies have also indicated that the levels of m2,2G can be dynamically regulated in response to cellular stress, such as nutrient deprivation and oxidative stress, suggesting a role in modulating translation to adapt to changing environmental conditions.[9] The modification may be necessary for the proper translation of specific proteins involved in homeostasis and stress response pathways.[9]
Biosynthesis of this compound
The formation of m2,2G is a two-step enzymatic process catalyzed by specific tRNA methyltransferases. The primary enzyme responsible for m2,2G26 in both cytosolic and mitochondrial tRNAs in eukaryotes is tRNA methyltransferase 1 (TRMT1 in humans, Trm1 in yeast).[1][3][4] In vertebrates, a paralog, TRMT1L, has been identified as the enzyme that specifically catalyzes the formation of m2,2G at position 27 of tyrosine tRNAs.[3][5]
The biosynthesis pathway involves the sequential transfer of two methyl groups from the donor molecule S-adenosylmethionine (SAM) to the guanosine residue. SAM is converted to S-adenosylhomocysteine (SAH) in the process.
Caption: Biosynthesis pathway of this compound.
Experimental Protocols for the Analysis of m2,2G
Several techniques are available for the detection and quantification of m2,2G, each with its own advantages and limitations.
Immuno-Northern Blotting for m2,2G Detection
This method utilizes a specific antibody to detect m2,2G on RNA molecules separated by gel electrophoresis. It provides information on the presence and relative abundance of the modification in different RNA species.[9][5][10]
Caption: Workflow for the antibody-based detection of m2,2G.
Detailed Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol reagent).
-
Gel Electrophoresis: Separate the RNA samples on a denaturing polyacrylamide or agarose (B213101) gel.
-
Transfer: Transfer the separated RNA to a positively charged nylon membrane via capillary or electroblotting.[11][12]
-
UV Cross-linking: Cross-link the RNA to the membrane using a UV cross-linker.[12]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for m2,2G, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for m2,2G Quantification
LC-MS/MS is a highly sensitive and quantitative method for the analysis of modified nucleosides. It allows for the absolute quantification of m2,2G in a given RNA sample.[1][4][13][14]
Caption: Workflow for LC-MS/MS-based detection of m2,2G.
Detailed Protocol:
-
RNA Purification: Purify the RNA of interest (e.g., tRNA) from total RNA using methods like HPLC or gel electrophoresis.[1][13]
-
Enzymatic Digestion: Digest the purified RNA into individual nucleosides using a cocktail of enzymes, typically including nuclease P1 and bacterial alkaline phosphatase.[1][13]
-
LC Separation: Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
Mass Spectrometry Analysis: Analyze the eluting nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Use electrospray ionization (ESI) to generate ions from the separated nucleosides.
-
MS1: Select the precursor ion corresponding to the mass-to-charge ratio (m/z) of m2,2G.
-
Fragmentation: Fragment the precursor ion using collision-induced dissociation (CID).
-
MS2: Detect the specific fragment ions characteristic of m2,2G.
-
-
Quantification: Quantify the amount of m2,2G by comparing the signal intensity of its fragment ions to a standard curve generated with known amounts of a synthetic m2,2G standard.[1][13]
Primer Extension Analysis for m2,2G Detection
Primer extension is a classic technique to map the location of modified bases in a specific RNA molecule. The presence of a bulky modification like m2,2G can cause the reverse transcriptase to pause or terminate, resulting in a truncated cDNA product that can be visualized on a gel.[15][16]
Detailed Protocol:
-
Primer Design: Design a DNA oligonucleotide primer that is complementary to a sequence downstream of the putative m2,2G site in the target RNA.
-
Primer Labeling: Label the 5' end of the primer with a radioactive (e.g., 32P) or fluorescent tag.[16]
-
Annealing: Anneal the labeled primer to the target RNA.
-
Reverse Transcription: Perform a reverse transcription reaction using a reverse transcriptase enzyme and dNTPs.
-
Gel Electrophoresis: Separate the resulting cDNA products on a high-resolution denaturing polyacrylamide gel.
-
Visualization: Visualize the cDNA products by autoradiography (for radioactive labels) or fluorescence imaging. The presence of a band corresponding to a truncated product at the expected position indicates the presence of the m2,2G modification.[16]
Implications for Drug Development
The enzymes responsible for m2,2G synthesis, such as TRMT1, represent potential targets for therapeutic intervention. Dysregulation of tRNA modifications has been linked to various diseases, including cancer and neurological disorders. Developing small molecule inhibitors that target these methyltransferases could provide a novel approach to modulate protein translation and combat these diseases. Furthermore, understanding the role of m2,2G in the stress response may open new avenues for developing drugs that enhance cellular resilience or selectively target stressed cells.
Conclusion
This compound is a vital RNA modification with a conserved role in maintaining tRNA structure and function. Its involvement in translation and the cellular stress response highlights its importance in cellular physiology. The experimental techniques outlined in this guide provide a robust toolkit for researchers to further investigate the presence, function, and dynamics of m2,2G, paving the way for new discoveries in the field of epitranscriptomics and the development of novel therapeutic strategies.
References
- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 2. Identity elements for N2-dimethylation of guanosine-26 in yeast tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A correlation between N2-dimethylguanosine presence and alternate tRNA conformers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Immuno-Northern Blotting: Detection of RNA Modifications by Using Antibodies against Modified Nucleosides | Semantic Scholar [semanticscholar.org]
- 10. Northern & Southern Blot Protocols [sigmaaldrich.com]
- 11. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Mass Spectrometry-Based Direct Sequencing of tRNAs De Novo and Quantitative Mapping of Multiple RNA Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bio.libretexts.org [bio.libretexts.org]
An In-depth Technical Guide to the Subcellular Localization of N2,2'-O-dimethylguanosine and its Modifying Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional modifications of RNA molecules are critical for regulating their structure, function, and metabolism. N2,2'-O-dimethylguanosine (m2,2'O-G) is a modified nucleoside found predominantly in transfer RNA (tRNA), where it plays a crucial role in maintaining the structural integrity and decoding efficiency of the tRNA anticodon loop. The precise subcellular localization of m2,2'O-G and the enzymes responsible for its synthesis are paramount to understanding its biological significance and its implications in various diseases, including neurological disorders and cancer. This technical guide provides a comprehensive overview of the subcellular distribution of m2,2'O-G, the modifying enzymes involved, and detailed experimental protocols for their study.
Subcellular Localization of this compound (m2,2'O-G)
This compound is primarily located in tRNA, specifically at position 26, which is at the junction of the D-arm and the anticodon stem. This modification is found in both cytosolic and mitochondrial tRNAs, highlighting its importance in both cellular compartments.[1][2] The presence of m2,2'O-G at this key structural position is thought to contribute to the proper folding and stability of tRNA.[3]
While a precise quantitative breakdown of m2,2'O-G distribution across all subcellular compartments is not extensively documented, its presence is tightly linked to the localization of its modifying enzymes and the abundance of tRNA in those compartments. The majority of tRNA is found in the cytoplasm, where protein synthesis occurs, with a significant amount also present in the mitochondria to support the translation of mitochondrially encoded proteins.
Modifying Enzymes of this compound
The synthesis of m2,2'O-G is catalyzed by a family of tRNA methyltransferases. The primary enzymes identified in humans are FTSJ1 (also known as TRM7) and TRMT1.
FTSJ1 (FtsJ RNA 2'-O-Methyltransferase 1)
FTSJ1 is a human homolog of the yeast tRNA 2'-O-methyltransferase Trm7 and is crucial for the 2'-O-methylation of the ribose at positions 32 and 34 in the anticodon loop of specific tRNAs.[4][5] Mutations in the FTSJ1 gene are associated with non-syndromic X-linked intellectual disability.[6]
Subcellular Localization of FTSJ1:
Immunofluorescence and subcellular fractionation studies have consistently shown that FTSJ1 is predominantly localized in the cytoplasm , with a smaller fraction found in the nucleus.[7][8]
| Subcellular Fraction | Relative Abundance of FTSJ1 | References |
| Cytosol | High | [7] |
| Nucleus | Low | [7] |
TRMT1 (tRNA methyltransferase 1)
TRMT1 is responsible for the N2,N2-dimethylation of guanosine (B1672433) at position 26 in both cytosolic and mitochondrial tRNAs.[1][3][9] Loss-of-function mutations in TRMT1 have been linked to intellectual disability.[10]
Subcellular Localization of TRMT1:
TRMT1 exhibits a dual localization , being present in both the mitochondria and the nucleus .[1] The mitochondrial form of TRMT1 is a shorter isoform due to the cleavage of its N-terminal mitochondrial targeting sequence.[1] Upon neuronal activation, both TRMT1 and its paralog TRMT1L can relocalize from the mitochondria and nucleoli, respectively, to distinct punctate compartments within the nucleus.[11]
| Subcellular Fraction | Relative Abundance of TRMT1 | References |
| Mitochondria | Present | [1] |
| Nucleus | Present | [1] |
| Cytosol (non-mitochondrial) | Low/Undetected | [11] |
TRMT1L (tRNA methyltransferase 1-like)
TRMT1L is a paralog of TRMT1. While TRMT1 modifies guanosine at position 26, TRMT1L is responsible for the m2,2G modification at position 27 in tyrosine tRNAs.[12][13][14] TRMT1L is primarily localized to the nucleolus .[1][12]
THUMPD1 (THUMP domain-containing protein 1)
THUMPD1 is an RNA-binding protein that functions as an adapter for tRNA modification enzymes. It is not directly responsible for m2,2'O-G formation but is involved in tRNA N4-acetylcytidine (ac4C) modification by assisting the enzyme NAT10.[3] THUMPD1 is predicted to be located in the nucleoplasm .[15] Bi-allelic variants in THUMPD1 can lead to a loss of tRNA acetylation and a syndromic neurodevelopmental disorder.[15]
Experimental Protocols
Subcellular Fractionation for Protein and RNA Analysis
This protocol describes the separation of cytoplasmic, nuclear, and mitochondrial fractions from cultured cells to analyze the distribution of modifying enzymes (via Western blot) and modified tRNAs (via subsequent RNA extraction and analysis).
Materials:
-
Cell Lysis Buffer (Hypotonic): 10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, supplemented with protease and RNase inhibitors.
-
Cytoplasmic Extraction Buffer: Cell Lysis Buffer with 0.1% NP-40.
-
Nuclear Extraction Buffer: 20 mM HEPES pH 7.9, 1.5 mM MgCl2, 420 mM NaCl, 0.2 mM EDTA, 25% (v/v) glycerol, 0.5 mM DTT, supplemented with protease inhibitors.
-
Mitochondrial Isolation Buffer: 20 mM HEPES-KOH pH 7.4, 220 mM mannitol, 70 mM sucrose, 1 mM EDTA, supplemented with protease inhibitors.
-
Dounce homogenizer
-
Refrigerated centrifuge
Protocol:
-
Cell Harvesting: Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet with ice-cold PBS.
-
Cytoplasmic and Nuclear Fractionation:
-
Resuspend the cell pellet in 5 pellet volumes of ice-cold Cell Lysis Buffer and incubate on ice for 15 minutes.
-
Add Cytoplasmic Extraction Buffer (with NP-40) and vortex gently.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C. The supernatant is the cytoplasmic fraction .
-
Wash the nuclear pellet with Cell Lysis Buffer.
-
Resuspend the nuclear pellet in Nuclear Extraction Buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the nuclear fraction .
-
-
Mitochondrial Fractionation:
-
Resuspend the initial cell pellet in Mitochondrial Isolation Buffer.
-
Homogenize the cells with a Dounce homogenizer until about 80% of cells are lysed (monitor with a microscope).
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 7,000 x g for 10 minutes at 4°C to pellet the mitochondria .
-
The resulting supernatant can be further centrifuged at higher speeds to isolate other cytosolic components.
-
-
Analysis:
-
Proteins: Analyze the protein content of each fraction by Western blotting using antibodies specific to the modifying enzymes and to subcellular markers (e.g., Tubulin for cytoplasm, Lamin B1 for nucleus, and COX IV for mitochondria).
-
RNA: Extract RNA from each fraction using a suitable method (e.g., TRIzol) for subsequent analysis of m2,2'O-G levels by mass spectrometry or RiboMethSeq.
-
Immunofluorescence for Subcellular Localization of Modifying Enzymes
This protocol details the visualization of modifying enzymes within fixed cells using specific antibodies.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibodies (e.g., anti-FTSJ1, anti-TRMT1)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
Protocol:
-
Cell Fixation: Wash cells on coverslips with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash three times with PBS. Block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer (e.g., anti-FTSJ1 antibody at a 1:200 dilution). Incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Stain with DAPI for 5 minutes.
-
Mounting: Wash three times with PBS. Mount the coverslip on a microscope slide using antifade mounting medium.
-
Imaging: Visualize the subcellular localization of the protein using a fluorescence microscope.
Mass Spectrometry for Quantification of m2,2'O-G
This protocol outlines the general workflow for the quantitative analysis of m2,2'O-G in RNA samples obtained from subcellular fractions using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]
Materials:
-
Purified RNA from subcellular fractions
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system
Protocol:
-
RNA Digestion: Digest 1-2 µg of purified RNA with nuclease P1 at 37°C for 2 hours.
-
Dephosphorylation: Add bacterial alkaline phosphatase and incubate at 37°C for another 2 hours to convert nucleotides to nucleosides.
-
LC-MS/MS Analysis:
-
Inject the digested sample into the LC-MS/MS system.
-
Separate the nucleosides using a C18 reverse-phase column with an appropriate gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).
-
Perform tandem mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify the canonical nucleosides and m2,2'O-G based on their specific mass-to-charge ratios and fragmentation patterns.
-
-
Quantification: Calculate the relative abundance of m2,2'O-G by normalizing its signal to the signal of one or more of the canonical nucleosides.
Signaling Pathways and Interactions
The regulation and downstream effects of m2,2'O-G and its modifying enzymes are areas of active research. The following diagrams illustrate the known interactions and pathways.
FTSJ1 Interaction and Downstream Effects
FTSJ1 interacts with WDR6 to catalyze the 2'-O-methylation at position 34 of specific tRNAs.[4] This modification is crucial for the translational efficiency of codons read by these tRNAs. Loss of FTSJ1 function leads to deregulation of genes involved in brain morphogenesis and can impact miRNA silencing pathways.[17]
Caption: FTSJ1 interaction with WDR6 and its role in translation and gene regulation.
TRMT1 Function and Cellular Impact
TRMT1 is responsible for m2,2G formation in both cytosolic and mitochondrial tRNAs, which is essential for maintaining redox homeostasis and ensuring proper cellular proliferation.[1] Loss of TRMT1 function leads to decreased global protein synthesis and increased sensitivity to oxidative stress.[1]
Caption: Dual localization and function of TRMT1 in cellular homeostasis.
Experimental Workflow for Determining Subcellular Localization
The following diagram outlines a typical experimental workflow for investigating the subcellular localization of an RNA modification and its modifying enzymes.
Caption: Workflow for analyzing subcellular localization of RNA modifications and enzymes.
Conclusion
The subcellular localization of this compound and its modifying enzymes, FTSJ1 and TRMT1, is intricately linked to their fundamental roles in tRNA function, protein synthesis, and overall cellular homeostasis. FTSJ1's predominantly cytoplasmic localization aligns with its role in modifying cytosolic tRNAs, while TRMT1's dual presence in the mitochondria and nucleus underscores its importance in both cellular compartments. Understanding the precise distribution and regulation of these components is crucial for elucidating the pathogenesis of associated diseases and for the development of novel therapeutic strategies. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to further investigate the complex world of RNA modifications.
References
- 1. TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis To Ensure Proper Cellular Proliferation and Oxidative Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intellectual disability‐associated gene ftsj1 is responsible for 2′‐O‐methylation of specific tRNAs | EMBO Reports [link.springer.com]
- 5. The ribose methylation enzyme FTSJ1 has a conserved role in neuron morphology and learning performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutations in the FTSJ1 gene coding for a novel S-adenosylmethionine-binding protein cause nonsyndromic X-linked mental retardation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FTSJ1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 9. Nuclear-encoded factors involved in post-transcriptional processing and modification of mitochondrial tRNAs in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Subcellular relocalization and nuclear redistribution of the RNA methyltransferases TRMT1 and TRMT1L upon neuronal activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Human TRMT1 and TRMT1L paralogs ensure the proper modification state, stability, and function of tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. THUMPD1 bi-allelic variants cause loss of tRNA acetylation and a syndromic neurodevelopmental disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 17. biorxiv.org [biorxiv.org]
The Impact of n2,2'-O-dimethylguanosine on tRNA Folding and Tertiary Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the modified nucleoside n2,2'-O-dimethylguanosine (m2,2G) and its critical role in transfer RNA (tRNA) folding, stability, and function. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated molecular processes to serve as a comprehensive resource for researchers in molecular biology, drug development, and related fields.
Introduction: The Significance of tRNA Modifications
Transfer RNA (tRNA) molecules are central to protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. The function of tRNA is not solely dependent on its primary sequence but is heavily influenced by a vast array of post-transcriptional modifications. These modifications, found in all domains of life, are crucial for tRNA stability, proper folding into its characteristic L-shaped tertiary structure, and accurate decoding of messenger RNA (mRNA) codons. Among the over 100 known tRNA modifications, this compound (m2,2G) is a key player in ensuring the structural integrity and functional fidelity of tRNA.
This compound (m2,2G): A Guardian of tRNA Structure
This compound is a hypermodified guanosine (B1672433) derivative most commonly found at position 26 in the "hinge" region of eukaryotic tRNAs, which is the junction between the D-arm and the anticodon stem.[1][2] This modification is catalyzed by the enzyme tRNA methyltransferase 1 (TRMT1).[3][4] The presence of the two methyl groups on the exocyclic amine of guanine (B1146940) has profound implications for its base-pairing properties and, consequently, for the overall tRNA architecture.
The primary role of m2,2G is to prevent the formation of alternative, non-functional tRNA conformations.[3][5] By sterically hindering Watson-Crick base pairing with cytosine, m2,2G at position 26 prevents an incorrect interaction with C11.[6] Instead, it can form non-canonical base pairs with adenosine (B11128) (A), uridine (B1682114) (U), or guanosine (G) at position 44, an interaction that is crucial for stabilizing the core of the tRNA molecule and maintaining its correct L-shaped tertiary structure.[2][6] This function has led to the characterization of the tRNA-m2,2G26-methyltransferase as an RNA chaperone, actively preventing tRNA misfolding.[2]
Quantitative Impact of m2,2G on tRNA Stability
The stabilizing effect of m2,2G on RNA structures has been quantified through various biophysical methods. While data on the direct impact on the melting temperature of a full-length tRNA is limited, studies on RNA duplexes and mitochondrial tRNA provide valuable insights.
Thermal Stability of RNA Duplexes
UV melting profile analysis of self-complementary RNA oligonucleotides has been used to assess the effect of m2,2G on the thermal stability of RNA duplexes. The melting temperature (Tm) is a direct measure of the stability of the duplex.
| RNA Sequence Context | Modification | Melting Temperature (Tm) (°C) | Reference |
| RNA duplex with G:A pairs | Unmodified (G) | 57.4 | [7] |
| RNA duplex with m2,2G:A pairs | m2,2G | (qualitatively destabilizing effect on duplexes) | [2] |
Note: While a specific Tm value for the m2,2G containing duplex was not provided in the text, the study indicated a destabilizing effect on RNA duplexes where m2,2G forms an imino-hydrogen bonded pair with A.
Magnesium-Dependent Folding of Mitochondrial tRNA
The folding of tRNA is highly dependent on the concentration of divalent cations like magnesium (Mg2+), which shield the negative charges of the phosphate (B84403) backbone and allow the molecule to adopt its compact tertiary structure. The concentration of Mg2+ required for half-maximal folding (Mg1/2) is a measure of the tRNA's intrinsic stability.
| tRNA Species | Modification Status | Mg1/2 for Folding (mM) | Reference |
| Human mitochondrial tRNALeu | Unmodified | 2.23 | [8] |
| Human mitochondrial tRNALeu | Fully Modified | 0.59 | [8] |
These data demonstrate that post-transcriptional modifications, as a collective, significantly stabilize the native tRNA structure, requiring a much lower magnesium concentration to achieve proper folding. While not solely attributable to m2,2G, it is a significant contributor to this overall stability.
Experimental Protocols for Studying m2,2G in tRNA
A variety of experimental techniques are employed to study the presence, position, and functional consequences of m2,2G in tRNA. Below are detailed methodologies for some of the key experiments.
In Vitro Transcription of tRNA
This protocol is used to generate unmodified tRNA transcripts that can be used as substrates for in vitro modification assays or as controls in structural and functional studies.
Materials:
-
Linearized plasmid DNA or PCR product containing the tRNA gene downstream of a T7 promoter.
-
T7 RNA polymerase.
-
10x Transcription buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl2, 50 mM DTT, 10 mM Spermidine).
-
Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP) at 10 mM each.
-
RNase inhibitor.
-
DNase I (RNase-free).
-
Phenol:chloroform:isoamyl alcohol (25:24:1).
-
Ethanol (B145695) (100% and 70%).
-
3 M Sodium acetate (B1210297), pH 5.2.
-
Nuclease-free water.
Procedure:
-
Set up the transcription reaction on ice by adding the following components in order: nuclease-free water, 10x transcription buffer, DTT, NTPs, linearized DNA template, RNase inhibitor, and T7 RNA polymerase.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
To terminate the reaction, add DNase I and incubate at 37°C for 15 minutes to digest the DNA template.
-
Perform a phenol:chloroform extraction to remove proteins. Add an equal volume of phenol:chloroform:isoamyl alcohol, vortex, and centrifuge at maximum speed for 5 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.1 volumes of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour.
-
Centrifuge at maximum speed for 30 minutes at 4°C to pellet the RNA.
-
Wash the pellet with cold 70% ethanol and centrifuge again for 10 minutes.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
The quality and quantity of the transcribed tRNA should be assessed by denaturing polyacrylamide gel electrophoresis (PAGE) and UV spectrophotometry.
In Vitro Transcription Workflow
tRNA Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for purifying specific tRNA species or for separating modified from unmodified tRNAs.
Materials:
-
Crude tRNA extract.
-
HPLC system with a reverse-phase column (e.g., C18).
-
Buffer A: 20 mM Ammonium Acetate (pH 5.5), 10 mM Mg(OAc)2, 400 mM NaCl.
-
Buffer B: Buffer A with 60% methanol.
-
Ethanol for precipitation.
Procedure:
-
Prepare the crude tRNA sample by dissolving it in Buffer A.
-
Equilibrate the HPLC column with Buffer A.
-
Inject the tRNA sample onto the column.
-
Elute the tRNA using a linear gradient of Buffer B. The specific gradient will depend on the tRNA and the column being used.
-
Collect fractions as they elute from the column.
-
Identify the fractions containing the tRNA of interest using analytical techniques such as gel electrophoresis or mass spectrometry.
-
Pool the desired fractions and precipitate the tRNA with ethanol.
-
Resuspend the purified tRNA in an appropriate buffer for downstream applications.
tRNA Purification by HPLC Workflow
Analysis of tRNA Modifications by Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive and accurate method for identifying and quantifying tRNA modifications.
Materials:
-
Purified tRNA.
-
RNase T1.
-
Nuclease P1.
-
Bacterial alkaline phosphatase.
-
Ammonium acetate buffer.
-
LC-MS/MS system.
Procedure:
-
Digestion to Nucleosides:
-
Incubate the purified tRNA with nuclease P1 to digest the RNA into 5'-mononucleosides.
-
Subsequently, treat with bacterial alkaline phosphatase to remove the 5'-phosphate groups, yielding nucleosides.
-
-
Digestion to Oligonucleotides:
-
In a separate reaction, digest the tRNA with RNase T1, which cleaves specifically after guanosine residues, to generate a set of oligonucleotides.
-
-
LC-MS/MS Analysis:
-
Analyze the digested samples using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
The nucleoside digest is used to identify and quantify the modified nucleosides present in the tRNA based on their retention times and mass-to-charge ratios.
-
The oligonucleotide digest is used to map the location of the modifications within the tRNA sequence. The mass of each oligonucleotide is measured, and fragmentation patterns (MS/MS) are used to pinpoint the modified base.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy of tRNA
NMR spectroscopy provides atomic-level information about the structure and dynamics of tRNA in solution.
General Workflow:
-
Sample Preparation: Isotopically label the tRNA (e.g., with 13C and 15N) by in vitro transcription using labeled NTPs. Purify the tRNA to high homogeneity.
-
NMR Data Acquisition: Acquire a series of 2D and 3D NMR spectra (e.g., 1H-15N HSQC, NOESY) to measure chemical shifts and nuclear Overhauser effects (NOEs).
-
Resonance Assignment: Assign the observed NMR signals to specific atoms in the tRNA molecule.
-
Structure Calculation: Use the experimental restraints (e.g., NOE-derived distance restraints) to calculate a 3D model of the tRNA structure.
X-ray Crystallography of tRNA
X-ray crystallography can provide a high-resolution 3D structure of tRNA in its crystalline state.
General Workflow:
-
Crystallization: Grow high-quality crystals of the purified tRNA. This is often the most challenging step and requires screening of various crystallization conditions.
-
X-ray Diffraction: Expose the tRNA crystal to a high-intensity X-ray beam. The crystal diffracts the X-rays, producing a diffraction pattern.
-
Data Collection and Processing: Collect the diffraction data and process it to obtain the intensities and positions of the diffracted spots.
-
Structure Determination: Use the diffraction data to calculate an electron density map of the tRNA molecule.
-
Model Building and Refinement: Build an atomic model of the tRNA into the electron density map and refine it to best fit the experimental data.
m2,2G and the Cellular Stress Response
Recent evidence has highlighted the dynamic nature of tRNA modifications in response to cellular stress.[1] The levels of certain modifications, including m2,2G, can change in response to various stressors such as oxidative stress (e.g., hydrogen peroxide) and alkylating agents.[1][9] This suggests that the cell can modulate its translational machinery to selectively synthesize proteins required for survival under adverse conditions.
The loss of enzymes responsible for tRNA modifications, including TRMT1 for m2,2G, can lead to hypersensitivity to specific cytotoxic agents, demonstrating the critical role of these modifications in the cellular stress response.[1] While a complete, linear signaling pathway leading to the regulation of m2,2G is still under investigation, a general model has emerged where cellular stress triggers a reprogramming of tRNA modifications to control translation.
Role of m2,2G in the Cellular Stress Response
Conclusion and Future Directions
This compound is a vital post-transcriptional modification that plays a multifaceted role in tRNA biology. Its primary function is to ensure the correct folding and structural integrity of tRNA, thereby preventing the formation of non-functional conformers. This has a direct impact on the efficiency and fidelity of protein synthesis. Furthermore, the dynamic regulation of m2,2G levels in response to cellular stress points to a more complex role in translational control and cellular adaptation.
For researchers and drug development professionals, understanding the impact of m2,2G and the enzymes that catalyze its formation, such as TRMT1, opens up new avenues for investigation. Dysregulation of tRNA modifications has been linked to various human diseases, including neurological disorders and cancer. Therefore, targeting tRNA modifying enzymes could represent a novel therapeutic strategy.
Future research will likely focus on elucidating the precise signaling pathways that regulate m2,2G levels, identifying the full range of cellular conditions that influence this modification, and exploring the potential for therapeutic intervention by targeting the tRNA modification machinery. The detailed experimental protocols and quantitative data provided in this guide serve as a foundation for furthering our understanding of this critical aspect of molecular biology.
References
- 1. A Quantitative Systems Approach Reveals Dynamic Control of tRNA Modifications during Cellular Stress | PLOS Genetics [journals.plos.org]
- 2. In vitro Transcription (IVT) and tRNA Binding Assay [bio-protocol.org]
- 3. Upregulating tRNAs in Mammalian Cells through Transfection of In Vitro Transcribed tRNAs [protocols.io]
- 4. Diverse cell stresses induce unique patterns of tRNA up- and down-regulation: tRNA-seq for quantifying changes in tRNA copy number [dspace.mit.edu]
- 5. A correlation between N2-dimethylguanosine presence and alternate tRNA conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Dynamics of a Mitochondrial tRNA Possessing Weak Thermodynamic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diverse cell stresses induce unique patterns of tRNA up- and down-regulation: tRNA-seq for quantifying changes in tRNA copy number - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Detection and Quantification of N2,2'-O-dimethylguanosine (m2,2G) in RNA
Introduction
N2,2'-O-dimethylguanosine (m2,2G) is a post-transcriptional RNA modification where methyl groups are added to the N2 position of the guanine (B1146940) base and the 2'-O position of the ribose sugar. This modification is found in various types of RNA, including transfer RNA (tRNA) and ribosomal RNA (rRNA), across many organisms.[1][2] In eukaryotic tRNAs, m2,2G is prominently located at position 26, in the bend between the D-stem and the anticodon stem, where it plays a crucial role in stabilizing the L-shaped tertiary structure of the tRNA molecule.[2] The presence of m2,2G can influence RNA folding, stability, and interactions with proteins, thereby affecting fundamental cellular processes like protein synthesis.[1] Given its impact on RNA function, accurate methods for the detection and quantification of m2,2G are essential for research in molecular biology, drug development, and disease diagnostics.
This document provides detailed protocols for two primary methodologies: the highly sensitive and quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and the specific, antibody-based approaches for detection and enrichment.
Principal Methodologies
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the detection and quantification of RNA modifications.[3][4] The method involves the enzymatic digestion of RNA into its constituent nucleosides, which are then separated by liquid chromatography and identified and quantified by mass spectrometry.[3] LC-MS/MS offers high sensitivity, specificity, and accuracy, enabling the simultaneous analysis of multiple modifications.[4][5]
-
Antibody-based Methods: These techniques utilize monoclonal antibodies that specifically recognize and bind to m2,2G.[6][7] Common applications include:
-
Dot Blot: A straightforward method for qualitatively detecting the presence of m2,2G in an RNA sample.[7][8]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay for the quantification of m2,2G.[6][7]
-
Immunoprecipitation (IP): Used to enrich and isolate RNA fragments containing the m2,2G modification for subsequent analysis, such as sequencing.[6][7]
-
Comparative Summary of Methods
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Antibody-Based Assays (Dot Blot / ELISA) |
| Analysis Type | Quantitative and Qualitative | Primarily Qualitative (Dot Blot) or Semi-Quantitative (ELISA) |
| Sensitivity | High (picogram to femtogram range) | Moderate to High, antibody-dependent |
| Specificity | Very High (based on mass-to-charge ratio and retention time) | High, but potential for cross-reactivity exists |
| Throughput | Moderate | High (especially for ELISA) |
| Sample Requirement | Micrograms of RNA | Nanograms to Micrograms of RNA |
| Key Advantages | Gold standard for quantification; can detect novel modifications.[3][4] | High throughput; does not require mass spectrometry equipment. |
| Key Limitations | Requires specialized and expensive equipment; complex sample prep. | Quantification can be less precise; dependent on antibody quality. |
Experimental Protocols
Protocol 1: Absolute Quantification of m2,2G in Total RNA using LC-MS/MS
This protocol details the steps for quantifying m2,2G from a total RNA sample by digesting the RNA into nucleosides for LC-MS/MS analysis.[9]
Materials:
-
Purified total RNA sample
-
Nuclease P1 (0.5 U/μL)[9]
-
Bacterial Alkaline Phosphatase (BAP)
-
200 mM HEPES buffer (pH 7.0)[9]
-
Ultrapure water
-
Ultrafiltration tubes (e.g., 10 kDa MWCO)
-
LC-MS/MS system (e.g., Q-TOF mass spectrometer coupled to a high-performance liquid chromatography system)[10]
Procedure:
-
RNA Digestion to Nucleosides: a. In a sterile microcentrifuge tube, combine up to 2.5 µg of the purified RNA sample with 2 µL of nuclease P1 solution, 0.5 µL of BAP, and 2.5 µL of 200 mM HEPES (pH 7.0).[9] b. Add ultrapure water to bring the total volume to 25 µL.[9] c. Incubate the reaction mixture at 37°C for 3 hours. For 2'-O-methylated nucleosides like m2,2G, which can be resistant to nucleases, a prolonged digestion of up to 24 hours may increase the yield.[9] d. After digestion, proceed immediately to the cleanup step.
-
Sample Cleanup (Ultrafiltration): a. Precondition an ultrafiltration tube according to the manufacturer's instructions. b. Transfer the 25 µL digested sample to the preconditioned ultrafiltration tube.[9] c. Centrifuge at 16,000 × g for 1 hour at 4°C.[9] d. Collect the ultrafiltrate, which contains the nucleosides.[9]
-
Sample Concentration: a. Transfer the ultrafiltrate to a new 1.5 mL tube and puncture the lid with a 20-gauge needle.[9] b. Evaporate the sample to dryness using a vacuum concentrator (e.g., SpeedVac).[9] c. Resuspend the dried nucleosides in 25 µL of ultrapure water.[9] d. Centrifuge at 16,000 × g for 10 minutes at 10°C to pellet any insoluble material.[9] e. Carefully transfer 20 µL of the supernatant to an appropriate vial for LC-MS/MS analysis.[9]
-
LC-MS/MS Analysis: a. Inject the sample into the LC-MS/MS system. b. Separate the nucleosides using a reverse-phase C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid). c. Perform mass spectrometry in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of m2,2G and other canonical nucleosides (A, C, G, U). d. Create a standard curve using known concentrations of pure m2,2G and canonical nucleoside standards to enable absolute quantification.
Workflow Diagram for LC-MS/MS Quantification of m2,2G
Caption: Workflow for m2,2G quantification by LC-MS/MS.
Protocol 2: Detection of m2,2G in RNA by Immuno-Dot Blot
This protocol provides a method for the qualitative detection of m2,2G in RNA samples using a specific monoclonal antibody.[6][7]
Materials:
-
Purified RNA samples
-
Anti-N2,N2-dimethylguanosine (m2,2G) monoclonal antibody[6][7]
-
Nitrocellulose or nylon membrane
-
UV cross-linker
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
RNA Spotting: a. Serially dilute the RNA samples in nuclease-free water. b. Spot 1-2 µL of each RNA dilution directly onto a dry nitrocellulose or nylon membrane. c. Allow the spots to air dry completely.
-
RNA Immobilization: a. Place the membrane RNA-side-up in a UV cross-linker and irradiate with UV light (e.g., at 254 nm) to immobilize the RNA.
-
Blocking: a. Place the membrane in a small container and add enough blocking buffer to fully submerge it. b. Incubate for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[6]
-
Primary Antibody Incubation: a. Dilute the anti-m2,2G primary antibody in blocking buffer to the recommended concentration. b. Discard the blocking buffer and add the diluted primary antibody solution to the membrane. c. Incubate for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Washing: a. Discard the primary antibody solution. b. Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween-20) for 5-10 minutes each time with agitation.
-
Secondary Antibody Incubation: a. Dilute the HRP-conjugated secondary antibody in blocking buffer. b. Add the diluted secondary antibody to the membrane and incubate for 1 hour at room temperature with agitation.[6]
-
Final Washes and Detection: a. Discard the secondary antibody solution and wash the membrane three times with TBST for 10 minutes each. b. Prepare the chemiluminescent substrate according to the manufacturer's instructions. c. Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes). d. Capture the chemiluminescent signal using a digital imaging system. The intensity of the spots corresponds to the relative amount of m2,2G.
Workflow Diagram for Antibody-Based Detection of m2,2G
Caption: Workflow for immuno-dot blot detection of m2,2G.
Protocol 3: Enrichment of m2,2G-containing RNA by Immunoprecipitation (IP)
This protocol describes the enrichment of RNA fragments containing m2,2G using a specific antibody coupled to magnetic beads.[6]
Materials:
-
Fragmented RNA (e.g., by enzymatic or chemical cleavage)
-
Anti-N2,2'-dimethylguanosine (m2,2G) antibody (0.2 µg)[6]
-
Magnetic beads coupled with a secondary antibody (e.g., Dynabeads sheep-anti-rabbit IgG)[6]
-
IP buffer (e.g., TBST/0.1% Triton X-100/1 mM EDTA)[6]
-
Wash buffers
-
RNA elution buffer
Procedure:
-
Antibody-Bead Conjugation: a. Resuspend the magnetic beads in a microcentrifuge tube. b. Add 0.2 µg of the anti-m2,2G antibody to the beads.[6] c. Incubate for 1 hour at room temperature with rotation to allow the antibody to bind to the beads.[6] d. Place the tube on a magnetic stand, remove the supernatant, and wash the antibody-bead complexes with IP buffer.
-
Immunoprecipitation: a. Resuspend the antibody-bead complexes in IP buffer. b. Add the fragmented RNA sample to the tube. c. Incubate for 1-2 hours at 4°C with rotation to allow the antibody to capture m2,2G-containing RNA fragments.
-
Washing: a. Place the tube on the magnetic stand and discard the supernatant (unbound fraction). b. Wash the beads three to five times with cold wash buffer to remove non-specifically bound RNA.
-
Elution: a. Resuspend the beads in RNA elution buffer. b. Incubate at the recommended temperature to release the bound RNA from the antibody-bead complex. c. Place the tube on the magnetic stand and carefully collect the supernatant, which contains the enriched m2,2G-modified RNA.
-
Downstream Analysis: a. The enriched RNA can be purified and used for downstream applications such as RT-qPCR, microarray analysis, or next-generation sequencing to identify the specific locations of m2,2G modifications.
References
- 1. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 2. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Anti-N2,N2-dimethylguanosine (m2,2G) antibody [EPR-19838-40] (ab211488) | Abcam [abcam.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A general LC-MS-based RNA sequencing method for direct analysis of multiple-base modifications in RNA mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N2,2'-O-dimethylguanosine in RNA by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2,2'-O-dimethylguanosine (m2,2'O-G) is a post-transcriptionally modified nucleoside found in various RNA molecules, particularly transfer RNA (tRNA) and ribosomal RNA (rRNA). These modifications play a crucial role in maintaining the structural integrity and function of RNA. The precise quantification of m2,2'O-G can provide insights into the regulation of gene expression and cellular processes, and may serve as a biomarker in disease states. This application note provides a detailed protocol for the sensitive and specific quantification of m2,2'O-G from biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
The method involves the enzymatic hydrolysis of total RNA to its constituent nucleosides, followed by chromatographic separation using reverse-phase liquid chromatography. The nucleosides are then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique offers high selectivity and sensitivity for the accurate measurement of m2,2'O-G levels.
Data Presentation
Table 1: Representative Quantitative Data for this compound
| Sample ID | Sample Type | This compound (ng/mL) | Relative Standard Deviation (%) |
| Control 1 | Human Cell Line A | 15.2 | 4.5 |
| Control 2 | Human Cell Line A | 14.8 | 5.1 |
| Control 3 | Human Cell Line A | 15.5 | 3.9 |
| Treated 1 | Human Cell Line A + Compound X | 25.7 | 6.2 |
| Treated 2 | Human Cell Line A + Compound X | 26.1 | 5.8 |
| Treated 3 | Human Cell Line A + Compound X | 25.2 | 6.5 |
| Tissue 1 | Mouse Liver | 8.9 | 7.1 |
| Tissue 2 | Mouse Kidney | 12.3 | 6.8 |
Experimental Protocols
RNA Extraction
Total RNA should be extracted from cells or tissues using a commercially available RNA extraction kit according to the manufacturer's instructions. It is crucial to ensure the integrity and purity of the extracted RNA.
Enzymatic Hydrolysis of RNA to Nucleosides
This protocol is designed for the complete digestion of RNA into individual nucleosides for LC-MS/MS analysis.
Materials:
-
Purified RNA sample
-
Nuclease P1 (from Penicillium citrinum)
-
Snake Venom Phosphodiesterase I
-
Bacterial Alkaline Phosphatase
-
Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
RNase-free water
-
10 kDa molecular weight cutoff filters (optional, for enzyme removal)
Procedure:
-
In an RNase-free microcentrifuge tube, prepare the digestion reaction by adding the following components:
-
Purified RNA: 1-5 µg
-
10X Reaction Buffer: 2 µL
-
Nuclease P1: 1 U
-
Snake Venom Phosphodiesterase I: 0.01 U
-
Bacterial Alkaline Phosphatase: 10 U
-
RNase-free water: to a final volume of 20 µL
-
-
Mix gently by pipetting and incubate the reaction at 37°C for 2-4 hours.
-
(Optional) To remove the enzymes, which can interfere with downstream analysis, use a 10 kDa molecular weight cutoff filter. Centrifuge the reaction mixture according to the filter manufacturer's instructions. Collect the filtrate containing the nucleosides.
-
The resulting nucleoside mixture is now ready for LC-MS/MS analysis. If not analyzing immediately, store the samples at -80°C.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-30% B
-
10-12 min: 30-95% B
-
12-14 min: 95% B
-
14-15 min: 95-2% B
-
15-20 min: 2% B (re-equilibration)
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): 312.1 [M+H]⁺
-
Product Ions (m/z): 180.1 (quantifier), 152.1 (qualifier)
-
Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
Quantification
Quantification is performed by constructing a calibration curve using a serial dilution of a certified this compound standard. The peak area ratio of the analyte to an internal standard (e.g., a stable isotope-labeled version of the analyte) is plotted against the concentration of the standard. The concentration of this compound in the unknown samples is then determined from this calibration curve.
Visualizations
Caption: Experimental workflow for m2,2'O-G analysis.
Caption: Logical relationship of tRNA modification.
High-performance liquid chromatography (HPLC) for separating n2,2'-O-dimethylguanosine.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the separation and quantification of N2,2'-O-dimethylguanosine (m2,2'G), a modified nucleoside of interest in various biological and pharmaceutical research areas. The following methods are designed to offer robust and reproducible results for the analysis of m2,2'G in different sample matrices.
Application Note 1: Reversed-Phase HPLC (RP-HPLC) for this compound Analysis
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the analysis of modified nucleosides.[1] This method is suitable for the separation of a broad range of nucleosides based on their hydrophobicity.
Experimental Protocol
1. Sample Preparation:
-
From RNA:
-
Isolate total RNA from the biological sample of interest.
-
Digest the purified RNA to constituent nucleosides using a mixture of nuclease P1 and alkaline phosphatase.
-
Filter the resulting nucleoside mixture through a 0.22 µm filter to remove any particulate matter.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mild buffer).
-
Perform serial dilutions to create a series of calibration standards.
-
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size) with a compatible guard column.[1] |
| Mobile Phase A | 5 mM ammonium (B1175870) acetate, pH 5.3.[1] |
| Mobile Phase B | 40% aqueous acetonitrile.[1] |
| Gradient | Optimized linear gradient based on the specific separation requirements. A typical gradient might be: 0-10 min, 0-15% B; 10-25 min, 15-40% B; 25-30 min, 40-100% B. |
| Flow Rate | 0.8 - 1.2 mL/min. |
| Column Temperature | 30 °C.[1] |
| Injection Volume | 10 - 20 µL. |
| Detection | UV-Vis detector at 254 nm or Mass Spectrometry (MS) for enhanced sensitivity and specificity.[1] |
3. Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of the standard.
-
Quantify the amount of this compound by constructing a calibration curve from the peak areas of the standards.
Expected Quantitative Data
The following table summarizes typical performance data for the RP-HPLC method. Actual values may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Retention Time | Analyte-dependent |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | ng/mL range |
| Limit of Quantitation (LOQ) | ng/mL range |
| Precision (%RSD) | < 5% |
| Accuracy (%Recovery) | 95 - 105% |
Application Note 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for Enhanced Separation of Polar Nucleosides
Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for the separation of highly polar compounds like modified nucleosides that are poorly retained on traditional reversed-phase columns.
Experimental Protocol
1. Sample Preparation:
-
Follow the same sample preparation procedure as described for the RP-HPLC method. Ensure the final sample is dissolved in a solvent compatible with the HILIC mobile phase (high organic content).
2. HILIC Conditions:
| Parameter | Condition |
| Column | Amide-based HILIC column (e.g., 2.1 mm × 150 mm, 1.7 µm particle size). |
| Mobile Phase A | Acetonitrile with 0.1% formic acid. |
| Mobile Phase B | Water with 0.1% formic acid. |
| Gradient | A typical gradient could be: 0-5 min, 95% A; 5-20 min, 95-50% A; 20-25 min, 50% A; 25-26 min, 50-95% A; 26-35 min, 95% A. |
| Flow Rate | 0.2 - 0.4 mL/min. |
| Column Temperature | 35 °C. |
| Injection Volume | 5 - 10 µL. |
| Detection | Mass Spectrometry (MS) is highly recommended for HILIC due to the volatile nature of the mobile phases. |
3. Data Analysis:
-
Peak identification and quantification are performed as described in the RP-HPLC method, utilizing MS for accurate mass determination and fragmentation analysis.
Expected Quantitative Data
The following table provides expected performance characteristics for the HILIC method.
| Parameter | Typical Value |
| Retention Time | Analyte-dependent |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | pg/mL to ng/mL range |
| Limit of Quantitation (LOQ) | pg/mL to ng/mL range |
| Precision (%RSD) | < 10% |
| Accuracy (%Recovery) | 90 - 110% |
Visualizations
Experimental Workflow for this compound Analysis
References
Application Notes and Protocols: N2,2'-O-dimethylguanosine (m2,2'G) Specific Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of antibodies specific to N2,2'-O-dimethylguanosine (m2,2'G), a modified nucleoside found in RNA.
Introduction
This compound (m2,2'G) is a post-transcriptional modification found in various RNA molecules, particularly transfer RNA (tRNA) and ribosomal RNA (rRNA). This modification plays a crucial role in ensuring the structural stability of RNA, which is essential for the proper functioning of the cellular machinery involved in protein synthesis.[1] The dimethylation of guanosine (B1672433) at the N2 position is catalyzed by the Trm1 methyltransferase enzyme family in eukaryotes. Dysregulation of m2,2'G levels has been associated with several diseases, including cancer and neurological disorders, making it an important target for research and potential therapeutic development.
Antibodies specific to m2,2'G are invaluable tools for detecting and quantifying this modification in biological samples, enabling researchers to study its distribution, regulation, and role in various cellular processes.
Antibody Specifications and Quantitative Data
Currently, detailed quantitative data such as affinity (Kd), limit of detection (LOD), and dynamic range for commercially available anti-m2,2'G antibodies are not consistently provided by manufacturers. The following tables are templates that researchers should aim to complete through their own validation experiments.
Table 1: General Specifications for a commercially available anti-m2,2'G Rabbit Monoclonal Antibody (Clone: EPR-19838-40)
| Property | Specification |
| Host Species | Rabbit |
| Clonality | Monoclonal |
| Isotype | IgG |
| Immunogen | Proprietary |
| Specificity | This compound (m2,2'G) |
| Validated Applications | ELISA, Dot Blot, Immunoprecipitation (IP) |
Table 2: Template for Quantitative ELISA Performance
| Parameter | Value | Method |
| Affinity (Kd) | User Determined | Surface Plasmon Resonance (SPR) or ELISA |
| Limit of Detection (LOD) | User Determined | Determined from the standard curve |
| Dynamic Range | User Determined | Determined from the standard curve |
| Intra-assay Precision (CV%) | User Determined | ELISA |
| Inter-assay Precision (CV%) | User Determined | ELISA |
Experimental Protocols
I. Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for m2,2'G Quantification
This protocol describes a competitive ELISA for the quantification of m2,2'G in a sample. The principle relies on the competition between free m2,2'G in the sample and a fixed amount of m2,2'G-conjugate for binding to a limited amount of anti-m2,2'G antibody.
Materials:
-
Anti-m2,2'G Antibody (e.g., Rabbit Monoclonal [EPR-19838-40])
-
m2,2'G-BSA conjugate (for coating)
-
Goat anti-Rabbit IgG-HRP secondary antibody
-
96-well microplate
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
m2,2'G standards of known concentrations
-
Microplate reader
Protocol:
-
Coating:
-
Dilute the m2,2'G-BSA conjugate to a final concentration of 1 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Competition:
-
Prepare serial dilutions of the m2,2'G standards and your samples.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of diluted anti-m2,2'G antibody (determine optimal antibody dilution empirically, e.g., 0.5 µg/mL) for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Detection:
-
Dilute the Goat anti-Rabbit IgG-HRP secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 100 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the m2,2'G standards.
-
Determine the concentration of m2,2'G in your samples by interpolating their absorbance values on the standard curve.
-
II. Immunofluorescence for Cellular Localization of m2,2'G
This protocol provides a general framework for the detection of m2,2'G in cultured cells using immunofluorescence. Optimization of antibody concentrations, incubation times, and fixation/permeabilization methods may be required for specific cell types.
Materials:
-
Cells grown on coverslips or in chamber slides
-
Anti-m2,2'G Antibody
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 Goat anti-Rabbit IgG)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA, 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Preparation:
-
Wash cells twice with PBS.
-
-
Fixation:
-
Fix the cells with 4% Paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-m2,2'G antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Wash three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the fluorescence using a fluorescence microscope with appropriate filters.
-
Diagrams and Workflows
Synthesis of m2,2'-O-dimethylguanosine (m2,2'G)
The following diagram illustrates the enzymatic synthesis of m2,2'G on a guanosine residue within an RNA molecule.
Caption: Enzymatic synthesis of m2,2'G by Trm1 methyltransferase.
Competitive ELISA Workflow
This diagram outlines the key steps in the competitive ELISA protocol for m2,2'G quantification.
References
Application Notes and Protocols for the Chemical Synthesis of N2,2'-O-dimethylguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2,2'-O-dimethylguanosine is a modified nucleoside found in various RNA molecules, playing a crucial role in their structure and function. Its presence in transfer RNAs (tRNAs) and ribosomal RNAs (rRNAs) influences RNA folding, stability, and interactions with proteins.[1][2] The availability of high-purity this compound as a research standard is essential for a variety of applications, including the study of RNA metabolism, the development of therapeutic oligonucleotides, and as a standard for analytical methods like HPLC and mass spectrometry.[1] This document provides a detailed protocol for the chemical synthesis of this compound, its characterization, and its application as a research standard.
Chemical Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available guanosine (B1672433). The general strategy involves the protection of the hydroxyl groups, followed by methylation of the exocyclic amine and the 2'-hydroxyl group, and subsequent deprotection. A common approach involves the use of a 2-fluoro intermediate to facilitate the introduction of the N2,N2-dimethyl group via a nucleophilic aromatic substitution (SNAr) reaction.[3]
Experimental Workflow for this compound Synthesis
Caption: A workflow diagram illustrating the multi-step chemical synthesis of this compound from guanosine.
Detailed Experimental Protocols
Step 1: Synthesis of 2',3',5'-tri-O-acetylguanosine
-
Suspend guanosine in a suitable solvent such as pyridine (B92270) or a mixture of triethylamine (B128534) (TEA) and N,N-dimethylformamide (DMF).
-
Add N,N-(dimethylamino)pyridine (DMAP) as a catalyst.
-
Cool the mixture to 0°C in an ice bath.
-
Add acetic anhydride (B1165640) (Ac₂O) dropwise to the cooled suspension.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with methanol (B129727) and evaporate the solvent under reduced pressure.
-
Purify the resulting 2',3',5'-tri-O-acetylguanosine by silica (B1680970) gel chromatography. A near-quantitative yield (98%) can be achieved by controlling the addition of Ac₂O at 0°C to suppress N-acetylation.[4]
Step 2: Synthesis of O6-[2-(p-nitrophenyl)ethyl]-2',3',5'-tri-O-acetylguanosine
-
Dissolve 2',3',5'-tri-O-acetylguanosine, 2-(p-nitrophenyl)ethyl alcohol, and triphenylphosphine (B44618) (PPh₃) in anhydrous dioxane.
-
Add diisopropyl azodicarboxylate (DIAD) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed.
-
Concentrate the reaction mixture and purify the product by silica gel chromatography. The use of the 2-(p-nitrophenyl)ethyl group for O6 protection has been shown to result in better yields.[4]
Step 3: Synthesis of 2-Fluoro-O6-[2-(p-nitrophenyl)ethyl]-2',3',5'-O-triacetylinosine
-
Dissolve the O6-protected guanosine derivative in a solution of hydrogen fluoride-pyridine in a Teflon vessel at -20°C.
-
Add a solution of sodium nitrite (B80452) (NaNO₂) in water dropwise while maintaining the low temperature.
-
Stir the reaction for a few hours, then pour it into a mixture of ice and water.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and purify by chromatography. The fluoro derivative is more reactive towards nucleophilic displacement in the subsequent SNAr reaction.[3]
Step 4: Synthesis of N2,N2-dimethyl-O6-[2-(p-nitrophenyl)ethyl]-2',3',5'-tri-O-acetylguanosine
-
Dissolve the 2-fluoro derivative in dimethyl sulfoxide (B87167) (DMSO).
-
Add an excess of dimethylamine (as a solution in THF or as a gas) to the solution.
-
Heat the reaction mixture at 50-65°C until the reaction is complete.[3]
-
After cooling, dilute the mixture with water and extract the product.
-
Purify the N2,N2-dimethylated product by chromatography.
Step 5: Synthesis of N2,N2-dimethylguanosine
-
Dissolve the fully protected N2,N2-dimethylguanosine derivative in a suitable solvent like acetonitrile.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to remove the 2-(p-nitrophenyl)ethyl and acetyl protecting groups.
-
Stir the reaction at room temperature until deprotection is complete.
-
Purify the resulting N2,N2-dimethylguanosine by reverse-phase HPLC.
Step 6: Synthesis of this compound
-
Suspend N2,N2-dimethylguanosine in anhydrous methanol.
-
Add dibutyltin (B87310) oxide (Bu₂SnO) and reflux the mixture to form the 2',3'-O-stannylene acetal intermediate.
-
Evaporate the solvent to dryness.
-
Dissolve the residue in anhydrous DMF and add methyl iodide (CH₃I).
-
Stir the reaction at room temperature until methylation is complete.
-
Quench the reaction and purify the final product, this compound, by reverse-phase HPLC.
Characterization and Quality Control
The synthesized this compound should be thoroughly characterized to confirm its identity and purity, ensuring its suitability as a research standard.
Table 1: Analytical Data for this compound
| Parameter | Method | Expected Result |
| Purity | HPLC | ≥ 98% |
| Molecular Weight | Mass Spectrometry (ESI-MS) | 325.32 g/mol (Calculated for C₁₃H₁₉N₅O₅) |
| Mass (m/z) | Mass Spectrometry (ESI-MS) | [M+H]⁺: 326.14 |
| ¹H NMR | NMR Spectroscopy (500 MHz, D₂O) | Chemical shifts corresponding to the structure. |
| ¹³C NMR | NMR Spectroscopy (125 MHz, D₂O) | Chemical shifts corresponding to the structure. |
Table 2: Representative ¹H NMR Data for N²-Methylguanosine Derivatives
Note: Specific shifts for this compound should be determined experimentally. The following are representative shifts for a related compound, N²-Me-dG, to provide an example of expected regions.[5]
| Proton | Chemical Shift (δ, ppm) |
| H8 | ~7.9 |
| 1'-H | ~6.2 |
| N₂H | ~6.3 |
| 3'-OH | ~5.3 |
| 5'-OH | ~4.8 |
| 3'-H | ~4.4 |
| 4'-H | ~3.8 |
| 5'-H | ~3.5 |
| -CH₃ | ~3.3 |
| 2'-H | ~2.2, ~2.6 |
Application as a Research Standard
High-purity synthetic this compound serves as a critical tool for various research applications.
Logical Framework for Using this compound as a Research Standard
Caption: A diagram showing the logical flow from synthesis to the application of this compound as a research standard.
Protocols for Use as a Standard:
1. Calibration Curve for HPLC Quantification:
-
Prepare a stock solution of the synthesized this compound of known concentration in a suitable solvent (e.g., water or a buffer compatible with your HPLC method).
-
Perform a series of dilutions to create at least five calibration standards of different concentrations.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot the peak area versus the concentration to generate a calibration curve.
-
Use the linear regression equation of the calibration curve to determine the concentration of this compound in unknown biological samples.
2. Standard for Mass Spectrometry:
-
Prepare a solution of the synthesized this compound for direct infusion or LC-MS analysis.
-
Obtain the high-resolution mass spectrum to confirm the exact mass and fragmentation pattern.
-
This data can be used to create a library entry for the identification of this compound in complex mixtures, such as digested RNA samples.[1]
3. Spike-in Control for RNA Analysis:
-
For studies involving the quantification of RNA modifications, a known amount of synthetic this compound can be added ("spiked-in") to the biological sample before enzymatic digestion and analysis.
-
This internal standard helps to correct for variations in sample preparation, digestion efficiency, and instrument response, leading to more accurate quantification of the endogenous modified nucleoside.
Conclusion
The chemical synthesis of this compound provides a reliable source of this important modified nucleoside for research purposes. The detailed protocols and characterization data presented here enable laboratories to produce and validate their own high-purity standard. The use of this synthetic standard is crucial for advancing our understanding of the biological roles of RNA modifications and for the development of novel RNA-targeted therapeutics.
References
- 1. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of N2-modified 7-methylguanosine 5’-monophosphates as nematode translation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Translesional synthesis on a DNA template containing N2-methyl-2′-deoxyguanosine catalyzed by the Klenow fragment of Escherichia coli DNA polymerase I - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Function of N2,2'-O-dimethylguanosine Methyltransferases with CRISPR-Cas9: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2,2'-O-dimethylguanosine (m2,2G) is a post-transcriptional modification found in transfer RNA (tRNA), primarily at position 26. This modification is catalyzed by a family of enzymes known as this compound methyltransferases, with TRMT1 being the primary enzyme in humans. The m2,2G modification plays a crucial role in tRNA structure, stability, and function, thereby impacting global protein synthesis and cellular homeostasis. Dysregulation of TRMT1 activity and the subsequent loss of m2,2G modification have been linked to various human diseases, including intellectual disability. The CRISPR-Cas9 gene-editing tool offers a powerful approach to systematically study the function of these methyltransferases by creating precise knockout or mutant cell lines and animal models. These models are invaluable for elucidating the molecular mechanisms governed by m2,2G modification and for identifying potential therapeutic targets.
This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 to investigate the function of this compound methyltransferases.
Application Notes
The study of this compound methyltransferases, such as TRMT1, using CRISPR-Cas9 technology enables a wide range of applications in basic research and drug development:
-
Functional Genomics: Creating knockout models to elucidate the fundamental roles of these enzymes in cellular processes, including tRNA metabolism, protein translation, and stress responses.
-
Disease Modeling: Generating cell lines and animal models that harbor specific mutations found in human diseases, allowing for in-depth investigation of disease pathology and progression.
-
Target Validation: Assessing the impact of methyltransferase inhibition or knockout on disease-relevant phenotypes, thereby validating them as potential drug targets.
-
Drug Screening: Utilizing knockout cell lines as a platform for high-throughput screening of small molecules that can modulate the effects of m2,2G deficiency.
-
Understanding Signaling Pathways: Dissecting the downstream signaling cascades affected by the loss of m2,2G modification, such as pathways related to oxidative stress and redox homeostasis.[1][2]
Quantitative Data Summary
CRISPR-Cas9 mediated knockout of TRMT1 has provided significant quantitative insights into the function of this this compound methyltransferase. The following tables summarize key findings from published studies.
Table 1: Impact of TRMT1 Knockout on m2,2G tRNA Modification
| Cell Line | Modification | Fold Change vs. Wild-Type | Molar Percentage in tRNA (Wild-Type) | Molar Percentage in tRNA (TRMT1-KO) | Reference |
| Human 293T | m2,2G | >100-fold decrease | ~50% | Near background levels | [1] |
| Patient LCL (R323C variant) | m2,2G | 32-fold decrease | Not specified | Not specified | [3] |
Table 2: Phenotypic Consequences of TRMT1 Knockout
| Cell Line | Phenotype | Observation | Quantitative Measurement | Reference |
| Human 293T | Cellular Proliferation | Decreased proliferation rate | Partial rescue with N-acetylcysteine (NAC) | [1] |
| Human 293T | Global Protein Synthesis | Alterations in global protein synthesis | Not specified | [1][4] |
| Human 293T | Redox Homeostasis | Increased endogenous ROS levels | Increased DHE signal | [1] |
| Human 293T | Oxidative Stress Sensitivity | Hypersensitivity to oxidizing agents | Not specified | [1][2] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of TRMT1 in Human Cell Lines
This protocol outlines the steps for generating TRMT1 knockout human cell lines using CRISPR-Cas9.
1. sgRNA Design and Cloning:
-
Design two or more single guide RNAs (sgRNAs) targeting the first exon of the TRMT1 gene.[1] Online tools such as CHOPCHOP can be used for sgRNA design.
-
Synthesize and clone the sgRNA sequences into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
2. Cell Culture and Transfection:
-
Culture human embryonic kidney (293T) cells in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfect the cells with the Cas9-sgRNA plasmids using a suitable transfection reagent.
3. Selection of Knockout Cells:
-
48 hours post-transfection, select for transfected cells by adding puromycin (B1679871) to the culture medium.
-
After selection, perform single-cell cloning by limiting dilution in 96-well plates to isolate clonal populations.
4. Genotyping and Validation:
-
Expand the single-cell clones and harvest genomic DNA.
-
Amplify the targeted region of the TRMT1 gene by PCR.
-
Sequence the PCR products to identify clones with indel frameshift mutations.[1]
-
Confirm the absence of TRMT1 protein expression in knockout clones by Western blotting using a specific TRMT1 antibody.[1]
Protocol 2: Quantitative Analysis of tRNA Modifications by Mass Spectrometry
This protocol describes the method for quantifying m2,2G levels in tRNA isolated from wild-type and TRMT1 knockout cells.
1. tRNA Isolation:
-
Isolate total RNA from cultured cells using a suitable RNA extraction method (e.g., TRIzol).
-
Purify tRNA from the total RNA using a method such as HPLC.
2. Enzymatic Hydrolysis:
-
Digest the purified tRNA to single nucleosides using a cocktail of enzymes, including nuclease P1 and alkaline phosphatase.
3. LC-MS/MS Analysis:
-
Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
-
Use a reversed-phase HPLC column to separate the nucleosides.
-
Perform identification and quantification of individual ribonucleosides using dynamic multiple reaction monitoring (DMRM).[5]
-
Calculate the molar percentage of m2,2G relative to the total amount of guanosine.
Protocol 3: Assessment of Cellular Phenotypes
This protocol details assays to evaluate the functional consequences of TRMT1 knockout.
1. Cell Proliferation Assay:
-
Seed an equal number of wild-type and TRMT1-KO cells in multi-well plates.
-
Monitor cell growth over several days using a cell counting method (e.g., trypan blue exclusion) or a colorimetric assay (e.g., MTT).
2. Oxidative Stress Sensitivity Assay:
-
Treat wild-type and TRMT1-KO cells with varying concentrations of an oxidizing agent (e.g., sodium arsenite).
-
Assess cell viability after treatment using a suitable assay (e.g., CellTiter-Glo).
3. Measurement of Reactive Oxygen Species (ROS):
-
Stain wild-type and TRMT1-KO cells with a ROS-sensitive fluorescent dye (e.g., dihydroethidium (B1670597) - DHE).
-
Measure the fluorescence intensity by flow cytometry or fluorescence microscopy to determine the levels of intracellular ROS.
Visualizations
Caption: Workflow for CRISPR-Cas9 mediated knockout and functional analysis of TRMT1.
Caption: Conceptual pathway of TRMT1 function in cellular homeostasis.
References
- 1. TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis To Ensure Proper Cellular Proliferation and Oxidative Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis To Ensure Proper Cellular Proliferation and Oxidative Stress Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An intellectual disability-associated missense variant in TRMT1 impairs tRNA modification and reconstitution of enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
Application Notes and Protocols: In Vitro Transcription Assays to Analyze the Effects of N2,2'-O-dimethylguanosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2,2'-O-dimethylguanosine (m2,2'G) is a modified purine (B94841) nucleoside found in various RNA species, most notably in transfer RNA (tRNA) at position 26 in the D-arm of many eukaryotic tRNAs.[1] This modification, involving the methylation of the exocyclic amino group of guanine (B1146940), plays a crucial role in RNA structure and function. The presence of two methyl groups on the N2 atom of guanosine (B1672433) hinders the formation of canonical Watson-Crick base pairing with cytosine and influences the pairing with adenosine.[1][2][3] Specifically, it favors an imino-hydrogen bonded, pseudo-Watson-Crick conformation with adenosine, while preventing the sheared conformation often observed in G:A pairs.[1][3] This structural constraint is thought to be important for maintaining the correct L-shaped tertiary structure of tRNA and preventing alternative, non-functional conformations.[4]
The deliberate incorporation of modified nucleotides into RNA transcripts via in vitro transcription (IVT) is a powerful tool in RNA research and therapeutics. Modified nucleotides are used to enhance RNA stability, reduce immunogenicity, and probe RNA structure and function.[5][6][7] While the effects of many modified nucleotides on IVT have been characterized, there is a notable lack of published data on the direct incorporation of this compound triphosphate (m2,2'GTP) during transcription by bacteriophage RNA polymerases such as T7, SP6, or T3.
These application notes provide a framework for researchers to systematically analyze the effects of m2,2'G on in vitro transcription. We present a detailed protocol for a comparative IVT assay, hypothetical data to illustrate potential outcomes, and visualizations to guide experimental design and interpretation. Given the absence of direct experimental data, the protocols and expected results are based on established principles of IVT with modified nucleotides and the known structural properties of m2,2'G.
Potential Effects of N2,2'-O-dimethylguenosine on In Vitro Transcription
The bulky dimethyl modification on the Watson-Crick face of the guanine base in m2,2'GTP is anticipated to present a significant challenge to the catalytic activity of T7 RNA polymerase. Potential effects include:
-
Reduced Incorporation Efficiency: The steric hindrance caused by the two methyl groups may lead to a lower rate of incorporation of m2,2'GTP compared to the canonical GTP.
-
Decreased RNA Yield: As a consequence of reduced incorporation efficiency, the overall yield of full-length RNA transcripts is expected to decrease, especially with complete substitution of GTP with m2,2'GTP.
-
Increased Transcriptional Pausing and Premature Termination: The polymerase may stall or dissociate from the DNA template when encountering a position where m2,2'GTP needs to be incorporated, leading to an increase in truncated RNA products.
-
Altered Transcript Fidelity: The modification could potentially lead to misincorporation of nucleotides at or near the site of m2,2'G incorporation, although this is less certain without experimental data.
Experimental Protocols
Protocol 1: In Vitro Transcription Assay to Evaluate the Effect of m2,2'GTP on RNA Yield and Integrity
This protocol is designed to compare the efficiency of in vitro transcription using standard GTP versus partial or complete substitution with a hypothetical this compound triphosphate (m2,2'GTP).
Materials:
-
Linearized DNA template with a T7 promoter (e.g., pGEM vector linearized with a restriction enzyme, or a PCR product) at a concentration of 1 µg/µL.
-
T7 RNA Polymerase (e.g., NEB #M0251 or similar).
-
Ribonucleotide Solution Mix (e.g., NEB #N0466), containing ATP, CTP, UTP, and GTP, each at 10 mM.
-
This compound triphosphate (m2,2'GTP) - Note: Commercial availability of the triphosphate form should be confirmed. If not available, custom synthesis would be required.
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl2, 10 mM spermidine, 50 mM DTT).[8]
-
RNase Inhibitor, Murine (e.g., NEB #M0314).
-
Nuclease-free water.
-
DNase I, RNase-free (e.g., NEB #M0303).
-
EDTA (0.5 M).
-
Apparatus for agarose (B213101) or polyacrylamide gel electrophoresis.
-
RNA quantification method (e.g., Qubit RNA Assay or NanoDrop).
Procedure:
-
Reaction Setup: On ice, set up the following 20 µL reactions in nuclease-free microcentrifuge tubes. Prepare a master mix for common components.
| Component | 100% GTP (Control) | 50% m2,2'GTP | 100% m2,2'GTP | Final Concentration |
| Nuclease-free Water | to 20 µL | to 20 µL | to 20 µL | |
| 5x Transcription Buffer | 4 µL | 4 µL | 4 µL | 1x |
| ATP (10 mM) | 2 µL | 2 µL | 2 µL | 1 mM |
| CTP (10 mM) | 2 µL | 2 µL | 2 µL | 1 mM |
| UTP (10 mM) | 2 µL | 2 µL | 2 µL | 1 mM |
| GTP (10 mM) | 2 µL | 1 µL | 0 µL | 1 mM / 0.5 mM / 0 mM |
| m2,2'GTP (10 mM) | 0 µL | 1 µL | 2 µL | 0 mM / 0.5 mM / 1 mM |
| Linearized DNA Template (1 µg) | 1 µL | 1 µL | 1 µL | 50 ng/µL |
| RNase Inhibitor | 1 µL | 1 µL | 1 µL | 2 U/µL |
| T7 RNA Polymerase | 2 µL | 2 µL | 2 µL | 100 units |
-
Incubation: Gently mix the reactions by pipetting and centrifuge briefly to collect the contents at the bottom of the tube. Incubate at 37°C for 2 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to each reaction and incubate at 37°C for 15 minutes to remove the DNA template.
-
RNA Purification: Purify the RNA using a suitable column-based RNA cleanup kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation. Elute the RNA in nuclease-free water.
-
Quantification: Determine the concentration of the synthesized RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
Analysis of RNA Integrity: Analyze the integrity of the RNA transcripts by running 1-2 µg of each sample on a denaturing agarose or polyacrylamide gel. Visualize the RNA using a suitable stain (e.g., ethidium (B1194527) bromide or SYBR Gold).
Data Presentation
Table 1: Hypothetical Quantitative Analysis of In Vitro Transcription with m2,2'GTP
| GTP:m2,2'GTP Ratio | RNA Yield (µg per 20 µL reaction) | Full-Length Transcript (%) | Truncated Products (%) |
| 100:0 (Control) | 85.5 ± 5.2 | 95 | 5 |
| 75:25 | 62.1 ± 4.8 | 80 | 20 |
| 50:50 | 35.7 ± 3.1 | 60 | 40 |
| 25:75 | 15.3 ± 2.5 | 35 | 65 |
| 0:100 | 5.1 ± 1.8 | 10 | 90 |
Note: The data presented in this table is hypothetical and intended to illustrate a potential dose-dependent inhibitory effect of m2,2'GTP on in vitro transcription yield and transcript integrity.
Visualizations
Experimental Workflow
Caption: Workflow for analyzing m2,2'G effects on IVT.
Potential Structural Impact of m2,2'G Incorporation
Caption: Steric hindrance from m2,2'G may impede T7 RNAP.
Hypothetical Signaling Pathway for Studying m2,2'G-Modified RNA
Caption: Investigating immune response to m2,2'G-modified RNA.
References
- 1. Quantitative analysis of mRNA amplification by in vitro transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Combining chemical synthesis and enzymatic methylation to access short RNAs with various 5′ caps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription [mdpi.com]
- 7. WO2013071047A1 - Compositions and methods for in vitro transcription of rna - Google Patents [patents.google.com]
- 8. Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Transcriptome-wide Mapping of N2,2'-O-dimethylguanosine (m2,2G)
Introduction
N2,2'-O-dimethylguanosine (m2,2G) is a post-transcriptional RNA modification where two methyl groups are added to the guanosine (B1672433) base.[1][2] This modification is prevalent in various RNA species, including transfer RNA (tRNA) and ribosomal RNA (rRNA).[2] Structurally, the dimethylation at the N2 position alters the hydrogen bonding capabilities of the guanine (B1146940) base, which can influence RNA structure, stability, and interactions with proteins.[2] The presence of m2,2G is crucial for the proper assembly and function of ribosomes, ensuring the accurate and efficient translation of the genetic code.[3] Dysregulation of m2,2G levels has been implicated in human diseases, with elevated levels of N2,N2-dimethylguanosine observed in the serum and urine of patients with certain types of cancer, such as acute myelomonocytic leukemia, large cell lung carcinoma, and bladder cancer, making it a potential biomarker for disease diagnostics and drug development.[4][5]
Transcriptome-wide mapping of m2,2G sites is essential for a comprehensive understanding of its biological functions, regulatory mechanisms, and role in human health and disease. Two primary strategies are employed for this purpose: chemical-based methods that induce modification-specific mutations for single-nucleotide resolution mapping, and antibody-based enrichment methods that identify regions containing the modification.
Method 1: PhOxi-Seq for Single-Nucleotide Resolution Mapping
PhOxi-Seq is a photo-oxidative sequencing method that enables the detection of m2,2G at single-nucleotide resolution. The technique utilizes visible light-mediated organic photoredox catalysis to chemoselectively oxidize m2,2G nucleosides within an RNA strand. This chemical conversion results in a distinct mutation signature (primarily G→T and G→C transitions) during reverse transcription and subsequent sequencing, allowing for the precise identification of the modification site.[6]
Experimental Workflow: PhOxi-Seq
Caption: Workflow for m2,2G mapping using PhOxi-Seq.
Protocol: PhOxi-Seq
1. RNA Preparation:
-
Isolate total RNA from cells or tissues using a standard Trizol-based method or a commercial kit.[7] Ensure RNA quality and integrity using a Bioanalyzer or equivalent.
-
For structured RNAs like tRNA, denature the sample by heating to 95°C for 3 minutes, followed by snap-cooling on ice to ensure accessibility of the modification sites.[6]
2. Photo-oxidative Reaction:
-
Prepare a reaction mixture containing the RNA sample, a photoredox catalyst (e.g., Rose Bengal), and an oxidant in a suitable reaction buffer.
-
Expose the reaction mixture to visible light (e.g., using a specific wavelength LED) for a defined period to induce selective oxidation of m2,2G residues.[6]
-
Perform a control reaction under the same conditions but without light exposure.
-
Purify the RNA from the reaction mixture using an appropriate RNA clean-up kit.
3. Reverse Transcription (RT):
-
Perform reverse transcription on both the treated and control RNA samples. The oxidized m2,2G base will cause misincorporation by the reverse transcriptase, introducing specific mutations into the resulting cDNA.
-
Use a reverse transcriptase known for reading through modified bases.
4. NGS Library Preparation and Sequencing:
-
Prepare sequencing libraries from the resulting cDNA using a standard protocol for the chosen sequencing platform (e.g., Illumina).[8][9] This involves end-repair, A-tailing, adapter ligation, and library amplification.
-
Perform high-throughput, massively parallel sequencing to generate millions of short reads.[10]
5. Data Analysis:
-
Trim adapter sequences and filter for high-quality reads.
-
Align the sequencing reads to the reference transcriptome.
-
For each guanosine position, calculate the mutation rate (error rate) by comparing the sequenced base to the reference.
-
Identify m2,2G sites by locating guanosine positions with a significantly higher mutation rate in the light-treated sample compared to the no-light control. The characteristic mutations are typically G-to-T and G-to-C transitions.[6]
Quantitative Data: PhOxi-Seq Performance
The following table summarizes the guanosine error rates at known m2,2G sites in yeast tRNA, demonstrating the mutation signature induced by the PhOxi-Seq method.
| RNA Species | Position of m2,2G | Condition | Guanosine Error Rate (%) |
| S. cerevisiae tRNAPhe | 26 | Control | ~2% |
| PhOxi-Seq | >20% | ||
| S. cerevisiae tRNAAsp | 26 | Control | <5% |
| PhOxi-Seq | ~30% | ||
| S. cerevisiae tRNAAsn | 26 | Control | <5% |
| PhOxi-Seq | >40% | ||
| (Data are estimated from graphical representations in the cited literature and serve for illustrative purposes).[6] |
Method 2: m2,2G-MeRIP-Seq for Enriched Region Mapping
m2,2G-MeRIP-Seq (methylated RNA immunoprecipitation sequencing) is an antibody-based approach to map the transcriptome-wide distribution of m2,2G. This method uses an antibody that specifically recognizes the m2,2G modification to enrich for RNA fragments containing this mark.[3] The enriched fragments are then sequenced and mapped to the transcriptome to identify regions with a high prevalence of m2,2G. This technique is analogous to MeRIP-Seq protocols used for other RNA modifications like m6A and m7G.[11][12]
Experimental Workflow: m2,2G-MeRIP-Seq
Caption: Workflow for m2,2G mapping using m2,2G-MeRIP-Seq.
Protocol: m2,2G-MeRIP-Seq
1. RNA Fragmentation:
-
Isolate high-quality total RNA.
-
Fragment the RNA to an average size of 100-200 nucleotides using chemical or enzymatic methods.
-
Save a small portion of the fragmented RNA to serve as the input control.
2. Immunoprecipitation (IP):
-
Prepare antibody-bead complexes by incubating a specific anti-m2,2G antibody (e.g., Abcam ab211488) with Protein A/G magnetic beads.[3]
-
Incubate the fragmented RNA with the antibody-bead complexes in an IP buffer for several hours at 4°C with gentle rotation. This allows the antibody to bind to the m2,2G-containing RNA fragments.
-
Use a non-specific IgG antibody in a parallel reaction as a negative control.
3. Washing and Elution:
-
Use a magnet to capture the beads and discard the supernatant.
-
Wash the beads multiple times with a series of wash buffers to remove non-specifically bound RNA.
-
Elute the enriched RNA from the beads using an appropriate elution buffer.
4. Library Preparation and Sequencing:
-
Purify the eluted RNA and the input control RNA.
-
Construct sequencing libraries from both the immunoprecipitated (IP) and input samples.
-
Perform high-throughput sequencing of all libraries.
5. Data Analysis:
-
Align reads from both IP and input samples to the reference genome/transcriptome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions that are significantly enriched in the IP sample compared to the input control.
-
Annotate the identified peaks to specific genes and genomic features to determine the distribution of m2,2G across the transcriptome.
Quantitative Data: Antibody Specificity
The utility of m2,2G-MeRIP-Seq is dependent on the specificity of the antibody. The following table illustrates the specificity of a commercially available anti-m2,2G antibody via ELISA.
| Antigen Coated on Plate | Antibody Binding (Signal Intensity) |
| BSA-conjugated m2,2G | Strong, dose-dependent signal |
| BSA-conjugated G | No significant signal |
| (Data are summarized from product datasheet descriptions).[3] |
References
- 1. N2,N2-Dimethylguanosine | C12H17N5O5 | CID 135501639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-N2,N2-dimethylguanosine (m2,2G) antibody [EPR-19838-40] (ab211488) | Abcam [abcam.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Targeted quantitative metabolomics with a linear mixed-effect model for analysis of urinary nucleosides and deoxynucleosides from bladder cancer patients before and after tumor resection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. dovepress.com [dovepress.com]
- 8. Next-Generation Sequencing (NGS) | Explore the technology [illumina.com]
- 9. Next-Generation Sequencing Illumina Workflow–4 Key Steps | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Massive parallel sequencing - Wikipedia [en.wikipedia.org]
- 11. Transcriptome-wide Mapping of Internal N7-Methylguanosine Methylome in Mammalian mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transcriptome-Wide Mapping of N⁶-Methyladenosine by m⁶A-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N2,2'-O-dimethylguanosine as a Biomarker in Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N2,2'-O-dimethylguanosine (m2,2G) is a post-transcriptionally modified nucleoside found in various RNA molecules, particularly transfer RNA (tRNA). The presence and concentration of modified nucleosides like m2,2G in biofluids can reflect alterations in RNA turnover and metabolic processes within the body. Emerging research has highlighted the potential of m2,2G as a non-invasive biomarker for the detection and monitoring of certain diseases, notably breast cancer and chronic kidney disease. This document provides a comprehensive overview of the application of m2,2G as a biomarker, including quantitative data from relevant studies, detailed experimental protocols for its measurement, and insights into its role in disease-related signaling pathways.
Application in Disease
Breast Cancer
Elevated levels of m2,2G have been observed in the serum and urine of breast cancer patients, suggesting a potential role as a biomarker for this malignancy.[1][2] Increased RNA turnover and altered metabolism within cancer cells are thought to contribute to the release of modified nucleosides into circulation.
Chronic Kidney Disease (CKD)
Studies have also linked elevated plasma concentrations of m2,2G to chronic kidney disease, particularly in cases of polycystic kidney disease.[3] In CKD, impaired renal clearance leads to the accumulation of various metabolites, including modified nucleosides. The plasma level of m2,2G has been shown to correlate with the progression of CKD, suggesting its utility in monitoring disease severity.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound levels in breast cancer and chronic kidney disease. It is important to note that the available data is still limited and further large-scale validation studies are required.
Table 1: this compound Levels in Breast Cancer
| Biological Matrix | Patient Group | Control Group | Fold Change/Observation | Reference |
| Serum | Breast Cancer | Healthy | Elevated levels observed | [1] |
| Urine | Metastatic Breast Cancer | N/A | 35.1% of patients showed elevated levels | [4] |
Note: Specific concentrations (e.g., ng/mL or µmol/mmol creatinine) with mean and standard deviation are not consistently reported in the currently available literature.
Table 2: this compound Levels in Chronic Kidney Disease
| Biological Matrix | Patient Group | Comparison Group | Observation | Reference |
| Plasma | Polycystic Kidney Disease | Glomerular Disease | Higher levels observed | [3] |
| Plasma | Chronic Kidney Disease | Healthy Controls | Elevated levels correlated with disease progression | [3] |
Experimental Protocols
The accurate and reproducible quantification of this compound in biological samples is crucial for its validation and clinical application as a biomarker. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the most common and reliable method for this purpose.
Protocol 1: Quantification of this compound in Human Urine using UPLC-MS/MS
This protocol provides a general framework for the analysis of m2,2G in urine. Optimization and validation are required for specific instrumentation and laboratory conditions.
1. Sample Preparation
-
Collection: Collect mid-stream urine samples in sterile containers.
-
Storage: Immediately store samples at -80°C until analysis to prevent degradation.
-
Pre-treatment:
-
Thaw urine samples on ice.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cellular debris and precipitates.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Perform a dilution of the urine sample (e.g., 1:10) with ultrapure water to minimize matrix effects.
-
Add an internal standard (e.g., a stable isotope-labeled version of m2,2G) to the diluted sample for accurate quantification.
-
Filter the sample through a 0.22 µm syringe filter before injection into the UPLC-MS/MS system.
-
2. UPLC-MS/MS Analysis
-
UPLC System: A high-pressure liquid chromatography system capable of handling the backpressures of sub-2 µm particle columns.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in ultrapure water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analyte of interest. An example gradient is as follows:
-
0-1 min: 2% B
-
1-8 min: 2-50% B
-
8-9 min: 50-95% B
-
9-10 min: 95% B
-
10-11 min: 95-2% B
-
11-15 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will need to be determined by direct infusion of a standard.
-
Data Analysis: Quantify the concentration of m2,2G by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard. Normalize the urinary concentration to creatinine (B1669602) to account for variations in urine dilution.
Signaling Pathways and Logical Relationships
The dysregulation of tRNA modifications, including the formation of this compound, is increasingly being linked to the pathogenesis of cancer. The enzyme responsible for the dimethylation of guanosine (B1672433) at the N2 position in tRNA is tRNA (guanine-N2,-N2)-dimethyltransferase, encoded by the TRM1 gene. Alterations in the expression or activity of TRM1 can impact tRNA function, leading to dysregulated protein synthesis and contributing to the cancerous phenotype.
Several key oncogenic signaling pathways, such as the PI3K/Akt/mTOR pathway, are known to be upregulated in many cancers.[5][6] This pathway plays a central role in regulating cell growth, proliferation, and survival. While direct evidence linking TRM1 to the PI3K/Akt/mTOR pathway is still emerging, it is plausible that the activity of tRNA modifying enzymes is influenced by these master regulatory pathways to support the increased translational demands of cancer cells.
Experimental Workflow for Biomarker Discovery and Validation
Putative Role of TRM1 and m2,2G in Cancer Signaling
Conclusion
This compound shows promise as a non-invasive biomarker for breast cancer and chronic kidney disease. However, the current body of evidence requires strengthening through further research. Standardized and validated analytical methods, such as the UPLC-MS/MS protocol outlined here, are essential for generating reliable and comparable data across different studies. Furthermore, a deeper understanding of the molecular mechanisms that lead to altered m2,2G levels, including its connection to key signaling pathways, will be crucial for establishing its clinical utility in diagnosis, prognosis, and monitoring of disease. The application notes and protocols provided herein serve as a resource for researchers and clinicians working to advance the field of biomarker discovery and its application in precision medicine.
References
- 1. Serum levels of N2, N2-dimethylguanosine and pseudouridine as determined by radioimmunoassay for patients with malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.yonsei.ac.kr [chem.yonsei.ac.kr]
- 3. Chronic Kidney Disease and Cancer: Inter-Relationships and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological markers in breast carcinoma--clinical correlations with pseudouridine, N2,N2-dimethylguanosine, and 1-methylinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Sensitive Detection of N2,2'-O-dimethylguanosine (m2,2G)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges in the sensitive detection of N2,2'-O-dimethylguanosine (m2,2G).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental detection of m2,2G using common techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Immuno-Northern Blotting.
LC-MS/MS Detection of m2,2G
Question: Why am I observing low signal intensity or poor sensitivity for m2,2G in my LC-MS/MS analysis?
Answer: Low signal intensity for m2,2G can stem from several factors throughout the experimental workflow. Consider the following troubleshooting steps:
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Sample Preparation: Inefficient extraction of RNA or incomplete enzymatic digestion to nucleosides can significantly reduce the amount of m2,2G available for detection. It is vital to optimize sample preparation for each specific nanomaterial being investigated, as metabolite recovery can vary significantly.
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Matrix Effects: Co-eluting endogenous compounds from the biological matrix can suppress the ionization of m2,2G in the mass spectrometer.
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Solution: Improve sample cleanup using techniques like solid-phase extraction (SPE).[1] You can also optimize the chromatographic separation to better resolve m2,2G from interfering matrix components. Diluting the sample may also mitigate matrix effects, but this can compromise the limit of detection.
-
-
Mass Spectrometry Parameters: Suboptimal MS settings, such as incorrect precursor/product ion selection, collision energy, or ion source parameters, can lead to poor signal.
-
Solution: Ensure that the MS is properly tuned and calibrated. Systematically optimize the parameters for m2,2G detection by infusing a standard solution.
-
-
Analyte Stability: The stability of m2,2G during sample preparation and storage is crucial. Degradation can lead to lower than expected signal.
-
Solution: Ensure proper storage conditions (e.g., -80°C) and minimize freeze-thaw cycles. Information about degraded analytes should be obtained during method development.[2]
-
Question: I am seeing high background noise or interfering peaks in my chromatogram. What could be the cause?
Answer: High background noise or the presence of interfering peaks can obscure the m2,2G signal and affect quantification. Potential causes and solutions include:
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Contamination: Contamination can be introduced from various sources, including solvents, reagents, labware, and the LC-MS system itself.
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Solution: Use high-purity solvents and reagents. Thoroughly clean all labware. Implement regular system cleaning and maintenance. Running blank injections between samples can help identify and mitigate carryover.
-
-
Co-eluting Isobaric Compounds: Other molecules with the same mass-to-charge ratio (m/z) as m2,2G can co-elute, leading to interfering peaks.
-
Solution: Optimize the chromatographic method to achieve better separation. This may involve using a different column, mobile phase composition, or gradient profile. High-resolution mass spectrometry can also help distinguish between m2,2G and isobaric interferences.
-
-
In-source Fragmentation: The m2,2G molecule might be fragmenting in the ion source before entering the mass analyzer.
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Solution: Optimize the ion source parameters, such as the spray voltage and gas temperatures, to ensure gentle ionization.
-
Immuno-Northern Blotting Detection of m2,2G
Question: I am not detecting any signal, or the signal is very weak on my immuno-northern blot for m2,2G. What are the possible reasons?
Answer: A lack of signal in an immuno-northern blot can be due to a variety of factors, from RNA quality to antibody performance.
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RNA Integrity and Quantity: Degraded RNA or insufficient loading can lead to a weak or absent signal.
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Solution: Assess RNA integrity using a method like gel electrophoresis before starting the experiment. Ensure you are loading a sufficient amount of total RNA or enriched small RNA.
-
-
Antibody Specificity and Concentration: The primary antibody may not be specific for m2,2G or may be used at a suboptimal concentration.
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Solution: Validate the antibody specificity using a dot blot with a known m2,2G standard. Optimize the antibody concentration by performing a titration experiment.
-
-
Transfer Efficiency: Inefficient transfer of RNA from the gel to the membrane will result in a poor signal.
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Solution: Ensure proper contact between the gel and the membrane during transfer. Optimize the transfer time and voltage. After transfer, you can stain the gel with a nucleic acid stain to check for residual RNA.
-
-
Cross-linking: Inadequate UV cross-linking can lead to loss of RNA from the membrane during washing steps.
-
Solution: Optimize the UV energy and duration for cross-linking.
-
Question: I am observing high background on my immuno-northern blot, making it difficult to interpret the results. How can I reduce the background?
Answer: High background can be caused by non-specific binding of the primary or secondary antibodies.
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Blocking: Insufficient blocking of the membrane can lead to high background.
-
Solution: Increase the blocking time and/or the concentration of the blocking agent (e.g., non-fat milk or bovine serum albumin).
-
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can increase non-specific binding.
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Solution: Optimize the antibody concentrations through titration.
-
-
Washing Steps: Inadequate washing can leave unbound antibodies on the membrane.
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Solution: Increase the number and duration of the washing steps. Consider adding a detergent like Tween-20 to the wash buffer to reduce non-specific interactions.
-
-
Membrane Drying: Allowing the membrane to dry out at any point during the immunodetection process can cause high background.
-
Solution: Ensure the membrane remains wet throughout the blocking, antibody incubation, and washing steps.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the sensitive detection of this compound (m2,2G)?
A1: The primary challenges include:
-
Low Abundance: m2,2G is often a low-abundance modification, requiring highly sensitive detection methods.
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Structural Similarity: Its structure is similar to other guanosine (B1672433) modifications, which can lead to challenges in achieving specific detection, particularly with antibody-based methods.
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Physicochemical Properties: The N2,2'-O-dimethylation prevents canonical Watson-Crick base pairing, which can cause reverse transcriptase to stall or dissociate during sequencing-based detection methods.
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Matrix Effects in MS: As with many small molecule analyses, complex biological matrices can interfere with the ionization of m2,2G in mass spectrometry, leading to signal suppression or enhancement.[3]
Q2: Which method is more suitable for quantifying m2,2G: LC-MS/MS or immuno-northern blotting?
A2: LC-MS/MS is generally considered the gold standard for the quantification of RNA modifications, including m2,2G. It offers high sensitivity, specificity, and the ability to multiplex the detection of several modifications simultaneously. Immuno-northern blotting is a valuable technique for detecting the presence of m2,2G in specific RNA species and for assessing changes in modification levels under different conditions.[4][5] However, it is semi-quantitative at best and relies heavily on the specificity and quality of the antibody.
Q3: How can I improve the accuracy of m2,2G quantification by LC-MS/MS?
A3: To improve accuracy, you should:
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variations in sample preparation, matrix effects, and instrument response.
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Generate a Calibration Curve: Prepare a calibration curve using a known concentration range of an m2,2G standard to ensure accurate quantification.
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Optimize Sample Preparation: A robust and reproducible sample preparation protocol is essential to minimize variability.[6] This includes complete enzymatic digestion of the RNA to nucleosides.
-
Validate the Method: The analytical method should be validated for linearity, accuracy, precision, and limit of detection.
Q4: Can I use primer extension to detect m2,2G?
A4: Yes, primer extension can be used to detect m2,2G. The modification can cause a block to reverse transcriptase, leading to a truncated cDNA product that can be detected by gel electrophoresis. This method can provide information about the location of the modification within a specific RNA molecule.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the detection of modified nucleosides using optimized LC-MS/MS methods.
Table 1: Example LC-MS/MS Method Parameters for Modified Nucleoside Analysis
| Parameter | Value |
| Column | Reversed-phase C18 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Scan Type | Selected Reaction Monitoring (SRM) |
Table 2: Performance of an Optimized LC-MS/MS Assay for Oligonucleotide Quantification
| Parameter | Result |
| Quantitative Range | 0.25 - 1000 nM |
| Accuracy (%RE) | < 7.45% |
| Precision (%CV) | < 12.20% |
| Matrix Effect | No significant effect observed |
| Carryover | No significant effect observed |
Data adapted from a study on the quantification of a 16-mer oligonucleotide standard in rat plasma.[1]
Experimental Protocols
Detailed Methodology for Immuno-Northern Blotting
This protocol provides a step-by-step guide for the detection of m2,2G using immuno-northern blotting.[4][5][7][8][9]
-
RNA Extraction: Isolate total RNA or small RNA from cells or tissues using a suitable method (e.g., TRIzol reagent). Assess RNA quality and quantity.
-
Gel Electrophoresis:
-
Separate 5-10 µg of RNA on a denaturing polyacrylamide gel (e.g., 10-15% acrylamide, 8 M urea).
-
Include an RNA ladder to determine the size of the detected RNA species.
-
-
Electrotransfer:
-
Transfer the separated RNA to a positively charged nylon membrane using a semi-dry or wet transfer apparatus.
-
Ensure good contact between the gel and the membrane.
-
-
UV Cross-linking:
-
Cross-link the RNA to the membrane using a UV cross-linker at the optimal energy (e.g., 120 mJ/cm²).
-
-
Blocking:
-
Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST).
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody specific for m2,2G, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG), diluted in blocking buffer, for 1 hour at room temperature.
-
-
Final Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Visualize the signal using a chemiluminescence imaging system.
-
Detailed Methodology for LC-MS/MS Analysis
This protocol outlines the general workflow for the quantitative analysis of m2,2G using LC-MS/MS.
-
RNA Isolation and Purification:
-
Extract total RNA from the biological sample.
-
Purify the RNA to remove potential contaminants that could interfere with downstream steps.
-
-
Enzymatic Digestion:
-
Digest the purified RNA to single nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.
-
Ensure complete digestion for accurate quantification.
-
-
Sample Cleanup:
-
Remove proteins and other macromolecules from the digested sample, for example, by protein precipitation or solid-phase extraction (SPE).
-
-
LC Separation:
-
Inject the cleaned-up sample onto a liquid chromatography system.
-
Separate the nucleosides on a suitable column (e.g., reversed-phase C18) using a gradient of aqueous mobile phase and organic solvent.
-
-
MS/MS Detection:
-
Introduce the eluent from the LC into the mass spectrometer.
-
Ionize the nucleosides using an appropriate ionization source (e.g., ESI).
-
Detect and quantify m2,2G using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion corresponding to m2,2G and monitoring for a specific product ion after fragmentation.
-
-
Data Analysis:
-
Integrate the peak areas for m2,2G and the internal standard.
-
Calculate the concentration of m2,2G in the sample using the calibration curve.
-
Visualizations
Caption: Workflow for Immuno-Northern Blotting of m2,2G.
Caption: Workflow for LC-MS/MS Analysis of m2,2G.
Caption: Troubleshooting Logic for Low m2,2G Signal in LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry [sfb1309.de]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Immuno-Northern Blotting: Detection of RNA Modifications by Using Antibodies against Modified Nucleosides | PLOS One [journals.plos.org]
- 5. Immuno-Northern Blotting: Detection of Modified RNA Using Gel Separation and Antibodies to Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Immuno-Northern Blotting: Detection of RNA Modifications by Using Antibodies against Modified Nucleosides | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analysis of N2,2'-O-dimethylguanosine by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of mass spectrometry for the detection and quantification of N2,2'-O-dimethylguanosine (m2,2'-O-G).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving high sensitivity for this compound analysis by LC-MS/MS?
A1: The main challenges include:
-
Low ionization efficiency: this compound, like many nucleosides, can exhibit poor ionization efficiency in its native form.
-
Chromatographic issues: Poor retention on reverse-phase columns can lead to co-elution with interfering matrix components, causing ion suppression. Peak tailing is also a common issue.[1][2][3]
-
Isomeric interference: The presence of isomers of this compound can lead to misidentification and inaccurate quantification if not properly resolved chromatographically.
-
Low abundance: In biological samples, this compound may be present at very low concentrations, requiring highly sensitive analytical methods.
Q2: What are the general strategies to improve the sensitivity of this compound detection?
A2: Key strategies to enhance sensitivity include:
-
Optimization of LC-MS/MS parameters: This involves fine-tuning parameters such as collision energy, mobile phase composition, and ion source settings.[4]
-
Stable Isotope Dilution (SID) LC-MS/MS: This is the gold standard for quantitative analysis, using a stable isotope-labeled internal standard to correct for matrix effects and variations in instrument response.[5][6][7][8][9]
-
Chemical Derivatization: Modifying the this compound molecule can improve its chromatographic properties and ionization efficiency.[10][11][12][13][14]
-
Use of Ion-Pairing Reagents: These can improve retention and peak shape in reversed-phase chromatography.
Q3: How does stable isotope dilution (SID) enhance quantification accuracy?
A3: SID involves adding a known amount of a stable isotope-labeled version of this compound (e.g., labeled with 13C or 15N) to the sample at an early stage of sample preparation. This internal standard behaves almost identically to the endogenous analyte throughout extraction, chromatography, and ionization. By measuring the ratio of the signal from the native analyte to the labeled standard, accurate quantification can be achieved, as it corrects for sample loss during preparation and for matrix-induced ion suppression or enhancement.[5][6][7][8][9]
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Peak Detected
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal MS/MS Parameters | Optimize the collision energy (CE) for the specific MRM transitions of this compound. Perform a CE ramp experiment to determine the voltage that yields the highest fragment ion intensity.[4] |
| Ion Suppression | Infuse a standard solution of this compound post-column while injecting a blank matrix extract to observe any drop in signal, confirming ion suppression. Mitigate by improving chromatographic separation to move the analyte away from co-eluting matrix components, or by using a more effective sample clean-up procedure. |
| Poor Ionization | Ensure the mobile phase pH is optimal for protonation in positive ion mode. Consider adding a small percentage of an organic solvent like methanol (B129727) or acetonitrile (B52724) to the sample to aid in desolvation. |
| Sample Degradation | Prepare fresh samples and standards. Ensure proper storage conditions to prevent degradation of the analyte. |
| Instrument Contamination | Clean the ion source, transfer capillary, and ion optics according to the manufacturer's recommendations. |
Issue 2: Poor Peak Shape (Tailing or Broadening)
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | Add a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297), to the mobile phase to minimize secondary interactions between the analyte and residual silanols on the column.[3] |
| Column Overload | Reduce the injection volume or dilute the sample to see if the peak shape improves.[2] |
| Inappropriate Mobile Phase | Ensure the sample solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
| Column Contamination or Void | Flush the column with a strong solvent. If the problem persists, try replacing the column or the guard column.[1] |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in RNA by Stable Isotope Dilution LC-MS/MS
This protocol provides a general framework. Optimization of specific parameters for your instrument is recommended.
1. RNA Digestion:
- To 10 µg of total RNA, add a known amount of stable isotope-labeled this compound internal standard.
- Add nuclease P1 (2U) in 10 mM ammonium acetate (pH 5.3) and incubate at 37°C for 2 hours.
- Add bacterial alkaline phosphatase (1U) in 50 mM Tris-HCl (pH 8.0) and incubate at 37°C for another 2 hours.
- Filter the digested sample through a 10 kDa molecular weight cutoff filter to remove enzymes.
2. LC-MS/MS Analysis:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
- 0-2 min: 2% B
- 2-10 min: 2-30% B
- 10-12 min: 30-95% B
- 12-15 min: 95% B
- 15-16 min: 95-2% B
- 16-20 min: 2% B
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions:
- This compound: Determine the precursor ion (M+H)+ and optimize the collision energy to identify the most abundant and stable product ion.
- Internal Standard: Determine the corresponding transitions for the stable isotope-labeled standard.
- Data Analysis: Quantify the amount of this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 4. researchgate.net [researchgate.net]
- 5. One-pot stable isotope dilution- and LC-MS/MS-based quantitation of guanine, O6-methylguanine, and N7-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis. | Semantic Scholar [semanticscholar.org]
- 9. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Derivatization methods for quantitative bioanalysis by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 12. New derivatization reagents to optimize retention and response for quantitative analysis by LC-ESI-MS/MS [morressier.com]
- 13. researchgate.net [researchgate.net]
- 14. Direct comparison of derivatization strategies for LC-MS/MS analysis of N-glycans - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reverse Transcriptase Stalling at N2,2'-O-dimethylguanosine (m2G)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering reverse transcriptase (RT) stalling at N2,2'-O-dimethylguanosine (m2G) sites during their experiments.
Troubleshooting Guides
This section offers solutions to common problems encountered when working with RNA containing m2G modifications.
| Problem | Potential Cause | Recommended Solution |
| No or very low cDNA yield | Reverse transcriptase is stalling at the m2G site, leading to premature termination.[1] | 1. Enzymatic Demethylation: Treat the RNA sample with an AlkB family enzyme prior to reverse transcription to remove the methyl groups that block the enzyme.[2][3] 2. Use a High-Processivity Reverse Transcriptase: Employ a reverse transcriptase known for its ability to read through modified bases, such as a thermostable group II intron reverse transcriptase (TGIRT).[4] 3. Optimize Reaction Conditions: Increase the reaction temperature if using a thermostable RT to help melt secondary structures. Adjusting dNTP concentrations may also improve read-through for some modifications.[5] |
| Truncated cDNA products observed on gel | The reverse transcriptase is consistently stopping at the known or suspected m2G modification site.[1] | 1. Confirm m2G Presence: If not already confirmed, use mass spectrometry to verify the presence and location of the m2G modification. 2. Apply Demethylation or a specialized RT: As above, use AlkB treatment or an enzyme like TGIRT to facilitate read-through.[3][4] 3. Primer Design: If full-length product is not essential, design primers downstream of the stalling site. |
| Inconsistent results between replicates | Variability in RNA quality, inhibitor concentration, or efficiency of the method used to overcome stalling. | 1. Assess RNA Integrity and Purity: Ensure high-quality, intact RNA is used. Check for inhibitors carried over from RNA extraction (e.g., salts, phenol).[6][7] 2. Standardize Protocols: Ensure consistent application of demethylation or RT conditions across all replicates. 3. Include Controls: Use a control RNA template without m2G modifications to ensure the basic RT-PCR reaction is working efficiently. |
| Sequencing data shows low coverage in m2G-containing regions | The library preparation method is biased against RNAs with "hard-stop" modifications like m2G.[3] | 1. Implement ARM-Seq: Utilize AlkB-facilitated RNA Methylation sequencing (ARM-Seq) to remove stalling-inducing methyl groups before library preparation.[3][8] 2. Use TGIRT-based Sequencing Protocols: These protocols are designed to read through modified bases, often inserting a mismatch that can be used to map the modification site.[4] |
Frequently Asked Questions (FAQs)
Q1: What is this compound (m2G) and why does it cause reverse transcriptase to stall?
This compound (m2G) is a post-transcriptionally modified nucleoside. The dimethylation at the N2 position of guanine (B1146940) disrupts the Watson-Crick base pairing face, which is essential for the reverse transcriptase to read the template and incorporate the correct nucleotide.[1] This steric hindrance effectively creates a "hard stop" for many reverse transcriptases.
Q2: Which reverse transcriptases are best for reading through m2G?
While many standard reverse transcriptases will stall at m2G, some engineered enzymes show improved processivity. Thermostable Group II Intron Reverse Transcriptases (TGIRTs) are particularly effective at reading through structured and modified RNAs, including those containing m2G.[4]
Q3: How does AlkB treatment work to overcome stalling?
AlkB is a dealkylating enzyme from E. coli that can remove methyl groups from certain modified bases. While wild-type AlkB is known to act on m1A and m3C, engineered variants have expanded its substrate range. By removing the methyl groups from guanosine, it reverts the base to a state that can be read by reverse transcriptase.[2][9][10]
Q4: Can I quantify the level of m2G modification using RT-based methods?
Quantification can be challenging. One approach is to compare the cDNA yield or sequencing read depth of a specific transcript with and without a treatment to overcome stalling (like AlkB). A significant increase in full-length product after treatment suggests the presence of a modification that was causing stalling. For more precise quantification of the modification stoichiometry, other methods like mass spectrometry are often required.[1]
Q5: Are there any alternatives to enzymatic treatment or specialized RTs?
Currently, enzymatic demethylation and the use of highly processive reverse transcriptases are the most common and effective methods for overcoming the hard stop caused by m2G. Alternative approaches for studying RNA modifications, such as various mass spectrometry techniques, do not rely on reverse transcription.
Quantitative Data Summary
The efficiency of different reverse transcriptases in bypassing modified nucleosides can vary significantly. While specific data for m2G is not always available in a comparative format, the following table provides a representative comparison of RT yields on challenging templates, illustrating the general performance differences.
| Reverse Transcriptase | Mean Yield on a Standard Template | Performance on Low Abundance Templates (Positivity Rate) | Key Characteristics |
| SuperScript III | ~83% | High | High thermostability, reduced RNase H activity. |
| SuperScript IV | Not specified, but high | 90% (with optimized primers) | High processivity and thermostability, short reaction times.[11][12] |
| Maxima H- | Not specified, but high | 90% (with optimized primers) | High yields and sensitivity.[11][12] |
| MMLV (wild-type) | ~44% | Low to moderate | Lower thermostability, prone to stalling at secondary structures.[13] |
| AMV | <25% | Low | High thermostability but generally lower yield than engineered RTs.[13] |
| TGIRT-III | Not specified, but high | Not specified | Highly processive, can read through "hard-stop" modifications.[4] |
Data is compiled from multiple sources and may vary based on experimental conditions, template sequence, and priming strategy.[11][12][13][14]
Experimental Protocols
Protocol 1: AlkB-Facilitated RNA Demethylation (ARM-Seq)
This protocol is adapted from established ARM-Seq procedures and is intended to remove RT-stalling methyl groups prior to reverse transcription.[2][9][10]
Materials:
-
Purified RNA sample (<200 nt)
-
Recombinant AlkB enzyme
-
AlkB Reaction Buffer (10x): 500 mM HEPES (pH 7.5), 500 µM FeSO4, 1 mM 2-oxoglutarate, 2 mM L-ascorbic acid
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free tube on ice, combine the following:
-
RNA sample (e.g., 1-5 µg)
-
10x AlkB Reaction Buffer (to a final concentration of 1x)
-
Recombinant AlkB enzyme (e.g., 1 µg)
-
RNase Inhibitor (e.g., 20 units)
-
Nuclease-free water to a final volume of 20 µl.
-
-
Control Reaction: Set up a parallel reaction without the AlkB enzyme (substitute with AlkB storage buffer or nuclease-free water) to serve as a negative control.
-
Incubation: Incubate the reactions at 37°C for 1 hour.
-
Enzyme Inactivation & RNA Cleanup: Inactivate the AlkB enzyme by heat (e.g., 65°C for 10 minutes) or by adding EDTA to chelate the iron. Purify the RNA using a standard RNA cleanup kit (e.g., column-based or ethanol (B145695) precipitation) to remove the enzyme and reaction components.
-
Proceed to Reverse Transcription: The demethylated RNA is now ready for use in your standard reverse transcription protocol.
Protocol 2: Reverse Transcription using TGIRT-III
This protocol provides a general workflow for using TGIRT-III, an enzyme known for its high processivity through modified nucleotides.[4][15][16]
Materials:
-
RNA template (treated or untreated)
-
TGIRT-III Enzyme
-
TGIRT Reaction Buffer (5x)
-
dNTP mix (2.5 mM each)
-
Specific primers (gene-specific or oligo(dT))
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Primer Annealing: In a nuclease-free tube, combine:
-
RNA template (e.g., 10-100 ng)
-
Primer (e.g., 1 µM final concentration)
-
Nuclease-free water to 12 µl.
-
-
Incubate at 65°C for 5 minutes, then transfer to ice for at least 1 minute.
-
Reaction Assembly: To the annealed primer/template mix, add the following on ice:
-
5x TGIRT Reaction Buffer (4 µl)
-
dNTP mix (2 µl)
-
RNase Inhibitor (e.g., 20 units) (1 µl)
-
TGIRT-III Enzyme (1 µl)
-
-
Reverse Transcription: Incubate the 20 µl reaction at 60°C for 60 minutes. The high temperature helps to resolve RNA secondary structures.
-
Enzyme Inactivation: Terminate the reaction by adding 1 µl of 5 M NaOH and incubating at 95°C for 3 minutes to hydrolyze the RNA template and inactivate the enzyme.
-
Neutralization: Cool the reaction to room temperature and neutralize by adding 1 µl of 5 M HCl.
-
cDNA Cleanup: The resulting cDNA can be purified using a standard PCR cleanup kit and is ready for downstream applications like qPCR or library preparation.
Visualizations
Caption: Workflow for addressing RT stalling at m2G sites.
Caption: Troubleshooting logic for low cDNA yield.
References
- 1. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 2. High-throughput small RNA sequencing enhanced by AlkB-facilitated RNA de-Methylation (ARM-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARM-Seq: AlkB-facilitated RNA methylation sequencing reveals a complex landscape of modified tRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGIRT-seq to profile tRNA-derived RNAs and associated RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m7G-quant-seq: Quantitative Detection of RNA Internal N7-Methylguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. ARM-seq: AlkB-facilitated RNA methylation sequencing reveals a complex landscape of modified tRNA fragments | Springer Nature Experiments [experiments.springernature.com]
- 9. High-Throughput Small RNA Sequencing Enhanced by AlkB-Facilitated RNA de-Methylation (ARM-Seq) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-Throughput Small RNA Sequencing Enhanced by AlkB-Facilitated RNA de-Methylation (ARM-Seq) [escholarship.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Performance Comparison of Reverse Transcriptases for Single-Cell Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sites.utexas.edu [sites.utexas.edu]
- 16. TGIRT-seq Protocol for the Comprehensive Profiling of Coding and Non-coding RNA Biotypes in Cellular, Extracellular Vesicle, and Plasma RNAs [bio-protocol.org]
Technical Support Center: Optimization of HPLC Gradients for Baseline Separation of n2,2'-O-dimethylguanosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) gradients for the baseline separation of n2,2'-O-dimethylguanosine.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the baseline separation of this compound?
A1: Achieving baseline separation is primarily influenced by three key parameters in HPLC: retention factor (k), selectivity (α), and column efficiency (N).[1][2] Optimizing these factors through adjustments to the mobile phase, stationary phase, and other chromatographic conditions is crucial for resolving closely eluting peaks.
Q2: I am not seeing any retention of my this compound peak. What should I do?
A2: If your analyte is eluting at or near the void volume, it indicates insufficient interaction with the stationary phase. In reversed-phase HPLC, this suggests the mobile phase is too strong. To increase retention, you should decrease the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) in your mobile phase.[1]
Q3: My this compound peak is showing significant tailing. What are the common causes and solutions?
A3: Peak tailing can be caused by several factors, including active sites on the stationary phase, secondary interactions between the analyte and the column packing material, or running the analysis at an inappropriate pH.[2][3] To address this, consider:
-
Adjusting Mobile Phase pH: Ensure the mobile phase pH is appropriate for this compound to maintain a consistent ionization state.
-
Using a Different Column: An end-capped column or a column with a different stationary phase chemistry may reduce unwanted interactions.
-
Adding a Mobile Phase Modifier: Small amounts of an acidic or basic modifier can help to improve peak shape.
Q4: How do I improve the resolution between this compound and a closely eluting impurity?
A4: To improve the resolution between two co-eluting peaks, you can manipulate the selectivity (α) and efficiency (N) of your separation.[1][4]
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation.
-
Adjust the Mobile Phase pH: Modifying the pH can change the polarity and retention of ionizable compounds, thereby improving separation.
-
Modify the Gradient Profile: A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.[4]
-
Increase Column Efficiency: Using a longer column or a column with smaller particle sizes will increase the number of theoretical plates and improve peak resolution.[3]
Troubleshooting Guides
Issue 1: Poor Peak Resolution and Co-elution
Question: I am observing poor resolution between my this compound peak and an adjacent peak. How can I achieve baseline separation?
Answer:
Poor resolution is a common issue that can often be resolved by systematically optimizing your HPLC method. The primary goal is to increase the separation factor (selectivity) and the column efficiency.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Recommended Actions:
-
Modify the Gradient: A shallower gradient provides more time for the separation to occur, which can significantly improve the resolution of closely eluting compounds.[4]
-
Alter Mobile Phase Selectivity:
-
Change Organic Solvent: The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter elution patterns and improve selectivity.
-
Adjust pH: For ionizable compounds, adjusting the mobile phase pH can impact retention times and improve separation. Use a buffer with a pKa near the desired pH for stable results.[5]
-
-
Enhance Column Efficiency:
Table 1: Example Gradient Modifications for Improved Resolution
| Parameter | Initial Method | Modified Method 1 (Shallower Gradient) | Modified Method 2 (Solvent Change) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient | 5-30% B in 10 min | 5-30% B in 20 min | 5-35% B in 15 min |
| Flow Rate | 0.5 mL/min | 0.5 mL/min | 0.5 mL/min |
| Column Temp. | 30 °C | 30 °C | 30 °C |
Issue 2: Unstable or Drifting Baseline
Question: My chromatogram shows a drifting or noisy baseline, which is interfering with the integration of the this compound peak. What could be the cause?
Answer:
An unstable baseline can originate from several sources, including the mobile phase, the HPLC system itself, or the detector.
Logical Relationship of Causes and Solutions:
Caption: Causes and solutions for an unstable HPLC baseline.
Recommended Actions:
-
Check the Mobile Phase:
-
Degassing: Ensure your mobile phases are thoroughly degassed to prevent air bubbles from entering the system.[6][7]
-
Solvent Quality: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[6] Contaminants or degradation products can cause baseline drift.
-
Miscibility: Confirm that your mobile phase components are miscible in all proportions used in your gradient.
-
-
Inspect the HPLC System:
-
Leaks: Carefully inspect all fittings and connections for any signs of leaks.
-
Pump: Listen for unusual noises from the pump and check for salt buildup around the pump heads, which could indicate a worn seal. A fluctuating backpressure is often a sign of air bubbles in the pump.[8]
-
-
Evaluate the Detector:
Experimental Protocols
Recommended Starting Method for this compound Separation
This protocol provides a general starting point for the reversed-phase HPLC separation of this compound. Further optimization will likely be required based on your specific sample matrix and instrumentation.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
HPLC-grade water, acetonitrile, and formic acid.
-
This compound standard.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 5% B to 40% B over 15 minutes, then a 5-minute wash with 95% B, followed by a 5-minute re-equilibration at 5% B. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare Mobile Phases:
-
Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Degas both mobile phases for at least 15 minutes using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging).
-
-
Prepare Standard Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Perform serial dilutions to create working standards at the desired concentrations.
-
-
System Setup and Equilibration:
-
Install the C18 column and set the column oven to 35 °C.
-
Purge the pump with both mobile phases to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 20 minutes or until a stable baseline is achieved.
-
-
Sample Analysis:
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the this compound standard solutions.
-
Analyze the resulting chromatograms for peak shape, retention time, and resolution.
-
-
Optimization:
-
Based on the initial results, adjust the gradient slope, mobile phase composition, or other parameters as described in the troubleshooting guides to achieve baseline separation.
-
References
- 1. chromtech.com [chromtech.com]
- 2. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. mastelf.com [mastelf.com]
- 5. mastelf.com [mastelf.com]
- 6. phenomenex.com [phenomenex.com]
- 7. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 8. agilent.com [agilent.com]
- 9. halocolumns.com [halocolumns.com]
Technical Support Center: N2,2'-O-dimethylguanosine (m2,2'G) Quantification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot common pitfalls and provide solutions for the accurate quantification of N2,2'-O-dimethylguanosine (m2,2'G), a modified ribonucleoside found in various RNA species.
Frequently Asked Questions (FAQs)
Q1: What is this compound (m2,2'G) and why is its quantification important?
This compound is a post-transcriptionally modified guanosine (B1672433) nucleoside where two methyl groups are attached to the exocyclic amine at position N2 of the guanine (B1146940) base. It is predominantly found in transfer RNA (tRNA), particularly at position 26 in the D-arm/anticodon stem junction in eukaryotes, and also in ribosomal RNA (rRNA).[1][2][3] The presence of m2,2'G is crucial for maintaining the structural integrity and stability of tRNA, which in turn affects the fidelity and efficiency of protein synthesis.[4][5] Accurate quantification of m2,2'G is vital for understanding its role in gene expression regulation, cellular stress responses, and its potential as a biomarker in various diseases.
Q2: What is the "gold standard" method for quantifying m2,2'G?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the "gold standard" for the accurate and sensitive quantification of m2,2'G and other modified nucleosides.[6] This technique offers high specificity by separating the nucleoside chromatographically and then identifying and quantifying it based on its unique mass-to-charge ratio and fragmentation pattern.
Q3: Why is a stable isotope-labeled internal standard (SILIS) crucial for accurate m2,2'G quantification?
A stable isotope-labeled internal standard (e.g., ¹³C or ¹⁵N-labeled m2,2'G) is essential for correcting for variations that can occur during sample preparation, such as incomplete recovery during extraction and matrix effects during LC-MS/MS analysis.[7] Matrix effects, caused by other molecules in the sample, can either suppress or enhance the ionization of m2,2'G, leading to inaccurate quantification. Since the SILIS has nearly identical physicochemical properties to the unlabeled m2,2'G, it experiences the same variations, allowing for reliable normalization and highly accurate results.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of m2,2'G using LC-MS/MS.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Solution |
| Column Overload | Reduce the sample injection volume or dilute the sample. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate. For m2,2'G, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is commonly used. Consider a different column chemistry if tailing persists. |
| Contamination of Guard/Analytical Column | Implement a regular column washing protocol. If the problem persists, replace the guard column or the analytical column.[8][9] |
| Injection of Sample in a Stronger Solvent than the Mobile Phase | Ensure the sample is dissolved in a solvent that is of equal or weaker strength than the initial mobile phase conditions.[10] |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Solution |
| Inefficient Ionization | Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas temperatures, and gas flow rates.[11][12] For m2,2'G, positive ion mode is typically used. |
| Suboptimal MS/MS Transition | Verify the precursor and product ions for m2,2'G. A common transition is the neutral loss of the ribose sugar. Optimize the collision energy for the selected transition to maximize signal intensity.[13] |
| Matrix Effects (Ion Suppression) | Improve sample cleanup procedures to remove interfering matrix components. This can include solid-phase extraction (SPE) or liquid-liquid extraction. The use of a stable isotope-labeled internal standard is the most effective way to compensate for ion suppression. |
| Sample Degradation | Ensure proper storage of RNA samples and nucleoside digests to prevent degradation. Process samples promptly after preparation. |
Issue 3: Inconsistent or Shifting Retention Times
| Potential Cause | Solution |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. This is particularly important for gradient elution.[14] |
| Changes in Mobile Phase Composition | Prepare fresh mobile phases daily and ensure accurate composition. Degassing the mobile phase can also prevent bubble formation and improve retention time stability. |
| Column Aging | Over time, column performance can degrade. If retention time shifts are gradual and persistent, consider replacing the analytical column. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and stable temperature throughout the analysis. |
Issue 4: Inaccurate Quantification
| Potential Cause | Solution |
| Incomplete RNA Digestion | Optimize the enzymatic digestion protocol. Ensure the correct enzymes (e.g., nuclease P1, alkaline phosphatase) and reaction conditions (buffer, temperature, incubation time) are used to completely hydrolyze RNA to nucleosides. |
| Lack of or Improper Use of Internal Standard | Always use a stable isotope-labeled internal standard for m2,2'G. Ensure the SILIS is added to the samples before the extraction and digestion steps to account for all sources of variability. |
| Non-linearity of Calibration Curve | Prepare a calibration curve with a sufficient number of data points covering the expected concentration range of m2,2'G in the samples. Ensure the curve has a good correlation coefficient (R² > 0.99). |
| Carryover | Implement a robust autosampler wash protocol to prevent carryover between samples, especially when analyzing samples with a wide range of concentrations.[14] |
Experimental Protocols
Protocol 1: RNA Extraction and Digestion
This protocol provides a general method for the extraction of total RNA from cultured cells and its subsequent digestion to single nucleosides.
1. RNA Extraction (Trizol-based method):
-
Homogenize cell pellets in Trizol reagent.
-
Add chloroform, vortex, and centrifuge to separate the phases.
-
Transfer the aqueous (upper) phase containing RNA to a new tube.
-
Precipitate the RNA by adding isopropanol (B130326) and centrifuge.
-
Wash the RNA pellet with 75% ethanol.
-
Air-dry the pellet and resuspend in RNase-free water.
-
Quantify the RNA using a spectrophotometer (e.g., NanoDrop).
2. Enzymatic Digestion of RNA to Nucleosides:
-
To 1-5 µg of total RNA, add a known amount of stable isotope-labeled m2,2'G internal standard.
-
Add nuclease P1 buffer and nuclease P1 enzyme.
-
Incubate at 37°C for 2 hours.
-
Add alkaline phosphatase buffer and alkaline phosphatase.
-
Incubate at 37°C for an additional 2 hours.
-
Centrifuge through a 10 kDa molecular weight cutoff filter to remove enzymes.
-
The filtrate containing the nucleosides is ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Quantification of m2,2'G
This protocol outlines the parameters for the quantification of m2,2'G using a triple quadrupole mass spectrometer.
Table 1: LC-MS/MS Parameters for m2,2'G Quantification
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, gradually increase to elute m2,2'G, followed by a wash and re-equilibration step. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40°C |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | 312.1 (for [M+H]⁺)[15] |
| Product Ion (m/z) | 180.1 (corresponding to the N2,N2-dimethylguanine base)[15] |
| Collision Energy | Optimize for the specific instrument, typically in the range of 10-25 eV. |
Visualizations
Diagram 1: Experimental Workflow for m2,2'G Quantification
Caption: Workflow for m2,2'G quantification by LC-MS/MS.
Diagram 2: Biological Pathway of m2,2'G Formation in Eukaryotic tRNAdot
References
- 1. Enzymatic formation of N2,N2-dimethylguanosine in eukaryotic tRNA: importance of the tRNA architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Human TRMT1 and TRMT1L paralogs ensure the proper modification state, stability, and function of tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis To Ensure Proper Cellular Proliferation and Oxidative Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. Formation of 13C-, 15N-, and 18O-labeled guanidinohydantoin from guanosine oxidation with singlet oxygen. Implications for structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of LC-MS2 Data Acquisition Parameters for Molecular Networking Applied to Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ssi.shimadzu.com [ssi.shimadzu.com]
- 15. N2,N2-Dimethylguanosine | C12H17N5O5 | CID 135501639 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategies to reduce background noise in n2,2'-O-dimethylguanosine experiments.
This guide provides researchers, scientists, and drug development professionals with detailed strategies to troubleshoot and reduce background noise in experiments involving n2,2'-O-dimethylguanosine (m2,2G).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in this compound analysis?
The primary sources of background noise can be broadly categorized into three areas: sample quality, experimental procedure, and instrumentation. Artifacts can arise from RNA degradation during sample preparation, leading to the appearance of modifications from abundant non-coding RNAs (like rRNA and tRNA) in small RNA fractions[1][2]. For immunoassays, non-specific binding of antibodies is a major issue[3][4]. In mass spectrometry, contaminants from solvents, reagents, and the instrument itself can significantly elevate the noise floor[5].
Q2: How critical is RNA integrity for accurate m2,2G quantification?
RNA integrity is paramount. Post-mortem or handling-induced RNA degradation can release fragments of highly abundant RNAs (rRNA, tRNA) that are rich in various modifications. These fragments can contaminate the small RNA fractions being analyzed, leading to artifactual signals and misinterpretation of modification patterns[1][2]. It is crucial to assess RNA quality before proceeding with downstream analysis.
Q3: Can the choice of detection method influence the level of background noise?
Yes, different detection methods have unique vulnerabilities to noise.
-
Antibody-based methods (ELISA, Dot Blot): These are susceptible to high background from antibody cross-reactivity with structurally similar modifications or non-specific binding to the membrane or plate[3][4]. The specificity of the antibody is a critical factor[4][6].
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method but can suffer from background noise due to chemical interference from complex matrices, contaminated solvents, or ion suppression effects[5][7].
-
Next-Generation Sequencing (NGS): Indirect methods that rely on reverse transcriptase can be problematic as m2,2G can impair cDNA synthesis, leading to stops or misincorporations that may not be uniquely distinguishable from other modifications or sequence-specific artifacts[8].
Troubleshooting Guides
Guide 1: High Background in LC-MS/MS Analysis
High background in LC-MS/MS can obscure the signal of low-abundance modified nucleosides like m2,2G. The following table outlines common causes and solutions.
| Potential Cause | Recommended Solution | Key Parameters/Reagents to Check |
| Contaminated Solvents/Reagents | Use only LC-MS hypergrade or ultrapure solvents (water, acetonitrile, methanol) and additives (formic acid, ammonium (B1175870) formate).[5] Prepare fresh mobile phases daily. | Solvent purity grade, age of prepared mobile phase, quality of water from purification systems. |
| Instrument Contamination | Implement a rigorous cleaning protocol for the LC system, including flushing lines with a series of strong and weak solvents. Clean the MS ion source regularly.[5] | LC lines, injection port, autosampler, ESI needle, MS cone/capillary. |
| Matrix Effects | Improve sample cleanup procedures. Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds like salts, lipids, and proteins.[5][9] | Efficiency of protein precipitation, choice of SPE cartridge, phase separation in LLE. |
| Suboptimal MS Parameters | Optimize MS parameters specifically for m2,2G. Adjust cone voltage and collision energy to maximize the signal-to-noise ratio (S/N) for the specific precursor-product ion transition. | Cone/capillary voltage, gas flow rates (cone, desolvation), collision energy for MRM transitions. |
| Poor Chromatographic Separation | Optimize the LC gradient to ensure m2,2G is well-resolved from isobaric interferences and the bulk of matrix components. Experiment with different column chemistries (e.g., C18, HILIC). | Gradient slope, mobile phase composition, column temperature, flow rate.[10] |
Guide 2: High Background in Immunoassays (ELISA/Dot Blot)
High background in antibody-based assays reduces sensitivity and can lead to false-positive results. Use this guide to systematically troubleshoot your experiment.
| Step | Parameter to Optimize | Recommended Action | Expected Outcome |
| Blocking | Blocking Buffer & Incubation | Increase blocker concentration (e.g., 1-5% BSA or non-fat dry milk).[11] Extend blocking incubation time (e.g., 2 hours at RT or overnight at 4°C). Test different blocking agents. | Reduced non-specific binding of antibodies to the plate/membrane. |
| Antibody Concentration | Primary & Secondary Antibody Dilution | Perform a titration experiment to determine the optimal antibody concentration that provides the best signal-to-noise ratio.[12] A higher dilution may be necessary. | Minimized non-specific binding and cross-reactivity while maintaining a strong specific signal. |
| Washing | Wash Steps & Buffer Composition | Increase the number and duration of wash steps.[11] Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer to reduce non-specific interactions.[11] | Efficient removal of unbound and weakly bound antibodies. |
| Substrate Incubation | Incubation Time | Reduce the substrate incubation time. Read the plate immediately after adding the stop solution, as color can continue to develop.[13] | Prevention of over-development of the signal, which can raise the background across the entire plate. |
| Cross-Reactivity | Antibody Specificity | Run controls using unmodified guanosine (B1672433) and other common modified nucleosides to test for antibody cross-reactivity.[4] If necessary, source an antibody with higher specificity.[6] | Confirmation that the signal is specific to m2,2G. |
Experimental Protocols & Workflows
Protocol: High-Integrity RNA Isolation and QC
This protocol outlines the critical steps for isolating high-quality RNA suitable for sensitive m2,2G analysis.
-
Sample Collection & Lysis:
-
Minimize the time between tissue harvesting and homogenization.
-
Immediately homogenize samples in a lysis buffer containing a strong denaturant (e.g., guanidinium (B1211019) thiocyanate) and an RNase inhibitor.
-
For cell culture, pellet cells and lyse directly in the lysis buffer.
-
-
RNA Isolation:
-
Use a reputable column-based RNA isolation kit or a standard phenol-chloroform extraction protocol.
-
Perform an on-column DNase digestion or a separate DNase treatment step to remove all contaminating genomic DNA.
-
-
RNA Precipitation & Wash:
-
Precipitate RNA with isopropanol (B130326) and wash the pellet with 75% ethanol (B145695) to remove salts and other contaminants.
-
Ensure the RNA pellet is properly air-dried but not over-dried, as this can make it difficult to resuspend.
-
-
Resuspension & Storage:
-
Resuspend the final RNA pellet in RNase-free water.
-
Store RNA at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Quality Control (QC):
-
Quantification: Measure RNA concentration using a spectrophotometer (e.g., NanoDrop). Check the A260/280 ratio (should be ~2.0) and A260/230 ratio (should be >1.8).
-
Integrity Check: Run an aliquot of the RNA on an Agilent Bioanalyzer or similar capillary electrophoresis system to obtain an RNA Integrity Number (RIN). A RIN value > 8 is highly recommended for downstream applications.
-
Diagrams & Visualizations
Caption: Workflow for isolating high-integrity RNA to minimize degradation-based artifacts.
Caption: Troubleshooting logic for high background noise in immunoassays.
Caption: Key points of noise introduction in an LC-MS/MS system.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Limited antibody specificity compromises epitranscriptomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Anti-N2,N2-dimethylguanosine (m2,2G) antibody [EPR-19838-40] (ab211488) | Abcam [abcam.com]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Selective Enzymatic Demethylation of N2 ,N2 -Dimethylguanosine in RNA and Its Application in High-Throughput tRNA Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. arp1.com [arp1.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
Troubleshooting and validating the specificity of n2,2'-O-dimethylguanosine antibodies.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using n2,2'-O-dimethylguanosine (m2,2G) specific antibodies.
Troubleshooting Guides
This section addresses common problems encountered during experimental procedures involving anti-m2,2G antibodies.
Problem: High Background in Dot Blot or ELISA
High background can obscure specific signals, making data interpretation difficult. Here are potential causes and solutions:
-
Cause 1: Inadequate Blocking. Insufficient blocking of the membrane or plate can lead to non-specific antibody binding.[1][2][3]
-
Solution: Increase the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C). Ensure the blocking buffer completely covers the surface. Consider switching to a different blocking agent, such as 5% non-fat dry milk or 1-3% Bovine Serum Albumin (BSA) in a buffer like TBS-T or PBS-T. For dot blots, using BSA is sometimes preferred as milk proteins can occasionally cause cross-reactivity.[2]
-
-
Cause 2: Antibody Concentration Too High. Excessive primary or secondary antibody concentrations can result in non-specific binding.[1]
-
Solution: Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of higher dilutions.
-
-
Cause 3: Insufficient Washing. Inadequate washing steps can leave unbound antibodies on the membrane or plate.
-
Solution: Increase the number and duration of wash steps. Ensure a sufficient volume of wash buffer is used to completely cover the surface. Adding a mild detergent like Tween-20 (typically 0.05-0.1%) to the wash buffer can help reduce non-specific interactions.[3]
-
-
Cause 4: Cross-Reactivity of Secondary Antibody. The secondary antibody may be cross-reacting with other molecules in the sample.
-
Solution: Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that bind to off-target species.
-
Problem: Weak or No Signal
A lack of signal can be due to several factors, from reagent issues to suboptimal protocol steps.
-
Cause 1: Low Antibody Concentration. The concentration of the primary or secondary antibody may be too low to detect the target.
-
Solution: Decrease the dilution of the antibody (i.e., use a higher concentration). Perform a titration to find the optimal concentration that yields a strong signal without increasing background.
-
-
Cause 2: Inactive Antibody. Improper storage or handling may have compromised the antibody's activity.
-
Solution: Ensure the antibody has been stored according to the manufacturer's instructions, avoiding repeated freeze-thaw cycles. As a positive control, test the antibody on a sample known to contain m2,2G.
-
-
Cause 3: Insufficient Antigen. The amount of m2,2G in the sample may be below the detection limit of the assay.
-
Solution: For dot blots, increase the amount of RNA spotted onto the membrane. For ELISA, ensure that the coating antigen is at an optimal concentration.
-
-
Cause 4: Problem with Detection Reagents. The substrate for the enzyme-conjugated secondary antibody may be expired or improperly prepared.
-
Solution: Use fresh or properly stored substrate and ensure all components of the detection system are active.
-
Frequently Asked Questions (FAQs)
Q1: How can I validate the specificity of my anti-m2,2G antibody?
To ensure your antibody is specific for this compound, a series of validation experiments are recommended. The primary goal is to demonstrate that the antibody binds to m2,2G and not to unmodified guanosine (B1672433) (G) or other similar modified nucleosides.
A key validation method is a Competitive ELISA . In this assay, the ability of free m2,2G nucleoside to inhibit the binding of the antibody to plate-bound m2,2G-conjugated BSA is measured. As a negative control, unmodified guanosine and other relevant modified nucleosides, such as N2-methylguanosine (m2G), should be used as competitors. A specific antibody will show a significant decrease in signal only in the presence of free m2,2G.
Another effective method is a Dot Blot . Here, you can spot serial dilutions of RNA samples containing m2,2G, as well as control RNAs that lack this modification. Additionally, spotting synthetic oligonucleotides with and without the m2,2G modification can provide a clean validation. The antibody should only detect the samples containing m2,2G.
Q2: What are the appropriate controls to use in my experiments?
-
Positive Control: A sample known to contain m2,2G. This could be a specific type of tRNA or a synthetic RNA oligonucleotide containing the m2,2G modification.
-
Negative Control: A sample that lacks m2,2G. This could be an in vitro transcribed RNA (which will not have this modification) or a synthetic oligonucleotide of the same sequence without the m2,2G modification.
-
Specificity Controls: To test for cross-reactivity, include samples containing other modified nucleosides, particularly those with similar structures like N2-methylguanosine (m2G). Unmodified guanosine (G) should also be included as a key negative control.
Q3: What are the recommended starting concentrations for my anti-m2,2G antibody?
Antibody concentrations should always be optimized for your specific assay. However, here are some general starting points based on common applications:
| Application | Primary Antibody Concentration/Dilution | Secondary Antibody Dilution |
| ELISA | 0.005 - 4.0 µg/mL | 1:2500 |
| Dot Blot | 1:1000 - 1:5000 | 1:5000 - 1:10000 |
| Immunoprecipitation (IP) | 0.2 µg per reaction | Not Applicable |
Note: These are general recommendations. Always refer to the manufacturer's datasheet for your specific antibody. A checkerboard titration is the best method to determine the optimal concentrations for your experimental conditions.
Experimental Protocols
Dot Blot Protocol for m2,2G Detection in RNA
This protocol is for the semi-quantitative detection of this compound in RNA samples.
Materials:
-
Nitrocellulose or nylon membrane
-
RNA samples and controls (positive, negative, and specificity)
-
RNase-free water and tubes
-
TBS-T (Tris-Buffered Saline with 0.1% Tween-20)
-
Blocking buffer (5% non-fat dry milk or 3% BSA in TBS-T)
-
Anti-m2,2G primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
UV crosslinker (for nylon membranes)
Procedure:
-
RNA Preparation: Serially dilute your RNA samples and controls in RNase-free water. A typical starting amount is 1-2 µg per spot.[4]
-
Spotting: Carefully spot 1-2 µL of each RNA dilution onto the membrane. Allow the spots to air dry completely.
-
Crosslinking (for nylon membranes): If using a nylon membrane, UV crosslink the RNA to the membrane according to the manufacturer's instructions.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the anti-m2,2G antibody in fresh blocking buffer to the desired concentration. Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three to five times for 5-10 minutes each with TBS-T.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's protocol.
-
Imaging: Capture the signal using a chemiluminescence imaging system.
Competitive ELISA for Antibody Specificity
This protocol is designed to validate the specificity of an anti-m2,2G antibody by measuring the inhibition of antibody binding by free nucleosides.
Materials:
-
96-well ELISA plate
-
m2,2G-conjugated BSA (for coating)
-
Unconjugated BSA (for blocking)
-
Free nucleosides: m2,2G, Guanosine (G), and other controls (e.g., m2G)
-
Anti-m2,2G primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
Plate reader
Procedure:
-
Coating: Coat the wells of the 96-well plate with m2,2G-conjugated BSA (e.g., 1 µg/mL in a suitable coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: In a separate plate or tubes, pre-incubate the anti-m2,2G antibody with serial dilutions of the free m2,2G nucleoside, guanosine, and other control nucleosides for 1-2 hours at room temperature. Also include a control with no free nucleoside.
-
Incubation: Transfer the antibody-competitor mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate and incubate until a color change is observed. Stop the reaction with the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader. A decrease in absorbance with increasing concentrations of the free m2,2G nucleoside indicates specific binding.
Visualizations
Caption: Experimental workflow for m2,2G antibody validation.
Caption: Troubleshooting logic for high background issues.
References
Method refinement for accurate profiling of n2,2'-O-dimethylguanosine in complex samples.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate profiling of N2,2'-O-dimethylguanosine (m2,2'G) in complex biological samples.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the experimental workflow for m2,2'G analysis, from sample handling to data interpretation.
Sample Preparation
Q1: What are the best practices for collecting and storing biological samples (e.g., urine, plasma) to ensure the stability of m2,2'G?
A1: Proper sample handling is critical to prevent degradation of m2,2'G. Key recommendations include:
-
Rapid Processing: Process samples as quickly as possible after collection to minimize enzymatic activity.[1][2]
-
Low Temperatures: Store samples at -80°C for long-term storage. For short-term storage (up to 24 hours), 4°C is acceptable for extracts, but whole blood or tissue homogenates should be processed promptly.[1][2]
-
Urine Collection: For urine samples, it is recommended to collect mid-stream urine in a clean container. While preservatives are generally not advised, if immediate analysis is not possible, the sample should be refrigerated promptly.
-
Plasma Collection: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Separate plasma by centrifugation as soon as possible.
Q2: I am observing low recovery of m2,2'G after sample extraction. What could be the cause and how can I improve it?
A2: Low recovery can stem from several factors in your extraction protocol. Consider the following troubleshooting steps:
-
Optimize Extraction Method: The choice of extraction method is crucial. Protein precipitation (PPT) followed by solid-phase extraction (SPE) is a common and effective approach for cleaning up complex matrices like plasma.[3][4][5]
-
For PPT, acetonitrile (B52724) is often preferred as it can provide cleaner extracts than methanol (B129727).[3][5]
-
For SPE, C18 cartridges are commonly used for the retention of modified nucleosides.
-
-
Evaluate Solvent Choice: The polarity of the extraction solvent should be optimized for m2,2'G. A mixture of a polar organic solvent and water is typically used.
-
pH Adjustment: The pH of the sample and extraction solvents can influence the charge state and, therefore, the extraction efficiency of m2,2'G. Experiment with slight pH adjustments to improve recovery.
-
Use of Internal Standard: Employing a stable isotope-labeled internal standard (SIL-IS) for m2,2'G is highly recommended. The SIL-IS is added at the beginning of the sample preparation process and can correct for analyte loss during extraction and analysis.
Chromatographic Separation (UPLC/HPLC)
Q3: I am seeing poor peak shape and/or peak splitting for m2,2'G in my chromatogram. What are the potential causes and solutions?
A3: Poor peak shape can compromise quantification accuracy. Here are some common causes and remedies:
-
Column Choice: A C18 reversed-phase column is typically suitable for separating modified nucleosides.[3] Ensure the column is not degraded or clogged.
-
Mobile Phase Composition:
-
pH: The pH of the mobile phase can affect the ionization state of m2,2'G. Buffering the aqueous mobile phase (e.g., with ammonium (B1175870) formate (B1220265) or formic acid) can improve peak shape.
-
Organic Modifier: Acetonitrile and methanol are common organic modifiers. Optimizing the gradient elution profile is key to achieving good separation and peak shape.
-
-
Injection Volume and Solvent: Injecting a large volume of a solvent much stronger than the initial mobile phase can lead to peak distortion. If possible, dissolve the final extract in a solvent similar in composition to the initial mobile phase.
-
System Contamination: Contaminants in the LC system can interact with the analyte and affect peak shape. Regular system cleaning and maintenance are essential.
Q4: How can I resolve co-eluting peaks that interfere with m2,2'G detection?
A4: Co-elution of matrix components is a common challenge that can lead to ion suppression or enhancement.[6]
-
Optimize Gradient: A shallower gradient around the elution time of m2,2'G can improve separation from closely eluting compounds.
-
Alternative Stationary Phase: If co-elution persists on a C18 column, consider a column with a different selectivity, such as a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for polar compounds like nucleosides.
-
Enhance Sample Cleanup: A more rigorous sample preparation procedure, such as a two-step SPE, can help remove interfering matrix components before LC-MS analysis.[7]
Mass Spectrometric Detection (MS/MS)
Q5: I am experiencing significant matrix effects (ion suppression or enhancement) when analyzing m2,2'G in my samples. How can I mitigate this?
A5: Matrix effects are a major hurdle in achieving accurate quantification in complex biological samples.[6][7][8]
-
Stable Isotope Dilution (SID): The most effective way to correct for matrix effects is the use of a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled m2,2'G). The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate ratio-based quantification.
-
Improve Sample Preparation: As mentioned, more effective removal of matrix components through optimized PPT and/or SPE can significantly reduce matrix effects.[6][7]
-
Chromatographic Separation: Better chromatographic resolution of m2,2'G from matrix components will minimize their impact on ionization.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the ability to detect low levels of m2,2'G.
Q6: What are the optimal MS/MS parameters for the detection of m2,2'G?
A6: Optimal MS/MS parameters should be determined empirically by infusing a standard solution of m2,2'G.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for the analysis of modified nucleosides.
-
Precursor and Product Ions: The precursor ion will be the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID) and often correspond to the fragmentation of the glycosidic bond, resulting in the modified base.
-
Collision Energy and Other Parameters: Optimize collision energy, declustering potential, and other source parameters to maximize the signal of the most intense and specific product ion.
Quantitative Data Summary
The following table summarizes typical performance characteristics of UPLC-MS/MS methods for the quantification of modified nucleosides. The exact values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | Typical Value Range | Reference |
| Limit of Detection (LOD) | 10 amol - 10 fmol | [9] |
| Limit of Quantification (LOQ) | 50 amol - 20 fmol | [9] |
| Linear Dynamic Range | 3-4 orders of magnitude | [9] |
| Precision (%RSD) | < 15% | |
| Accuracy (%Bias) | 85-115% |
Experimental Protocols
Protocol 1: General Workflow for m2,2'G Profiling in Biological Fluids
This protocol outlines the key steps for the analysis of m2,2'G in samples like plasma or urine using UPLC-MS/MS with stable isotope dilution.
-
Sample Pre-treatment:
-
Thaw frozen samples on ice.
-
Spike the sample with a known concentration of the stable isotope-labeled m2,2'G internal standard.
-
-
Protein Precipitation (for plasma/serum):
-
Add 3 volumes of ice-cold acetonitrile to 1 volume of plasma.
-
Vortex thoroughly to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE) (optional but recommended for cleaner samples):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step (or diluted urine).
-
Wash the cartridge with a weak aqueous solution to remove salts and other highly polar interferences.
-
Elute m2,2'G with a higher percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase.
-
-
UPLC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to a high percentage of mobile phase B to ensure separation of m2,2'G from other components.
-
MS Detection: ESI in positive mode with multiple reaction monitoring (MRM) of the specific precursor-to-product ion transitions for both endogenous m2,2'G and its labeled internal standard.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio.
-
Quantify the concentration of m2,2'G in the original sample using a calibration curve prepared in a similar matrix.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UPLC-MS-based analysis of human plasma for metabonomics using solvent precipitation or solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. bme.psu.edu [bme.psu.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating n2,2'-O-dimethylguanosine: A Comparative Guide to Knockout and Rescue Experiments
The definitive identification and functional characterization of RNA modifications are pivotal for advancing our understanding of epitranscriptomics and its role in cellular processes and disease. This guide provides a comprehensive comparison of experimental approaches to validate the presence and biogenesis of n2,2'-O-dimethylguanosine (m2,2G), a modified nucleoside found in transfer RNA (tRNA). The focus is on the robust strategy of gene knockout and rescue, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Performance Comparison: Wild-Type vs. Knockout vs. Rescue
The gold standard for validating the enzyme responsible for a specific RNA modification involves a three-pronged approach: creating a knockout of the candidate enzyme, observing the loss of the modification, and subsequently reintroducing the enzyme (rescue) to demonstrate the restoration of the modification. This methodology provides strong evidence for the enzyme's direct role in the modification's biosynthesis.
A key study by Dewe et al. (2017) utilized this approach to identify TRMT1 as the methyltransferase responsible for m2,2G in human cells.[1] Using CRISPR-Cas9, they generated TRMT1 knockout (TRMT1-KO) human cell lines and performed quantitative mass spectrometry to assess the levels of various tRNA modifications.
Table 1: Quantitative Analysis of this compound (m2,2G) Levels
| Cell Line | Genotype | Molar Percentage of m2,2G in tRNA | Fold Change in m2,2G vs. Wild-Type |
| Control | Wild-Type (WT) | ~50% | 1 |
| TRMT1-KO1 | TRMT1 Knockout | Near background levels | >100-fold decrease |
| TRMT1-KO2 | TRMT1 Knockout | Near background levels | >100-fold decrease |
| TRMT1-KO + WT TRMT1 | Rescue | Restoration of m2,2G confirmed by primer extension | Not explicitly quantified, but modification is restored |
Data synthesized from Dewe et al. (2017). The molar percentage in the rescue experiment was not explicitly quantified by mass spectrometry in this study but was confirmed to be restored by primer extension analysis.[1]
The data clearly demonstrates that the knockout of the TRMT1 gene leads to a dramatic loss of the m2,2G modification. Subsequent re-expression of wild-type TRMT1 in these knockout cells restores the modification, confirming that TRMT1 is the enzyme responsible for m2,2G formation in human cells.[1]
Experimental Workflow and Signaling Pathways
The overall experimental workflow for validating the presence and biosynthesis of m2,2G using knockout and rescue experiments is a multi-step process. It begins with the identification of a candidate methyltransferase, followed by genetic manipulation of a chosen cell line, and concludes with the analytical quantification of the RNA modification.
The biosynthesis of this compound is a post-transcriptional modification event occurring on tRNA. The TRMT1 enzyme utilizes S-adenosylmethionine (SAM) as a methyl donor to catalyze the transfer of two methyl groups to the N2 position of a specific guanosine (B1672433) residue in the tRNA molecule.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the validation of m2,2G.
Generation of TRMT1 Knockout (TRMT1-KO) Cell Lines via CRISPR-Cas9
This protocol outlines the generation of a stable knockout cell line.
a. sgRNA Design and Vector Construction:
-
Design single guide RNAs (sgRNAs) targeting an early exon of the TRMT1 gene to induce frameshift mutations. Use online tools for sgRNA design to minimize off-target effects.
-
Synthesize and clone the designed sgRNAs into a suitable CRISPR-Cas9 expression vector (e.g., a lentiviral vector co-expressing Cas9 and the sgRNA).
b. Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the sgRNA-Cas9 expression vector and lentiviral packaging plasmids.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduce the target human cell line (e.g., HEK293T) with the lentiviral particles.
c. Clonal Selection and Validation:
-
Select for transduced cells using an appropriate selection marker (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand the single-cell clones and extract genomic DNA.
-
Perform PCR amplification of the targeted region of the TRMT1 gene followed by Sanger sequencing to identify clones with indel mutations.
-
Confirm the absence of TRMT1 protein expression in knockout clones by Western blotting.
Rescue of TRMT1 Expression in Knockout Cells
This protocol describes the re-expression of the wild-type enzyme in the knockout cell line.
a. Rescue Vector Construction:
-
Clone the full-length wild-type human TRMT1 cDNA into a lentiviral expression vector. This vector should contain a different selection marker than the one used for the knockout.
b. Lentiviral Production and Transduction of TRMT1-KO Cells:
-
Produce lentiviral particles carrying the wild-type TRMT1 cDNA as described above.
-
Transduce the validated TRMT1-KO cell line with these lentiviral particles.
c. Selection of Rescued Cells:
-
Select for transduced cells using the appropriate selection marker.
-
Expand the population of rescued cells.
-
Confirm the re-expression of TRMT1 protein by Western blotting.
Quantification of this compound by LC-MS/MS
This protocol provides a method for the absolute quantification of m2,2G in tRNA.
a. tRNA Isolation and Digestion:
-
Isolate total RNA from wild-type, TRMT1-KO, and rescue cell lines.
-
Purify the tRNA fraction from the total RNA.
-
Digest the purified tRNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1 and alkaline phosphatase).
b. LC-MS/MS Analysis:
-
Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
Perform mass spectrometry analysis using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Use a stable isotope-labeled internal standard for m2,2G for absolute quantification.
-
Develop a standard curve using known concentrations of unmodified and modified nucleosides to determine the molar amount of each nucleoside in the sample.
c. Data Analysis:
-
Calculate the molar percentage of m2,2G relative to the total amount of guanosine in the tRNA sample.
-
Compare the levels of m2,2G across the wild-type, knockout, and rescue cell lines.
Alternative Validation Methods
While knockout and rescue experiments provide the most definitive evidence, other methods can be used to study RNA modifications:
-
In vitro Methyltransferase Assays: Recombinant TRMT1 protein can be incubated with an in vitro transcribed tRNA substrate and SAM. The formation of m2,2G can then be detected by LC-MS/MS. This method directly demonstrates enzymatic activity but does not confirm the in vivo function.
-
RNA Interference (RNAi): Knockdown of TRMT1 expression using siRNAs or shRNAs can be used to assess the impact on m2,2G levels. This approach is often faster than generating a knockout but may not result in a complete loss of the protein, potentially leading to less clear-cut results.
-
Antibody-based Methods: If a specific antibody against m2,2G were available, techniques like immunoprecipitation followed by sequencing could be used to map the location of the modification. However, the availability and specificity of such antibodies can be a limitation.
References
A Functional Showdown: N2,2'-O-Dimethylguanosine vs. N2-Methylguanosine in RNA Modification
For researchers, scientists, and drug development professionals, understanding the nuanced roles of RNA modifications is paramount. This guide provides a detailed functional comparison of two significant guanosine (B1672433) modifications: N2,2'-O-dimethylguanosine (m2,2'O-G) and N2-methylguanosine (m2G), offering insights into their structural impact, biological functions, and the analytical methods used for their study.
Structural and Functional Overview
N2-methylguanosine (m2G) and N2,N2-dimethylguanosine (m2,2G, also referred to as m2,2'O-G in some contexts) are post-transcriptional modifications found in various RNA molecules, most notably transfer RNA (tRNA) and ribosomal RNA (rRNA). These modifications, while seemingly minor chemical additions, exert profound effects on RNA structure, stability, and function.
N2-methylguanosine (m2G) is a single methylation on the exocyclic amine of guanosine. It is found in a wide variety of RNAs, including tRNA, rRNA, and small nuclear RNA (snRNA)[1][2]. Functionally, m2G is considered to be largely iso-energetic with guanosine, meaning it has a minimal impact on the thermodynamic stability of RNA duplexes[1]. However, its presence is crucial for fine-tuning RNA structure and function. In human tRNAs, m2G modifications at positions 6 and 10, installed by the methyltransferases THUMPD3 and TRMT11 respectively, are important for optimal protein synthesis and cell proliferation[2]. The absence of these modifications can impair protein synthesis, highlighting their synergistic role in translation[2].
N2,N2-dimethylguanosine (m2,2G) involves the addition of two methyl groups to the exocyclic amine of guanosine. This dual modification is prominently found at position 26 in the majority of eukaryotic tRNAs, located in the hinge region between the D-arm and the anticodon stem[3][4][5]. The presence of two methyl groups has significant steric and hydrogen-bonding implications. It prevents the canonical Watson-Crick base pairing with cytosine and instead favors non-canonical pairs with adenosine (B11128) or uridine[3][4]. This alteration is critical for maintaining the correct L-shaped tertiary structure of tRNA, thereby preventing misfolding into inactive conformations[3][6]. The enzyme responsible for this modification in humans is TRMT1[6][7]. Deficiencies in m2,2G formation have been linked to perturbations in global protein synthesis and decreased cell proliferation[6].
Quantitative Functional Comparison
The following table summarizes the known quantitative effects of m2G and m2,2G on various molecular processes. It is important to note that direct comparative quantitative data under identical experimental conditions are often limited in the literature.
| Feature | N2-methylguanosine (m2G) | This compound (m2,2G) | References |
| Effect on RNA Duplex Stability | Iso-energetic with guanosine; modest stabilizing effect (0.3 kcal/mol) in an internal m2G·U pair. | Can shift duplex-hairpin equilibria towards the hairpin form, promoting correct tRNA folding. | [1][4] |
| Impact on Protein Synthesis | Absence of m2G at positions 6 and 10 in specific tRNAs impairs overall protein synthesis. | Deficiency in TRMT1, the enzyme for m2,2G, leads to perturbations in global protein synthesis. | [2][6] |
| Base Pairing Alterations | Can form canonical base pairs with cytosine and non-canonical pairs with uridine (B1682114) and adenosine. | Prevents Watson-Crick pairing with cytosine; pairs with adenosine, uridine, or guanosine. | [3][4] |
| Role in tRNA Structure | Contributes to the stability and structure of the D-arm and acceptor stem junctions. | Crucial for maintaining the correct L-shaped tertiary structure of tRNA and preventing misfolding. | [4][6] |
| Effect on Reverse Transcription | Causes slight misincorporation by reverse transcriptase. | Hinders reverse transcriptase-mediated cDNA synthesis, affecting sequencing efficiency. | [6][8] |
Experimental Methodologies
The characterization and functional analysis of m2G and m2,2G rely on a suite of sophisticated molecular biology and analytical techniques.
Detection and Quantification by Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone for the detection and quantification of RNA modifications.
Protocol: LC-MS/MS for m2G and m2,2G Quantification
-
RNA Isolation and Digestion: Isolate total RNA or specific RNA species (e.g., tRNA) from cells or tissues. Digest the RNA to single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).
-
Chromatographic Separation: Separate the resulting nucleosides using a reversed-phase high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometry Analysis: Eluted nucleosides are introduced into a mass spectrometer (e.g., a triple quadrupole instrument) for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high sensitivity and specificity by monitoring specific precursor-to-product ion transitions for each modified nucleoside.
-
Quantification: Generate calibration curves using synthetic standards of m2G and m2,2G to accurately quantify their abundance in the biological samples. Isotope-labeled internal standards can be used for enhanced accuracy[9].
Functional Analysis using Ribosome Profiling
Ribosome profiling (Ribo-Seq) is a powerful technique to assess the translational status of mRNAs at a transcriptome-wide level. It can be employed to investigate the impact of m2G and m2,2G deficiencies on protein synthesis.
Protocol: Ribosome Profiling
-
Cell Lysis and Ribosome-Protected Fragment (RPF) Generation: Lyse cells under conditions that preserve ribosome-mRNA complexes. Treat the lysate with RNase I to digest mRNA regions not protected by ribosomes, leaving behind RPFs.
-
Ribosome Isolation: Isolate the monosome fraction containing the RPFs, typically through sucrose (B13894) density gradient centrifugation.
-
RPF Extraction and Library Preparation: Extract the RPFs from the isolated ribosomes. Prepare a sequencing library from the RPFs, which involves 3' adapter ligation, reverse transcription, circularization, and PCR amplification.
-
High-Throughput Sequencing: Sequence the prepared library using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome to map the positions of ribosomes. The density of reads on a given mRNA provides a measure of its translation efficiency. Comparing ribosome profiles between wild-type and methyltransferase-deficient cells can reveal the impact of m2G or m2,2G on translation[10][11][12].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological pathways involving these modifications and the experimental workflows for their analysis.
Caption: tRNA modification pathway for m2G and m2,2G and their role in translation.
Caption: Experimental workflow for the analysis of m2G and m2,2G modifications.
Conclusion and Future Directions
Future research should focus on obtaining more direct quantitative comparisons of the effects of these modifications on translation rates of specific mRNAs and on the stability of different RNA species. The development of novel sequencing methods that can accurately and efficiently map m2,2G modifications will be crucial for a more comprehensive understanding of its role in the epitranscriptome and its implications in health and disease.
References
- 1. academic.oup.com [academic.oup.com]
- 2. N 2-methylguanosine modifications on human tRNAs and snRNA U6 are important for cell proliferation, protein translation and pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 5. Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2 2G:A pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 11. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
Distinguishing the biological roles of n2,2'-O-dimethylguanosine from other guanosine modifications.
In the intricate world of post-transcriptional RNA modifications, guanosine (B1672433) residues are subject to a variety of chemical alterations that profoundly influence RNA structure, function, and metabolism. Among these, N2,2'-O-dimethylguanosine (m2,2G) stands out due to its unique dimethylation pattern, which imparts distinct biological properties. This guide provides a comprehensive comparison of m2,2G with other key guanosine modifications, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The Structural and Functional Uniqueness of this compound
This compound is a hypermodified nucleoside where methyl groups are added to the exocyclic amine at position N2 and the 2'-hydroxyl group of the ribose sugar. This dual modification confers a unique set of properties that distinguish it from its counterparts.
Key Distinctions of m2,2G:
-
Impact on Base Pairing: The most significant feature of m2,2G is its profound effect on base pairing. Unlike its precursor, guanosine, or its singly methylated forms, the presence of two methyl groups on the N2 atom sterically hinders the formation of canonical Watson-Crick base pairs with cytosine.[1][2] This property is critical in defining RNA secondary and tertiary structures. While N2-methylguanosine (m2G) can still form a stable base pair with cytosine, m2,2G's dimethylation eliminates the hydrogen-donating capability of the N2 group.[2][3]
-
Role in RNA Folding and Stability: Primarily found in the D-arm of eukaryotic and archaeal transfer RNAs (tRNAs) at position 26, m2,2G acts as a crucial structural determinant.[3][4] It helps to prevent misfolding of tRNAs by precluding incorrect base pairings, effectively acting as an RNA chaperone.[3] This modification, often found in a loop, stabilizes the local tRNA structure.[4] The presence of m2,2G can favor hairpin formation over duplex structures in RNA.[1]
-
Enzymatic Installation: The formation of m2,2G is a two-step enzymatic process catalyzed by the TRM1 family of methyltransferases.[5][6] This enzyme first catalyzes the formation of N2-methylguanosine (m2G) and subsequently adds a second methyl group to create m2,2G.[5]
Comparative Analysis of Guanosine Modifications
To fully appreciate the unique role of m2,2G, it is essential to compare its properties with other common guanosine modifications.
| Modification | Chemical Structure | Location in RNA | Impact on Base Pairing | Key Biological Roles |
| This compound (m2,2G) | Dimethylation at N2 and methylation at 2'-O | Predominantly tRNA (position 26), also found in rRNA and mRNA.[1][3][7] | Prevents Watson-Crick pairing with Cytosine; alters pairing with Adenosine.[1][3] | tRNA folding and stability, RNA chaperone, modulates translation.[3][4][7] |
| N2-methylguanosine (m2G) | Single methylation at N2 | tRNA, rRNA, mRNA.[1][3][7] | Can still form Watson-Crick pairs with Cytosine.[1] | tRNA structure, codon-anticodon recognition, translation regulation.[4][7] |
| 2'-O-methylguanosine (Gm) | Methylation at the 2'-hydroxyl of the ribose | rRNA, tRNA, snRNA, mRNA | Does not directly affect Watson-Crick pairing but can enhance base stacking and helical stability. | Protects RNA from degradation, influences RNA-protein interactions, fine-tunes ribosome function. |
| N1-methylguanosine (m1G) | Methylation at N1 | tRNA, rRNA, mRNA.[4] | Disrupts Watson-Crick pairing. | Induces conformational changes in RNA, involved in translation fidelity.[4] |
| N7-methylguanosine (m7G) | Methylation at N7 | 5' cap of eukaryotic mRNA, tRNA, rRNA.[4] | Does not directly disrupt Watson-Crick pairing but introduces a positive charge. | mRNA capping is essential for translation initiation and mRNA stability; tRNA stabilization.[4] |
Experimental Data and Methodologies
The distinct properties of m2,2G have been elucidated through various experimental approaches.
Quantitative Data Summary
| Experimental Technique | Observation for m2,2G | Comparison with other Guanosine Modifications | Reference |
| X-ray Crystallography | Revealed a pseudo-Watson-Crick conformation in m2,2G:A pairs, preventing the sheared conformation often seen in G:A pairs.[2][3] | Unmodified G:A pairs can adopt multiple conformations. m1G forces a sheared conformation with A.[3] | --INVALID-LINK-- |
| UV Melting Analysis | The presence of m2,2G can destabilize RNA duplexes but favors the formation of hairpin structures.[2][3] | m2G incorporation is isoenergetic with G in a duplex context.[3] | --INVALID-LINK-- |
| Reverse Transcription | m2,2G can hinder or block reverse transcriptase, leading to truncated cDNA products.[8] | Most other guanosine modifications, like m2G, do not significantly impede reverse transcriptase. | --INVALID-LINK-- |
Detailed Experimental Protocols
This is a gold-standard method for the detection and quantification of RNA modifications.
-
RNA Isolation: Extract total RNA from the desired source using a standard protocol (e.g., Trizol reagent) and purify the RNA species of interest (e.g., tRNA) using size-exclusion chromatography or specific capture methods.
-
RNA Digestion: Digest the purified RNA to single nucleosides using a cocktail of enzymes, typically nuclease P1 followed by phosphodiesterase I and alkaline phosphatase.
-
LC-MS/MS Analysis: Separate the resulting nucleosides using reversed-phase liquid chromatography. The eluent is then introduced into a tandem mass spectrometer.
-
Data Acquisition and Analysis: Monitor for the specific mass-to-charge ratio (m/z) transitions of the expected modified nucleosides. Quantification is achieved by comparing the peak areas to those of known standards.
The property of m2,2G to stall reverse transcriptase can be exploited for its mapping.
-
Primer Design: Design a fluorescently labeled or radiolabeled primer that binds downstream of the putative m2,2G modification site.
-
Primer Extension Assay: Perform a reverse transcription reaction using the designed primer and the RNA template.
-
Gel Electrophoresis: Separate the resulting cDNA products on a denaturing polyacrylamide gel.
-
Analysis: The presence of a truncated product at a specific position indicates the location of the m2,2G modification that caused the reverse transcriptase to stall. A parallel sequencing reaction of the unmodified transcript can be run to precisely map the stall site.
Visualizing the Distinctions
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparison of base-pairing potential with Cytosine.
Caption: Role of m2,2G in preventing tRNA misfolding.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
This compound possesses a unique chemical structure that translates into a distinct and critical biological role, primarily in ensuring the correct folding and stability of tRNA. Its inability to form canonical base pairs with cytosine, a direct consequence of N2-dimethylation, sets it apart from other guanosine modifications. Understanding these differences is paramount for researchers in molecular biology, drug development, and epitranscriptomics, as the presence and function of m2,2G can have significant implications for gene expression and cellular homeostasis. The experimental protocols outlined provide a starting point for the investigation of this and other RNA modifications, paving the way for new discoveries in this burgeoning field.
References
- 1. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 2. Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2 2G:A pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methylated guanosine and uridine modifications in S. cerevisiae mRNAs modulate translation elongation - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00229A [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
Cross-Validation of N2,2'-O-dimethylguanosine Detection: A Comparative Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of N2,2'-O-dimethylguanosine (m2,2'G), a modified RNA nucleoside, is critical for advancing our understanding of RNA metabolism and its role in various disease states. This guide provides a comprehensive comparison of two powerful orthogonal methods for m2,2'G analysis: antibody-based Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). By presenting a side-by-side evaluation of their performance, supported by experimental protocols and data, this document aims to equip researchers with the knowledge to select the most appropriate method for their specific research needs.
Method Comparison: At a Glance
The choice between ELISA and LC-MS/MS for the detection of m2,2'G depends on several factors, including the required sensitivity and specificity, sample throughput, cost, and the nature of the research question. While LC-MS/MS is considered the gold standard for its high specificity and accuracy, ELISA offers a high-throughput and cost-effective alternative.[1][2]
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Antibody-antigen interaction for specific detection.[1] | Physicochemical separation and mass-to-charge ratio detection.[1] |
| Specificity | High, but can be susceptible to cross-reactivity with structurally similar molecules.[1] | Very high, capable of distinguishing between isomers.[1] |
| Sensitivity | Typically in the nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range.[3][4] | High, often reaching picogram per milliliter (pg/mL) to femtogram per milliliter (fg/mL) levels.[5] |
| Quantitative Accuracy | Good, but can be influenced by matrix effects and antibody lot-to-lot variability.[2] | Excellent, considered the gold standard for absolute quantification.[2] |
| Throughput | High, suitable for screening large numbers of samples in 96-well or 384-well plate formats. | Lower than ELISA, with sample analysis being sequential. |
| Cost per Sample | Generally lower due to less expensive instrumentation and reagents.[2] | Higher, requiring sophisticated instrumentation and highly trained personnel.[2] |
| Sample Preparation | Relatively simple, often involving dilution of the sample. | More complex, typically requiring RNA isolation, enzymatic digestion, and solid-phase extraction.[5] |
| Instrumentation | Standard plate reader. | Liquid chromatograph coupled to a tandem mass spectrometer. |
Quantitative Performance: A Comparative Analysis
| Parameter | m6A-ELISA | LC-MS/MS |
| Relative Quantification (WT vs. ime4Δ mutant) | Showed a clear distinction between wild-type and mutant samples, comparable to LC-MS results.[3] | Confirmed the absence of m6A in the ime4Δ mutant, providing a baseline for comparison.[3] |
| Dynamic Range | Suitable for detecting incremental changes in m6A levels.[3] | Wide dynamic range, capable of detecting subtle changes in modification levels.[5] |
| Reproducibility | Good, with the recommendation to include direct comparison samples within the same experiment.[6] | High reproducibility and accuracy.[5] |
This data is based on the comparison of an m6A-ELISA with LC-MS for the quantification of N6-methyladenosine and is intended to be representative of the expected performance for this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the detection of m2,2'G using both ELISA and LC-MS/MS.
This compound ELISA Protocol
This protocol is a competitive ELISA, where free m2,2'G in the sample competes with a labeled m2,2'G for binding to a limited amount of anti-m2,2'G antibody.
Materials:
-
Anti-m2,2'G monoclonal antibody
-
This compound standard
-
HRP-conjugated secondary antibody
-
96-well microplate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with an m2,2'G-conjugate in coating buffer overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add standards or samples and a fixed amount of anti-m2,2'G antibody to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the substrate solution and incubate in the dark until a color develops.
-
Stopping: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The signal intensity is inversely proportional to the amount of m2,2'G in the sample.
This compound LC-MS/MS Protocol
This protocol outlines the steps for the absolute quantification of m2,2'G from RNA samples.
Materials:
-
Total RNA or mRNA sample
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 reverse-phase column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
This compound standard
-
Stable isotope-labeled internal standard (e.g., [¹³C₁₀, ¹⁵N₅]-N2,2'-O-dimethylguanosine)
Procedure:
-
RNA Digestion: Digest 1-5 µg of RNA to single nucleosides by incubating with nuclease P1 followed by bacterial alkaline phosphatase.
-
Sample Cleanup: Remove proteins and other macromolecules by solid-phase extraction (SPE) or filtration.
-
LC Separation: Inject the digested sample onto a C18 column. Separate the nucleosides using a gradient of mobile phase A and B.
-
MS/MS Detection: Analyze the eluent by tandem mass spectrometry in positive ion mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for m2,2'G and the internal standard.
-
Quantification: Create a standard curve using known concentrations of the m2,2'G standard. Calculate the absolute amount of m2,2'G in the sample by comparing its peak area to that of the internal standard and the standard curve.
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of the cross-validation process and the individual workflows for each analytical method.
Caption: Cross-validation workflow for m2,2'G detection.
Caption: ELISA workflow for m2,2'G detection.
Caption: LC-MS/MS workflow for m2,2'G detection.
Conclusion
Both ELISA and LC-MS/MS are powerful techniques for the detection and quantification of this compound. LC-MS/MS offers unparalleled specificity and accuracy, making it the preferred method for definitive quantification and discovery-based research.[1] In contrast, ELISA provides a high-throughput, cost-effective solution for screening large sample sets, making it well-suited for clinical studies and initial investigations.[2] The cross-validation of results between these two orthogonal methods can provide a high degree of confidence in the data and a more complete understanding of the biological role of m2,2'G. Researchers should carefully consider the specific requirements of their study to select the most appropriate analytical platform.
References
- 1. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Improved m6A-ELISA for Quantifying N6 -methyladenosine in Poly(A)-purified mRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Comparative analysis of n2,2'-O-dimethylguanosine's role versus m7G in translation.
A Comparative Analysis of N7-methylguanosine (m7G) and N2,2'-O-dimethylguanosine (m2,2,7G) in Translation
This guide provides a detailed comparative analysis of the roles of two distinct mRNA cap structures, N7-methylguanosine (m7G) and N2,2,7-trimethylguanosine (m2,2,7G), in the initiation of eukaryotic translation. We present experimental data on their binding affinities to the cap-binding protein eIF4E and their relative translation efficiencies. Detailed experimental protocols for key assays are provided, alongside visualizations of the relevant translation initiation pathways.
Data Presentation
Table 1: Comparative Binding Affinities of m7G and m2,2,7G Cap Analogs to eIF4E
| Organism/Protein | Cap Analog | Dissociation Constant (KD) | Fold Difference (m2,2,7G vs. m7G) | Reference |
| Schistosoma mansoni eIF4E | m7GpppG | 0.27 µM | 5-fold lower affinity for m2,2,7G | [1] |
| m2,2,7GpppG | 1.27 µM | [1] | ||
| Ascaris suum eIF4E-3 | m7GpppG | ~1 µM | Equal affinity | [2] |
| m2,2,7GpppG | ~1 µM | [2] | ||
| Murine eIF4E | m7GTP | - | ~100-fold lower affinity for m2,2,7G | [2] |
| m2,2,7GTP | - | [2] | ||
| Mammalian eIF4E | m7G-cap | - | Higher affinity for m7G | [3] |
| m2,2,7G-cap | - | [3] |
Table 2: Relative Translation Efficiencies of mRNAs Capped with m7G and m2,2,7G
| In Vitro System | mRNA | Relative Translation Efficiency | Reference |
| Rabbit Reticulocyte Lysate | m7G-capped β-globin | 1.0 (normalized) | [4] |
| m2,2,7G-capped β-globin | 1.5 | [4] | |
| m3,2,2,7G-capped β-globin | 0.24 | [4] | |
| Wheat Germ/Rabbit Reticulocyte Lysates | m2,2,7G-capped mRNAs | Inefficient translation | [2][3] |
| Nematode in vitro translation system | m7G-capped mRNAs | Efficient | [2][3] |
| m2,2,7G-capped mRNAs | Efficient (requires downstream spliced leader sequence) | [2][3] |
Experimental Protocols
In Vitro Synthesis of Capped mRNAs
This protocol describes the generation of capped mRNAs for use in in vitro translation assays.
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.
-
T7 RNA Polymerase
-
RNase Inhibitor
-
NTPs (ATP, CTP, UTP, GTP)
-
Cap analog (m7GpppG or m2,2,7GpppG)
-
DNase I (RNase-free)
-
Lithium Chloride (LiCl) precipitation solution
-
Nuclease-free water
Procedure:
-
Assemble the transcription reaction at room temperature in the following order: nuclease-free water, NTPs, cap analog, linearized DNA template, T7 RNA polymerase, and RNase inhibitor. The ratio of cap analog to GTP is critical and typically ranges from 4:1 to 10:1 to favor incorporation of the cap analog.
-
Incubate the reaction at 37°C for 1-2 hours.
-
To remove the DNA template, add DNase I to the reaction mixture and incubate for a further 15 minutes at 37°C.
-
Purify the transcribed RNA using LiCl precipitation. Add an equal volume of LiCl precipitation solution and incubate at -20°C for at least 30 minutes.
-
Centrifuge the mixture at high speed to pellet the RNA.
-
Wash the RNA pellet with 70% ethanol (B145695) and then air-dry.
-
Resuspend the purified capped mRNA in nuclease-free water.
-
Determine the concentration and purity of the mRNA using a spectrophotometer. The integrity of the transcript can be verified by agarose (B213101) gel electrophoresis.
In Vitro Translation Assay using Rabbit Reticulocyte Lysate
This protocol is used to assess the translational efficiency of the synthesized capped mRNAs.
Materials:
-
Nuclease-treated Rabbit Reticulocyte Lysate
-
Synthesized capped mRNA (m7G- or m2,2,7G-capped)
-
Amino acid mixture (containing [35S]-methionine for radioactive detection)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Thaw the rabbit reticulocyte lysate and other components on ice.
-
For each translation reaction, combine the rabbit reticulocyte lysate, amino acid mixture with [35S]-methionine, RNase inhibitor, and the capped mRNA template in a microcentrifuge tube.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the translation reaction by adding SDS-PAGE loading buffer.
-
Analyze the translation products by SDS-PAGE.
-
Visualize the newly synthesized proteins by autoradiography. The intensity of the protein bands corresponds to the translational efficiency of the respective mRNA.
eIF4E Binding Affinity Assay (Fluorescence Quenching)
This assay measures the binding affinity of eIF4E to different cap analogs by monitoring the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.
Materials:
-
Purified recombinant eIF4E protein
-
Cap analogs (m7GpppG, m2,2,7GpppG)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 0.5 mM EDTA)
-
Fluorometer
Procedure:
-
Place a solution of purified eIF4E in the assay buffer into a quartz cuvette.
-
Excite the tryptophan residues of eIF4E at approximately 280 nm and measure the emission spectrum (typically 300-400 nm).
-
Record the initial fluorescence intensity at the emission maximum (around 340 nm).
-
Add increasing concentrations of the cap analog to the eIF4E solution.
-
After each addition, allow the system to equilibrate and then record the fluorescence intensity.
-
The fluorescence intensity will decrease (quench) as the cap analog binds to eIF4E.
-
Plot the change in fluorescence intensity against the concentration of the cap analog.
-
Fit the resulting binding curve to a suitable binding equation (e.g., one-site binding model) to determine the dissociation constant (KD).
Mandatory Visualization
Caption: Comparative pathways of m7G and m2,2,7G cap-dependent translation initiation.
The Distinct Role of N2,N2-dimethylguanosine (m2,2G) in tRNA
It is important to distinguish the m2,2,7G cap from N2,N2-dimethylguanosine (m2,2G) modifications found within the body of transfer RNAs (tRNAs). While both involve dimethylated guanosine, their location and function in translation are distinct.
The presence of m2,2G in tRNAs, typically at position 26, is crucial for tRNA stability and proper folding.[5] Loss of this modification can lead to rapid tRNA decay, which in turn disrupts global protein translation and can induce cellular stress responses.[5] Therefore, while not directly involved in the cap-dependent initiation process, m2,2G in tRNA plays a critical role in maintaining the efficiency and fidelity of the elongation phase of translation.
Caption: The role of m2,2G modification in tRNA stability and translation elongation.
Conclusion
The roles of m7G and m2,2,7G in translation are distinct and context-dependent. While m7G is the canonical cap structure for efficient translation initiation in most eukaryotes, relying on a well-defined interaction with eIF4E, the function of the m2,2,7G cap is more nuanced. In many organisms, the affinity of eIF4E for the m2,2,7G cap is significantly lower than for the m7G cap, leading to less efficient translation. However, in some organisms like nematodes, efficient translation of m2,2,7G-capped mRNAs is achieved through the involvement of additional cis-acting elements such as the spliced leader sequence. Furthermore, certain parasites have evolved eIF4E isoforms that can recognize both cap structures with similar affinities. These findings highlight the diversity of translational control mechanisms in eukaryotes and underscore the importance of considering both the cap structure and the specific cellular context when studying gene expression. The distinct role of m2,2G within tRNA further illustrates the multifaceted ways in which RNA modifications regulate the intricate process of protein synthesis.
References
- 1. neb.com [neb.com]
- 2. Development of biochemical assays for the identification of eIF4E-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. T7 In Vitro mRNA Synthesis with Separate Capping and PolyA (V1 08.11.25) [protocols.io]
- 4. Star Republic: Guide for Biologists [sciencegateway.org]
- 5. academicworks.cuny.edu [academicworks.cuny.edu]
A Comparative Guide to the Substrate Specificity of N2,2'-O-dimethylguanosine Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the substrate specificity of N2,2'-O-dimethylguanosine methyltransferases, a crucial class of enzymes involved in the post-transcriptional modification of transfer RNA (tRNA). Understanding the nuances of their substrate recognition is vital for research in epitranscriptomics, antimicrobial development, and for elucidating the intricate mechanisms of gene expression regulation.
Introduction to this compound Methyltransferases
This compound (m²'²G) methyltransferases are a family of enzymes that catalyze the transfer of two methyl groups from S-adenosyl-L-methionine (SAM) to a specific guanosine (B1672433) residue in tRNA molecules. This modification, occurring at the N2 position of the guanine (B1146940) base and the 2'-O position of the ribose, plays a significant role in tRNA stability and function. The most well-characterized family of enzymes responsible for this modification is the Trm1 family.
While the formation of m²'²G is a conserved process, the substrate specificity of the methyltransferases involved can vary between different organisms, highlighting evolutionary divergences in their tRNA recognition mechanisms. This guide will delve into these differences, presenting available data and experimental protocols to facilitate further research.
Comparative Analysis of Substrate Specificity
Table 1: Qualitative Comparison of Substrate Specificity of Trm1 Homologs
| Enzyme Origin | Key Substrate Recognition Features | Notes |
| Saccharomyces cerevisiae (Yeast) | Recognizes the G10:C25 and C11:G24 base pairs in the D-stem of the tRNA. The variable loop also plays a role in recognition. The substrate recognition requirements are considered more stringent compared to higher eukaryotes.[1] | The absence of the m²'²G26 modification due to trm1 deletion can lead to the degradation of specific tRNAs, such as tRNA(Ser)CGA and tRNA(Ser)UGA.[2] |
| Homo sapiens (Human) - TRMT1 | Catalyzes either N2-methylguanosine (m²G) or N2,N2-dimethylguanosine (m²'²G) formation at position 26 in a substrate-dependent manner.[1][3][4] For m²'²G26 formation, the C11:G24 base pair is a key determinant, along with the U10:A25 or G10:C25 base pair. The size of the variable loop does not appear to affect recognition.[1][3][4] | Human TRMT1 modifies both cytoplasmic and mitochondrial tRNAs.[3][4] The paralog, TRMT1L, is responsible for the m²'²G modification at position 27 in tyrosine tRNAs.[5] |
| Aquifex aeolicus (Bacterium) | Recognizes the T-arm of the tRNA molecule as a primary binding site.[6] Unlike its eukaryotic and archaeal counterparts, it can modify both G26 and G27.[6] It can also methylate both class I and class II tRNAs, indicating that the size and sequence of the variable loop are not major recognition determinants.[6] | This enzyme exhibits a broader substrate specificity compared to eukaryotic and archaeal Trm1 enzymes. |
Experimental Protocols
In Vitro Transcription of tRNA Substrates
To perform comparative kinetic assays, a reliable source of various tRNA substrates is essential. In vitro transcription is a standard method to generate unmodified tRNA molecules.
Materials:
-
Linearized plasmid DNA or PCR product containing the tRNA gene downstream of a T7 promoter.
-
T7 RNA polymerase.
-
NTPs (ATP, GTP, CTP, UTP).
-
Transcription buffer (containing Tris-HCl, MgCl₂, spermidine, DTT).
-
RNase inhibitor.
-
DNase I.
-
Phenol:chloroform:isoamyl alcohol.
-
Ethanol (B145695) and sodium acetate (B1210297) for precipitation.
-
Urea-polyacrylamide gel for purification.
Procedure:
-
Set up the in vitro transcription reaction by combining the DNA template, NTPs, transcription buffer, RNase inhibitor, and T7 RNA polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Treat the reaction mixture with DNase I to remove the DNA template.
-
Purify the transcribed tRNA using phenol:chloroform extraction followed by ethanol precipitation.
-
Resuspend the tRNA pellet in RNase-free water.
-
Purify the full-length tRNA transcript by denaturing (urea) polyacrylamide gel electrophoresis (PAGE).
-
Elute the tRNA from the gel slice and precipitate with ethanol.
-
Resuspend the purified tRNA in RNase-free water and quantify its concentration.[7][8][9][10]
This compound Methyltransferase Activity Assay (Filter-Binding Method)
This radiometric assay is a common method to measure the activity of methyltransferases. It relies on the incorporation of a radiolabeled methyl group from [³H]-SAM into the tRNA substrate.
Materials:
-
Purified this compound methyltransferase (e.g., Trm1 from different species).
-
In vitro transcribed tRNA substrate.
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM).
-
Methylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 5 mM DTT).
-
Nitrocellulose filter discs.
-
Filter apparatus with vacuum.
-
Wash buffer (e.g., 5% trichloroacetic acid (TCA)).
-
Scintillation vials and scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare reaction mixtures containing methylation buffer, a fixed concentration of tRNA substrate, and varying concentrations of the methyltransferase.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C for human, or higher for thermophilic organisms).
-
At specific time points, stop the reaction by adding cold 10% TCA.
-
Filter the reaction mixtures through nitrocellulose filter discs under vacuum. Proteins and protein-bound nucleic acids will bind to the filter, while unincorporated [³H]-SAM will pass through.[11][12][13][14][15]
-
Wash the filters with cold 5% TCA to remove any remaining unincorporated [³H]-SAM.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the amount of incorporated methyl groups to determine the reaction velocity.
-
Determine the kinetic parameters (Km and kcat) by plotting the initial reaction velocities against the substrate (tRNA) concentration and fitting the data to the Michaelis-Menten equation.[16][17][18][19][20]
Visualizing the Methylation Pathway and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. The yeast rapid tRNA decay pathway competes with elongation factor 1A for substrate tRNAs and acts on tRNAs lacking one or more of several modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human TRMT1 catalyzes m2G or m22G formation on tRNAs in a substrate-dependent manner | Semantic Scholar [semanticscholar.org]
- 4. Human TRMT1 catalyzes m2G or m22G formation on tRNAs in a substrate-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human TRMT1 and TRMT1L paralogs ensure the proper modification state, stability, and function of tRNAs. [escholarship.org]
- 6. Substrate tRNA Recognition Mechanism of a Multisite-specific tRNA Methyltransferase, Aquifex aeolicus Trm1, Based on the X-ray Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro tRNA Methylation Assay with the Entamoeba histolytica DNA and tRNA Methyltransferase Dnmt2 (Ehmeth) Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Filter binding assay - Wikipedia [en.wikipedia.org]
- 12. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 13. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Filter-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rapid and direct measurement of methyltransferase activity in about 30 min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Scintillation proximity assay for measurement of RNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Analysis of RNA With and Without N2,2'-O-dimethylguanosine (m2,2'O-G) Modification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural and functional characteristics of RNA with and without the N2,2'-O-dimethylguanosine (m2,2'O-G) post-transcriptional modification. The presence of m2,2'O-G, a dual methylation on the guanine (B1146940) base, introduces significant structural constraints that have profound implications for RNA folding, stability, and biological function. Understanding these differences is critical for the rational design of RNA-targeted therapeutics and for elucidating the complex regulatory networks governed by RNA modifications.
Core Structural and Functional Comparison
The m2,2'O-G modification is prominently found in the majority of eukaryotic tRNAs at position G26, a critical hinge region, as well as in other non-coding RNAs like rRNA and snRNA.[1][2][3] Its primary effect is to alter the hydrogen bonding capacity and steric profile of the guanine base, thereby dictating specific conformational outcomes.
The modification eliminates the ability of the N2 exocyclic amino group to act as a hydrogen bond donor.[1][4][5] This single change prevents the formation of a canonical Watson-Crick base pair with cytosine (C).[2][3] Consequently, m2,2'O-G influences pairing possibilities and the overall architecture of the RNA molecule. Experimental evidence strongly indicates that tRNAs lacking the m2,2'O-G26 modification exhibit significant structural perturbations and a loss of tertiary stability.[2]
Impact on Base Pairing and Conformation
A key structural consequence of m2,2'O-G modification is its role in controlling the pairing modes between guanine and adenosine (B11128) (G:A). Unmodified G:A pairs are flexible and can adopt various conformations, including a common "sheared" geometry. However, the presence of two methyl groups at the N2 position of guanosine (B1672433) creates steric hindrance that prevents this sheared conformation.[2][4] Instead, the m2,2'O-G:A pair is restricted to an imino-hydrogen bonded, pseudo-Watson-Crick conformation.[1][4] This conformational restriction is crucial for establishing and maintaining the correct L-shaped architecture of tRNAs.[3]
Table 1: Comparison of RNA Structural Features
| Feature | Unmodified Guanosine (G) in RNA | This compound (m2,2'O-G) in RNA |
| Pairing with Cytosine (C) | Forms canonical Watson-Crick G:C base pair. | Canonical pairing with C is hindered/prevented.[2][3] |
| Pairing with Adenosine (A) | Can adopt multiple conformations, including sheared and imino-hydrogen bonded pairs.[1] | Restricted to an imino-hydrogen bonded, pseudo-Watson-Crick conformation.[1][4] |
| Hydrogen Bonding | N2 exocyclic amine acts as a hydrogen bond donor. | N2 group's hydrogen bond donation capacity is eliminated.[1][5] |
| Conformational Flexibility | Allows for greater structural flexibility and potential for alternative folding.[2] | Reduces conformational flexibility, preventing alternative structures and promoting a single, stable fold.[1][2] |
| Duplex vs. Hairpin Stability | Equilibrium between duplex and hairpin forms is sequence-dependent. | Can shift the duplex-hairpin equilibrium towards the hairpin form.[1][3] |
| Role in tRNA Structure | Prone to alternative folding without modification at key positions like G26.[2] | Essential for proper tRNA folding and maintaining tertiary structure, particularly at the G26:A44 pair.[1][2][3] |
Functional Implications of Structural Changes
The structural rigidity imposed by m2,2'O-G is not merely a static feature but a critical determinant of RNA function. In tRNA, the modification at position 26 acts as a structural linchpin, preventing the molecule from adopting non-functional, alternative conformations.[2][3] This ensures the correct presentation of the anticodon for efficient and accurate translation. The enzyme responsible for this modification in humans, TRMT1, has been linked to global protein synthesis and cell proliferation, highlighting the modification's importance in cellular homeostasis.[2] Furthermore, in mitochondria, m2,2'O-G26 is necessary for both efficient translation and the processing of mitochondrial tRNAs.[3]
Caption: Logical flow showing how m2,2'O-G modification by TRMT1 prevents misfolding of tRNA.
Experimental Protocols for Structural Analysis
A multi-faceted approach is required to fully characterize the structural differences between modified and unmodified RNA. Key methodologies include X-ray crystallography for high-resolution structural determination, UV melting analysis for thermodynamic stability, and specialized sequencing techniques for modification mapping.
X-ray Crystallography
This technique provides atomic-resolution 3D structures of RNA molecules, offering definitive insights into base pairing, stacking interactions, and overall conformation.
-
RNA Synthesis and Purification: Synthesize and purify both the m2,2'O-G-modified and unmodified RNA oligonucleotides of interest using standard phosphoramidite (B1245037) chemistry followed by HPLC purification.
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, salts, and temperature) for both RNA variants using vapor diffusion methods (hanging or sitting drop).
-
Data Collection: Mount suitable crystals and cryo-cool them. Collect X-ray diffraction data at a synchrotron source.[6]
-
Structure Determination and Refinement: Process the diffraction data. Solve the structure using molecular replacement with a canonical A-form RNA model. Refine the model against the experimental data, carefully building in the modified m2,2'O-G residue and surrounding water molecules.[5][6]
-
Comparative Analysis: Compare the refined structures of the modified and unmodified RNAs to identify specific differences in bond angles, base pairing geometry, and helical parameters.
UV Melting Profile Analysis
This biophysical method assesses the thermal stability of RNA duplexes or hairpins by monitoring UV absorbance as a function of temperature. It is used to determine the melting temperature (Tm), the point at which 50% of the RNA is unfolded.
-
Sample Preparation: Prepare samples of both modified and unmodified RNA at identical concentrations in a buffered solution (e.g., sodium phosphate (B84403) buffer with NaCl).
-
Measurement: Use a spectrophotometer equipped with a thermal controller. Heat the samples at a constant rate (e.g., 0.5 °C/min) from a low temperature (e.g., 15 °C) to a high temperature (e.g., 90 °C).
-
Data Acquisition: Monitor the absorbance at 260 nm throughout the heating process. A sigmoidal curve will be generated as the duplex melts and hyperchromicity increases.
-
Analysis: Determine the Tm by calculating the first derivative of the melting curve. Compare the Tm values of the modified and unmodified RNAs to assess the thermodynamic impact of the m2,2'O-G modification. This analysis can also reveal whether the structure is a unimolecular hairpin or a bimolecular duplex based on concentration dependence.[1]
Photoredox-Oxidative Sequencing (PhOxi-Seq)
This is a chemical-based sequencing method that can identify N2-methylated guanosines at single-nucleotide resolution within complex RNA samples.
-
Photoredox Reaction: Subject the RNA sample to a photoredox reaction using a catalyst (e.g., riboflavin) and a mild oxidant. This selectively oxidizes m2,2'O-G.[7]
-
Reverse Transcription (RT): Perform reverse transcription on the treated RNA. The oxidized m2,2'O-G base induces misincorporations and stops during cDNA synthesis.
-
Library Preparation and Sequencing: Prepare a cDNA library for next-generation sequencing (NGS).
-
Data Analysis: Align the sequencing reads to a reference transcriptome. Analyze the mutation and stop signatures at guanosine positions. A significant increase in G-to-T or G-to-C transitions and RT stops at a specific guanosine site compared to an untreated control indicates the presence of m2,2'O-G.[7]
Caption: A general workflow for the comparative structural analysis of modified and unmodified RNA.
References
- 1. Effects of N2,N2-dimethylguanosine on RNA structure and stability: Crystal structure of an RNA duplex with tandem m2 2G:A pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 4. Effects of N2,N2-dimethylguanosine on RNA structure and stability: crystal structure of an RNA duplex with tandem m2 2G:A pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. scispace.com [scispace.com]
- 7. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of N2,2'-O-dimethylguanosine (m2,2G) and Other tRNA Modifications: Biological Significance and Functional Implications
For Researchers, Scientists, and Drug Development Professionals
Transfer RNA (tRNA) molecules are central to protein synthesis, acting as adaptors that translate the genetic code into the amino acid sequence of proteins. Their function and stability are intricately regulated by a vast array of post-transcriptional modifications. To date, over 170 different modifications have been identified in RNA, with tRNA being the most heavily modified class of RNA.[1] These modifications, ranging from simple methylations to complex hypermodifications, are critical for tRNA folding, stability, aminoacylation, and the accuracy and efficiency of translation.[2][3][4] Dysregulation of tRNA modifications has been implicated in a variety of human diseases, including cancer, neurological disorders, and metabolic diseases, making the enzymes that catalyze these modifications potential therapeutic targets.[5][6]
This guide provides a comparative overview of the biological significance of a specific tRNA modification, N2,2'-O-dimethylguanosine (m2,2G), in relation to other key tRNA modifications. We will delve into its role in tRNA structure and function, its involvement in cellular signaling pathways, and the experimental methodologies used to study it.
This compound (m2,2G): A Key Player in tRNA Structure and Function
This compound (m2,2G) is a post-transcriptional modification found in the D-arm of many eukaryotic and archaeal tRNAs, specifically at position 26.[7][8] This modification is catalyzed by the TRM1 (tRNA methyltransferase 1) family of enzymes, with TRMT1 being the responsible methyltransferase in humans.[9] The presence of m2,2G at this crucial position has profound implications for tRNA structure and function.
One of the primary roles of m2,2G is to prevent the formation of alternative, non-functional tRNA conformations.[10] By introducing two methyl groups on the guanine (B1146940) base, m2,2G sterically hinders the formation of non-canonical base pairs, thereby ensuring the correct L-shaped tertiary structure of the tRNA molecule. This structural integrity is essential for the tRNA's ability to be recognized by aminoacyl-tRNA synthetases and to interact correctly with the ribosome during translation.
Comparative Analysis of tRNA Modifications
While m2,2G plays a vital role in tRNA structure, it is just one of many modifications that contribute to the overall function of the molecule. The following tables provide a comparative summary of m2,2G and other significant tRNA modifications, highlighting their location, function, and impact on cellular processes.
Table 1: Comparison of Structural and Functional Effects of Selected tRNA Modifications
| Modification | Typical Location in tRNA | Primary Function(s) | Impact on tRNA Stability | Effect on Translation |
| This compound (m2,2G) | D-arm (Position 26) | Prevents alternative tRNA conformations, ensures correct tertiary structure.[10] | Contributes to overall tRNA stability. | Indirectly affects translation efficiency by ensuring proper tRNA folding. |
| 1-methyladenosine (m1A) | T-loop (Position 58) | Disrupts non-canonical base pairing to promote the correct L-shaped structure. | Can increase local flexibility while maintaining overall stability. | Essential for the stability of certain tRNAs and efficient translation. |
| Pseudouridine (Ψ) | Various positions, including the T-loop and anticodon loop | Stabilizes tRNA structure through additional hydrogen bonding and base stacking.[11] | Increases tRNA melting temperature (Tm) and structural rigidity.[11] | Can influence codon recognition and reading frame maintenance. |
| Queuosine (Q) | Anticodon loop (Wobble position 34) | Modulates codon recognition and translational speed.[12] | Does not significantly alter overall tRNA stability. | Affects the efficiency and fidelity of translating specific codons.[12] |
| 5-methylcytidine (m5C) | Anticodon loop and variable loop | Contributes to tRNA stability and may influence codon recognition. | Increases thermal stability of tRNA. | Can affect the decoding of specific codons. |
Table 2: Quantitative and Phenotypic Comparison of tRNA Modification Deficiencies
| Deficient Modification | Observed Phenotype in Model Organisms | Effect on Translation Fidelity | Effect on Cellular Stress Response |
| This compound (m2,2G) | Decreased proliferation, increased sensitivity to oxidative stress.[5][6] | Not directly reported to affect fidelity, but loss of tRNA integrity can have indirect effects. | Deficiency leads to increased reactive oxygen species (ROS) and hypersensitivity to oxidizing agents.[5][6] |
| 1-methyladenosine (m1A) | Growth defects, particularly at elevated temperatures. | Can lead to frameshifting and nonsense suppression. | Implicated in the response to various cellular stresses. |
| Pseudouridine (Ψ) | Reduced growth rates and sensitivity to certain antibiotics. | Can suppress frameshifting and nonsense codons. | Involved in the general stress response. |
| Queuosine (Q) | Altered translational speed and links to metabolic regulation. | Can influence codon choice and translational accuracy. | Levels can be modulated by nutrient availability and stress conditions. |
| 5-methylcytidine (m5C) | Can lead to translational reprogramming and affect stress responses. | May influence the accuracy of decoding specific codons. | Levels can be altered in response to oxidative stress. |
Signaling Pathways and Experimental Workflows
The regulation of tRNA modifications is intertwined with cellular signaling pathways, particularly those responding to stress. The enzyme responsible for m2,2G synthesis, TRMT1, has been linked to the oxidative stress response.
Oxidative Stress Response and TRMT1
Oxidative stress, characterized by an accumulation of reactive oxygen species (ROS), can damage cellular components, including proteins and nucleic acids. Cells have evolved intricate signaling pathways to counteract oxidative stress. Recent studies have shown that TRMT1 and the m2,2G modification play a role in maintaining redox homeostasis.[5][6] Deficiency in TRMT1 leads to increased intracellular ROS levels and renders cells more susceptible to oxidative damage. This suggests a feedback loop where oxidative stress may influence TRMT1 activity or expression, which in turn affects the levels of m2,2G-modified tRNAs, potentially altering the translation of proteins involved in the stress response.
Caption: Role of TRMT1 and m2,2G in the oxidative stress response.
Unfolded Protein Response (UPR) and tRNA Modifications
The unfolded protein response (UPR) is a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[9][13][14] Given that tRNA modifications are crucial for translational fidelity, their absence can lead to errors in protein synthesis, potentially contributing to the burden of misfolded proteins and activating the UPR.[2] While a direct link between m2,2G deficiency and UPR activation has not been definitively established, the logical connection between translational accuracy and proteostasis suggests a potential role.
Caption: Potential link between tRNA modifications and the UPR.
Experimental Protocols
The study of tRNA modifications requires a specialized set of molecular biology techniques. Below are summarized protocols for key experiments used to analyze m2,2G and other tRNA modifications.
Quantitative Analysis of tRNA Modifications by LC-MS/MS
Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of ribonucleoside modifications in tRNA.[15]
Methodology:
-
tRNA Purification: Isolate total RNA from cells or tissues and purify the tRNA fraction using methods such as HPLC or specialized spin columns.
-
Enzymatic Hydrolysis: Digest the purified tRNA to individual nucleosides using a cocktail of enzymes, typically including nuclease P1 and phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.
-
LC Separation: Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (HPLC).
-
MS/MS Analysis: Introduce the separated nucleosides into a tandem mass spectrometer. The first mass spectrometer (MS1) selects for the mass-to-charge ratio (m/z) of the parent ion, which is then fragmented. The second mass spectrometer (MS2) analyzes the m/z of the fragment ions.
-
Quantification: Identify and quantify each modified nucleoside based on its unique retention time and fragmentation pattern. Absolute quantification can be achieved using stable isotope-labeled internal standards.[15]
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a high-throughput sequencing technique that provides a "snapshot" of all the ribosome positions on mRNA at a specific moment, allowing for the assessment of codon-specific translation rates.[3]
Methodology:
-
Cell Lysis and Ribosome Protection: Treat cells with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA. Lyse the cells and treat the lysate with RNase I to digest any mRNA not protected by ribosomes.
-
Monosome Isolation: Isolate the 80S monosomes (ribosome-mRNA complexes) by sucrose (B13894) density gradient centrifugation.
-
Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints), which are typically 28-30 nucleotides in length.
-
Library Preparation: Ligate adapters to the 3' and 5' ends of the footprints, reverse transcribe to cDNA, and PCR amplify to generate a sequencing library.
-
Deep Sequencing: Sequence the library using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference transcriptome to determine the density of ribosomes at each codon. This allows for the identification of codons where ribosomes pause, which can be indicative of inefficient decoding due to the absence of a specific tRNA modification.
In Vitro Transcription and Modification of tRNA
To study the effect of a specific modification in a controlled environment, tRNAs can be synthesized and modified in vitro.[16][17][18]
Methodology:
-
Template Generation: Generate a DNA template for the desired tRNA sequence, typically containing a T7 RNA polymerase promoter. This can be done by PCR or by annealing synthetic oligonucleotides.
-
In Vitro Transcription (IVT): Transcribe the DNA template into RNA using T7 RNA polymerase and ribonucleotide triphosphates (NTPs).
-
tRNA Purification: Purify the in vitro transcribed tRNA, usually by denaturing polyacrylamide gel electrophoresis (PAGE).
-
In Vitro Modification: Incubate the purified, unmodified tRNA with the specific tRNA-modifying enzyme(s) of interest and the necessary co-factors (e.g., S-adenosylmethionine for methyltransferases) to introduce the desired modification(s).
-
Analysis: The modified tRNA can then be used in various functional assays, such as aminoacylation assays or in vitro translation systems, to assess the impact of the modification.
tRNA Melting Temperature (Tm) Measurement
The melting temperature (Tm) of a tRNA molecule is the temperature at which half of the molecules are in their denatured, single-stranded state. It is a measure of the tRNA's thermal stability.
Methodology:
-
Sample Preparation: Prepare a solution of the purified tRNA (either natively isolated or in vitro transcribed) in a suitable buffer.
-
UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance of the tRNA solution at 260 nm as the temperature is gradually increased.
-
Melting Curve Generation: As the tRNA unfolds, the absorbance at 260 nm will increase (hyperchromic effect). Plot the absorbance as a function of temperature to generate a melting curve.
-
Tm Determination: The Tm is the temperature at the midpoint of the transition between the folded and unfolded states, which corresponds to the inflection point of the melting curve.
Conclusion
This compound is a critical tRNA modification that ensures the structural integrity of tRNA molecules, thereby indirectly influencing the efficiency of protein synthesis. Its role in maintaining redox homeostasis highlights its importance in the cellular stress response. While direct quantitative comparisons with other tRNA modifications are often context-dependent and not always readily available in the literature, the collective body of research underscores the principle that each tRNA modification has a specific and often indispensable role. The interplay between different modifications and their dynamic regulation in response to cellular cues is a complex and fascinating area of ongoing research. A deeper understanding of the biological significance of m2,2G and other tRNA modifications will undoubtedly open new avenues for the development of novel therapeutic strategies for a range of human diseases.
References
- 1. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unfolded Protein Response Suppression in Yeast by Loss of tRNA Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptome-wide analysis of roles for tRNA modifications in translational regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rna-seqblog.com [rna-seqblog.com]
- 5. TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis To Ensure Proper Cellular Proliferation and Oxidative Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Impact of Endoplasmic Reticulum-Associated Protein Modifications, Folding and Degradation on Lung Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Independent suppression of ribosomal +1 frameshifts by different tRNA anticodon loop modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Decoding the genome: a modified view - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 14. Frontiers | The Impact of Endoplasmic Reticulum-Associated Protein Modifications, Folding and Degradation on Lung Structure and Function [frontiersin.org]
- 15. Probing the diversity and regulation of tRNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimization of Codon Translation Rates via tRNA Modifications Maintains Proteome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro biosynthesis of a universal t6A tRNA modification in Archaea and Eukarya - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reconstituted cell-free protein synthesis using in vitro transcribed tRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative comparison of n2,2'-O-dimethylguanosine levels across different cell types.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of N2,2'-O-dimethylguanosine (m2,2G) levels across different cell types, supported by experimental data and detailed methodologies. This modified nucleoside, found primarily in transfer RNA (tRNA), plays a crucial role in tRNA structure, stability, and function, with emerging implications in various disease states, including cancer and neurological disorders.
Quantitative Comparison of m2,2G Levels
The abundance of m2,2G, a post-transcriptional modification primarily found at position 26 of tRNA, varies across different cell types and RNA populations. The following table summarizes quantitative data on m2,2G levels from published studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and accurate method for nucleoside quantification.
| Cell Type/RNA Fraction | m2,2G Abundance (Reported Metric) | Key Findings & Notes |
| Human Neuron-derived SH-SY5Y Cells | ||
| Total RNA | ~0.005% of total nucleosides | Low abundance in the total RNA pool, which is dominated by ribosomal RNA. |
| Ribodepleted polyA(+) RNA (mRNA enriched) | Not Detected | m2,2G is not typically found in messenger RNA. |
| Ribodepleted non-polyA(+) RNA (lncRNA enriched) | ~0.01% of total nucleosides | Indicates presence in some non-coding RNAs other than tRNA. |
| 120-200nt RNAs (snRNA/snoRNA enriched) | ~0.05% of total nucleosides | Suggests m2,2G may be present in small nuclear and nucleolar RNAs. |
| 70-110nt RNAs (tRNA enriched) | ~0.25% of total nucleosides | Highest abundance is observed in the tRNA fraction, confirming it as the primary location of m2,2G. |
| Human Lymphoblastoid Cells | ||
| Wild-Type (WT) | Relative proportion of 1.0 | Baseline level for comparison with TRMT1 mutant cells. |
| TRMT1 Mutant | Significantly reduced (relative proportion <0.2) | Demonstrates the critical role of the TRMT1 enzyme in m2,2G synthesis. The residual low level may be due to incomplete knockout or other modifying enzymes. |
| Colorectal Cancer (CRC) Progression Monitoring | ||
| Serum from CRC patients | Identified as part of a 5-metabolite panel for disease progression | Elevated circulating levels of m2,2G are associated with colorectal cancer progression, suggesting its potential as a biomarker.[1] |
The TRMT1 Signaling and m2,2G Synthesis Pathway
The synthesis of m2,2G is catalyzed by the tRNA methyltransferase 1 (TRMT1) enzyme. This enzyme sequentially adds two methyl groups to the guanosine (B1672433) at position 26 in the D-loop of tRNA, a crucial region for tRNA folding and stability. The methyl donor for this reaction is S-adenosylmethionine (SAM). Mutations in the TRMT1 gene that lead to loss of function result in a significant reduction of m2,2G levels, which has been linked to intellectual disability.[2][3] The activity of TRMT1 is essential for maintaining the structural integrity of tRNAs, which in turn is critical for efficient and accurate protein synthesis. Dysregulation of TRMT1 and, consequently, m2,2G levels can impact global protein translation and cellular homeostasis.
Oncogenic signaling pathways, such as the mTOR pathway, are known to control cellular metabolism and protein synthesis, creating a potential link to the regulation of tRNA modifications.[4] While direct regulation of TRMT1 by specific signaling pathways is an active area of research, the connection between cellular proliferation rates and tRNA modification profiles suggests that pathways controlling cell growth likely influence the activity or expression of tRNA modifying enzymes like TRMT1.
Experimental Protocols
The quantification of m2,2G is predominantly achieved through a combination of RNA isolation, enzymatic hydrolysis, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
tRNA Isolation and Purification
-
Objective: To isolate a pure fraction of tRNA from cultured cells or tissues.
-
Methodology:
-
Total RNA is extracted from cells using a suitable method, such as TRIzol reagent or a commercial RNA isolation kit.
-
The tRNA fraction (typically < 200 nucleotides) is then enriched from the total RNA. This can be achieved through size-exclusion chromatography, anion-exchange chromatography, or by using specialized commercial kits designed for small RNA isolation.[5]
-
The purity and concentration of the isolated tRNA are assessed using a Bioanalyzer or similar capillary electrophoresis system and a NanoDrop spectrophotometer.
-
Enzymatic Hydrolysis of tRNA to Nucleosides
-
Objective: To break down the tRNA polymer into its constituent nucleosides for LC-MS/MS analysis.
-
Methodology:
-
A known quantity of purified tRNA (typically 1-5 µg) is subjected to enzymatic digestion.
-
A cocktail of enzymes is used to ensure complete hydrolysis. This typically includes:
-
Nuclease P1: To hydrolyze the phosphodiester bonds to yield 5'-mononucleotides.
-
Bacterial Alkaline Phosphatase (BAP): To remove the 5'-phosphate group, resulting in nucleosides.
-
Snake Venom Phosphodiesterase (optional): Can be used in conjunction with Nuclease P1 for complete digestion.
-
-
The digestion is carried out in a specific buffer at an optimal temperature (e.g., 37°C) for a defined period (e.g., 2-4 hours).
-
Following digestion, the enzymes are removed, typically by filtration through a 10 kDa molecular weight cutoff filter, to prevent interference with the downstream LC-MS/MS analysis.
-
Quantitative Analysis by LC-MS/MS
-
Objective: To separate, identify, and quantify the individual nucleosides, including m2,2G.
-
Methodology:
-
The nucleoside mixture is injected into a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation: The nucleosides are separated on a reverse-phase C18 column using a gradient of aqueous and organic mobile phases (e.g., ammonium (B1175870) acetate (B1210297) buffer and acetonitrile).[6]
-
Mass Spectrometric Detection: The separated nucleosides are ionized using electrospray ionization (ESI) and detected by the mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each nucleoside, including m2,2G, are monitored for highly selective and sensitive quantification.
-
Quantification: Absolute quantification can be achieved by creating a standard curve with known concentrations of a synthetic m2,2G standard. Relative quantification is often performed by comparing the peak area of m2,2G to that of a stable isotope-labeled internal standard or to the total amount of canonical nucleosides.
-
References
- 1. Targeted serum metabolite profiling and sequential metabolite ratio analysis for colorectal cancer progression monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Full-Range Profiling of tRNA Modifications Using LC-MS/MS at Single-Base Resolution through a Site-Specific Cleavage Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An intellectual disability-associated missense variant in TRMT1 impairs tRNA modification and reconstitution of enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptional Control of Cellular Metabolism by mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 6. Identification of the enzymes responsible for m2,2G and acp3U formation on cytosolic tRNA from insects and plants | PLOS One [journals.plos.org]
Comparative study of n2,2'-O-dimethylguanosine in mitochondrial versus cytosolic tRNAs.
A comprehensive comparative analysis of n2,2'-O-dimethylguanosine (m2,2G) modification in mitochondrial versus cytosolic tRNAs reveals distinct roles in regulating translation and cellular homeostasis. This guide provides researchers, scientists, and drug development professionals with an in-depth look at the distribution, function, and experimental analysis of this critical tRNA modification.
This compound (m2,2G) is a post-transcriptional modification found in transfer RNA (tRNA) that plays a crucial role in fine-tuning the structure and function of these essential molecules. The presence and level of m2,2G differ significantly between tRNAs residing in the cytosol and those within the mitochondria, highlighting distinct regulatory mechanisms and functional consequences in these two cellular compartments. The primary enzyme responsible for the formation of m2,2G is the tRNA methyltransferase TRMT1, which exhibits dual localization and substrate specificity, methylating both cytosolic and mitochondrial tRNAs.
Quantitative Distribution of m2,2G: A Compartmental Divide
The most striking difference between cytosolic and mitochondrial tRNAs lies in the prevalence of the m2,2G modification at position 26 (G26). In cytosolic tRNAs, G26 is predominantly hypermethylated to m2,2G. In contrast, the majority of mitochondrial tRNAs with a guanosine (B1672433) at position 26 are either monomethylated to N2-methylguanosine (m2G) or remain unmodified. This differential modification pattern is critical for the distinct translational machineries operating in the cytosol and mitochondria.
| Feature | Cytosolic tRNAs | Mitochondrial tRNAs | Reference |
| Modification at G26 | Predominantly this compound (m2,2G) | Primarily N2-methylguanosine (m2G) or unmodified Guanosine (G) | [1] |
| Enzyme | TRMT1 | TRMT1 | [2][3] |
| Prevalence | High | Low (with exceptions like mt-tRNA-Ile) | [2] |
| Functional Role | Maintaining translational efficiency and fidelity | Regulating mitochondrial protein synthesis and processing of polycistronic transcripts | [1] |
The Functional Significance of Differential m2,2G Modification
The distinct modification landscapes of cytosolic and mitochondrial tRNAs have profound functional implications. In the cytosol, the bulky dimethylation at G26 is thought to provide structural stability to the tRNA, ensuring efficient and accurate protein synthesis.[1] The absence of this modification in TRMT1-deficient cells leads to decreased global protein translation.[2]
In mitochondria, the general absence of m2,2G at G26 is equally important. The mitochondrial translation machinery is adapted to tRNAs with a different structural and chemical makeup. The introduction of m2,2G in most mitochondrial tRNAs would likely be detrimental to their function. However, there are exceptions. For instance, mitochondrial tRNA-Ile contains m2,2G, and this modification is crucial for its proper function and for the processing of mitochondrial polycistronic transcripts.[1] The absence of m2,2G in mitochondrial tRNAs, where it is normally absent, can lead to impaired mitochondrial translation and has been linked to various human diseases.[4] Interestingly, the lack of TRMT1 activity has been shown to lead to an increase in the translation of certain mitochondrial-encoded proteins, suggesting a complex regulatory role for m2,2G in mitochondrial gene expression.[2]
Experimental Analysis of m2,2G Modification
The detection and quantification of m2,2G in tRNA populations are primarily achieved through two key experimental techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Immuno-Northern Blotting.
Experimental Protocols
1. Quantification of m2,2G by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method allows for the precise identification and quantification of modified nucleosides in a given RNA sample.
-
tRNA Isolation and Purification: Total RNA is extracted from cells or tissues. tRNAs are then purified from the total RNA pool, often by size-exclusion chromatography or using specific capture probes.[5]
-
Enzymatic Digestion: The purified tRNA is completely digested into individual nucleosides using a cocktail of enzymes, such as nuclease P1 and phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.[6][7]
-
LC-MS/MS Analysis: The resulting nucleoside mixture is separated by high-performance liquid chromatography (HPLC) and analyzed by tandem mass spectrometry (MS/MS). The m2,2G nucleoside is identified based on its specific mass-to-charge ratio and fragmentation pattern. Quantification is achieved by comparing the peak area of m2,2G to that of unmodified nucleosides.[6][7][8]
2. Detection of m2,2G by Immuno-Northern Blotting
This technique utilizes an antibody specific to the m2,2G modification to detect its presence in specific tRNA molecules.[9]
-
RNA Electrophoresis and Transfer: Total RNA or purified tRNA is separated by size on a denaturing polyacrylamide gel. The RNA is then transferred to a positively charged nylon membrane.[10][11][12][13]
-
Immunodetection: The membrane is incubated with a primary antibody that specifically recognizes m2,2G. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then used to detect the primary antibody.[10][11][12]
-
Signal Visualization: The signal is visualized using a chemiluminescent substrate, revealing the presence and relative abundance of m2,2G in the tRNA of interest.[10][11][12]
Signaling Pathways and Logical Relationships
The formation of m2,2G is a key step in the maturation of both cytosolic and mitochondrial tRNAs, orchestrated by the dual-localized enzyme TRMT1. The substrate specificity of TRMT1 in each compartment leads to the differential modification landscape.
Caption: Biosynthesis of m2,2G in cytosolic and mitochondrial tRNAs by TRMT1.
The workflow for the experimental analysis of m2,2G provides a clear path from sample preparation to data interpretation.
Caption: Experimental workflow for the analysis of m2,2G in tRNA.
References
- 1. Frontiers | N2-methylguanosine and N2, N2-dimethylguanosine in cytosolic and mitochondrial tRNAs [frontiersin.org]
- 2. TRMT1-Catalyzed tRNA Modifications Are Required for Redox Homeostasis To Ensure Proper Cellular Proliferation and Oxidative Stress Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subcellular relocalization and nuclear redistribution of the RNA methyltransferases TRMT1 and TRMT1L upon neuronal activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondria: Impaired mitochondrial translation in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to detect m22G modification on single tRNA iso-decoders by immuno-northern blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Immuno-Northern Blotting: Detection of RNA Modifications by Using Antibodies against Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Northern Blotting: Protocols for Radioactive and Nonradioactive Detection of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of N2,2'-O-dimethylguanosine
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents like N2,2'-O-dimethylguanosine are paramount for ensuring laboratory safety and environmental compliance. This guide provides a procedural framework for the safe handling and disposal of this compound, emphasizing adherence to institutional and regulatory standards.
Immediate Safety and Handling Protocols
This compound is a modified purine (B94841) nucleoside analog. While specific toxicity data is limited, it should be handled with care, assuming potential hazards similar to other nucleoside analogs used in research, some of which may have cytotoxic or mutagenic properties. All personnel handling this compound must be trained on its potential hazards and the necessary safety protocols.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory when handling this compound in solid form or in solution. This includes:
-
Gloves: Nitrile or other chemically resistant gloves are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A dedicated laboratory coat should be worn to prevent contamination of personal clothing.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary to avoid inhalation.
Engineering Controls: All work involving the solid form of this compound or the preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₇N₅O₅ |
| Molecular Weight | 311.29 g/mol [1] |
| Appearance | Solid[1] |
| Melting Point | 235 - 236 °C[1] |
| Solubility | Slightly soluble in DMSO and water. |
| Storage Temperature | -20°C is recommended for long-term stability. |
Step-by-Step Disposal Procedures
The recommended procedure for the disposal of this compound and its associated waste is to manage it as hazardous chemical waste. In-lab chemical degradation is not advised without a validated protocol specific to this compound. The primary responsibility for proper disposal lies with the Principal Investigator or Researcher.
Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is crucial for a safe and compliant disposal process.
-
Solid Waste:
-
Containment: Collect un-used or expired solid this compound in its original container or a new, clearly labeled, and sealable container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents: "this compound".
-
-
Contaminated Labware (Trace Waste):
-
Classification: Items with minimal residual contamination, such as used vials, pipette tips, gloves, and bench paper, are considered trace-contaminated waste.
-
Containment: These items should be collected in a dedicated, clearly labeled hazardous waste bag or container.
-
-
Liquid Waste (Solutions):
-
Containment: Solutions containing this compound should be collected in a compatible, leak-proof container.
-
Labeling: The container must be labeled as "Hazardous Waste" and list all chemical constituents, including solvents and the estimated concentration of this compound.
-
Storage of Hazardous Waste
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Keep waste containers securely sealed to prevent spills or evaporation.
-
Ensure all containers are clearly labeled with their contents and associated hazards.
-
Store waste in secondary containment to mitigate the impact of potential leaks.
Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound down the drain or in the regular trash. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup, which may involve submitting an online request form.
Experimental Protocols
Currently, there are no widely established and validated experimental protocols for the in-lab chemical degradation or neutralization of this compound for disposal purposes. The chemical structure, particularly the dimethylamino group on the purine ring, suggests potential reactivity, but a safe and effective degradation protocol would require thorough investigation and validation. Therefore, the standard and recommended procedure is disposal via your institution's hazardous waste management program.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling n2,2'-O-dimethylguanosine
Essential Safety and Handling Guide for N2,2'-O-dimethylguanosine
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE. [1]
This document provides crucial safety and logistical information for handling this compound. Researchers, scientists, and drug development professionals should review this guide thoroughly before working with this compound.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to ensure personal safety. The following table summarizes the required PPE.
| Area of Protection | Required PPE | Specifications and Remarks |
| Eye/Face Protection | Safety goggles or a full-face shield. | Use of a full-face shield is recommended where splashing may occur. |
| Hand Protection | Heavy rubber gloves. | Ensure gloves are impermeable to the chemical. |
| Body Protection | Laboratory coat or overalls. | Avoid open pockets or cuffs where the substance could be trapped. |
| Respiratory Protection | NIOSH-approved self-contained breathing apparatus. | Required when there is a risk of inhaling dust. Ensure adequate ventilation. |
| Foot Protection | Sturdy, closed-toe shoes. | Trousers should overlap shoes to prevent the substance from entering.[2] |
Health Hazard Information
This compound is a solid substance that may be harmful if swallowed and can cause eye irritation.[3] It is crucial to avoid ingestion, inhalation, and contact with skin or eyes.[1]
| Exposure Route | Potential Health Effects |
| Ingestion | May be harmful if swallowed.[3] |
| Inhalation | May cause respiratory irritation.[4] |
| Skin Contact | May cause skin irritation.[4] |
| Eye Contact | May cause serious eye irritation.[3][4] |
First Aid Measures
In case of exposure to this compound, immediate action is necessary. The following table outlines the recommended first aid procedures.[3]
| Exposure Type | First Aid Procedure |
| Ingestion | Rinse mouth with water. Do not give anything by mouth to an unconscious person. Consult a physician.[3] |
| Inhalation | Move the person to fresh air. If symptoms occur, get medical attention.[3] |
| Skin Contact | Wash the affected area with soap and water.[3] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes. If symptoms persist, seek medical attention.[3] |
Handling and Storage
Proper handling and storage are critical to maintaining the stability and integrity of this compound.
Handling:
-
Avoid raising and breathing dust.[3]
-
Ensure adequate ventilation in the work area.[3]
-
Wash hands thoroughly after handling.[1]
-
Keep the substance away from foodstuffs, beverages, and feed.[3]
Storage:
-
Keep the container tightly closed in a dry, well-ventilated area.[3]
-
Store at 5°C for stability.[3]
-
Protect from heat and store away from oxidizing agents.[3]
Accidental Release and Disposal Plan
In the event of an accidental release, take measures to prevent the substance from entering drains and the environment.[3]
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
For dry spills, carefully collect the material and place it in a suitable container for disposal. Avoid generating dust.
Disposal:
-
Dispose of the product and any contaminated packaging in accordance with local, state, and federal regulations.[3]
Fire and Reactivity Data
Fire Fighting Measures:
-
Suitable Extinguishing Media: Carbon dioxide, extinguishing powder, or water spray. For larger fires, use water spray or alcohol-resistant foam.[3]
-
Special Hazards: In case of fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be released.[3]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus and full protective gear.[3]
Reactivity and Stability:
-
The substance is stable under recommended storage conditions.[3]
-
It may react with strong oxidizing agents.[3]
-
Avoid exposure to heat.[3]
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
